Doxercalciferol
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19-,20+,24+,25+,26-,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXBNHCUPKIYDM-CGMHZMFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1034214 | |
| Record name | 1-Hydroxyvitamin D2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Relatively insoluble | |
| Record name | Doxercalciferol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06410 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
54573-75-0 | |
| Record name | Doxercalciferol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54573-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Doxercalciferol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054573750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doxercalciferol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06410 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Hydroxyvitamin D2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,3S,5Z)-4-Methylene-5-[(2E)-2-[(1R,3aS,7aR)-octahydro-7α-methyl-1-[(1R,2E)-1,4,5-trimethyl-2-hexen-1-yl]-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOXERCALCIFEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DIZ9LF5Y9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Doxercalciferol's Mechanism of Action in Renal Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of doxercalciferol in the context of renal disease. This compound, a synthetic vitamin D analog, is a crucial therapeutic agent in managing secondary hyperparathyroidism, a common complication in patients with chronic kidney disease (CKD). This document details its molecular interactions, summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols, and visualizes the core signaling pathways.
Core Mechanism of Action
This compound (1α-hydroxyvitamin D2) is a prohormone that requires activation in the liver to become biologically active.[1][2] Unlike natural vitamin D, its activation bypasses the need for renal hydroxylation, a step that is impaired in patients with CKD.[3][4]
Upon administration, this compound is metabolized by the hepatic enzyme CYP27 to its active form, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2).[5] This active metabolite is the primary effector molecule that mediates the therapeutic effects of this compound.
The active metabolite of this compound exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor present in various tissues, including the parathyroid glands, intestines, bones, and kidneys. The binding of 1α,25-(OH)2D2 to the VDR forms a complex that then heterodimerizes with the retinoid X receptor (RXR). This VDR-RXR complex binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
The primary therapeutic effect of this compound in renal disease is the suppression of parathyroid hormone (PTH) synthesis and secretion by the parathyroid glands. This action helps to mitigate secondary hyperparathyroidism. Additionally, active vitamin D analogs like this compound influence calcium and phosphate homeostasis by increasing intestinal calcium absorption and modulating bone metabolism.
Signaling Pathways
The signaling cascade initiated by this compound is central to its therapeutic efficacy. The primary pathway involves the activation of the Vitamin D Receptor, leading to the suppression of PTH. A secondary, interconnected pathway involves the regulation of Fibroblast Growth Factor 23 (FGF23) and its co-receptor Klotho.
Vitamin D Receptor (VDR) Signaling Pathway
FGF23-Klotho Axis Regulation
In CKD, the FGF23-Klotho signaling axis is often dysregulated. This compound has been shown to influence this pathway. Vitamin D analogs, including this compound, can increase the expression of FGF23. FGF23, in turn, acts on the kidney to promote phosphate excretion and suppress the production of active vitamin D, forming a feedback loop.
Quantitative Data from Renal Disease Models
The following tables summarize key quantitative findings from studies investigating the effects of this compound in various renal disease models.
Table 1: Efficacy of this compound in Preclinical Models
| Animal Model | Treatment Group | Dose | Duration | Key Findings | Reference |
| NTX Cyp27b1-null mice | This compound | 100 or 300 pg/g b.w. | 4 weeks | Normalized serum calcium and PTH levels. | |
| NTX Cyp27b1-null mice | Paricalcitol | 300 or 1,000 pg/g b.w. | 4 weeks | Normalized serum calcium, but PTH levels remained elevated. | |
| 5/6 NX rats | This compound | Not specified | Not specified | Equally efficacious in suppressing serum PTH as paricalcitol, but more hypercalcemic. |
Table 2: Efficacy of this compound in Clinical Trials (CKD Stages 3 and 4)
| Study Design | Treatment Group | Dose | Duration | PTH Reduction | Incidence of Hypercalcemia | Reference |
| Randomized, double-blinded, placebo-controlled | This compound | Titrated | 24 weeks | 46% decrease from baseline (p < 0.001) | Not significantly different from placebo | |
| Randomized, blinded | This compound | 1 µ g/day | 3 months | 27% ± 34% decrease (p = 0.002) | 2 patients | |
| Open, prospective | This compound | 1 µ g/day | 12 weeks | 43.1% decrease | 3 patients | |
| Open-label | This compound | Mean dose 1.4 ± 0.1 µ g/day | 18 weeks | 83% of patients achieved a 30% suppression of baseline iPTH | Not specified |
Table 3: Comparative Efficacy of this compound and Other Vitamin D Analogs
| Comparison | Patient Population | Key Findings | Reference |
| This compound vs. Calcitriol | CKD Stage III or IV | This compound showed a significantly greater reduction in iPTH (43.1% vs. 13.44%) with fewer episodes of hypercalcemia. | |
| This compound vs. Cholecalciferol | CKD Stage 3 and 4 | This compound showed a significant within-group reduction in PTH, but the difference between treatments was not significant. | |
| This compound vs. Calcitriol | Pediatric patients on peritoneal dialysis | Both were equivalent in controlling serum PTH levels and suppressing bone formation rate. This compound showed a greater improvement in eroded bone surface. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of experimental protocols from key studies on this compound.
Preclinical Study in NTX Cyp27b1-null Mice
-
Animal Model: Cyp27b1-null mice, which lack endogenous calcitriol production, underwent a 5/6 nephrectomy (NTX) at 2 months of age to induce uremia.
-
Treatment: One week post-NTX, mice were treated for 4 weeks with either vehicle, this compound (30, 100, or 300 pg/g body weight), or paricalcitol (100, 300, or 1,000 pg/g body weight) via oral gavage three times per week.
-
Sample Collection and Analysis: At the end of the treatment period, serum and bone samples were collected. Serum was analyzed for blood urea nitrogen, creatinine, calcium, and PTH levels. Bone histology was performed to assess for osteomalacia and osteitis fibrosa.
Randomized Controlled Trial in CKD Stages 3 and 4
-
Study Design: A randomized, double-blinded, placebo-controlled, multicenter trial.
-
Participants: 55 adults with CKD stage 3 or 4 and an intact PTH (iPTH) level greater than 85 pg/mL.
-
Intervention: Following an 8-week baseline period, patients received 24 weeks of oral therapy with either this compound or a placebo. The dosage of this compound was gradually increased if the iPTH level was not decreased by 30% or more and serum calcium and phosphorus levels were stable.
-
Monitoring and Endpoints: Regular monitoring included plasma iPTH, serum calcium and phosphorus, urinary calcium, and bone-specific serum markers. The glomerular filtration rate (GFR) was measured before and after treatment.
Experimental Workflow Visualization
Conclusion
This compound is a valuable therapeutic agent for the management of secondary hyperparathyroidism in patients with chronic kidney disease. Its mechanism of action is centered on its hepatic activation to 1α,25-dihydroxyvitamin D2, which subsequently binds to and activates the Vitamin D Receptor. This leads to the suppression of PTH gene transcription and a reduction in circulating PTH levels. Furthermore, this compound influences the FGF23-Klotho axis, a key regulatory system in mineral metabolism that is often dysregulated in CKD. Quantitative data from both preclinical and clinical studies demonstrate its efficacy in lowering PTH levels, although careful monitoring of serum calcium and phosphorus is warranted. The detailed experimental protocols provided serve as a foundation for future research and drug development in this critical area of nephrology.
References
The Pharmacokinetics and Pharmacodynamics of Doxercalciferol: A Technical Guide
Doxercalciferol, a synthetic vitamin D2 analog, serves as a crucial therapeutic agent in the management of secondary hyperparathyroidism in patients with chronic kidney disease (CKD).[1][2] As a prodrug, it undergoes metabolic activation to exert its physiological effects, primarily centered on regulating parathyroid hormone (PTH) levels and maintaining mineral homeostasis.[3] This guide provides an in-depth examination of the pharmacokinetic profile, pharmacodynamic mechanisms, and key experimental methodologies related to this compound for researchers, scientists, and drug development professionals.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The clinical efficacy of this compound is intrinsically linked to its pharmacokinetic properties, which govern its conversion to its active form and its subsequent systemic exposure. This compound itself is inert and requires metabolic conversion to become pharmacologically active.[3]
Absorption
Following oral administration, this compound is absorbed from the gastrointestinal tract.[4] The bioavailability of its active metabolite, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), from an oral capsule is estimated to be approximately 42% of that from an intravenous injection. Peak blood concentrations of the active metabolite are typically achieved within 8 to 12 hours after administration.
Distribution
While specific details on the tissue distribution of this compound are not extensively documented, its active metabolite interacts with vitamin D receptors (VDR) present in various target tissues, including the parathyroid glands, intestines, bones, and kidneys.
Metabolism
The metabolic activation of this compound is a critical step in its mechanism of action. It is a prodrug that is converted in the liver by the enzyme CYP27, a vitamin D-25-hydroxylase, to its major active metabolite, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2). A minor metabolite, 1α,24-dihydroxyvitamin D2, is also formed. A key feature of this compound's metabolism is that it bypasses the need for renal hydroxylation, which is impaired in patients with chronic kidney disease. This makes it an effective therapy for secondary hyperparathyroidism in this patient population.
Excretion
The mean elimination half-life of the active metabolite, 1α,25-(OH)2D2, is approximately 32 to 37 hours, with a range that can extend up to 96 hours. This half-life appears to be similar in both healthy individuals and patients with end-stage renal disease (ESRD) on dialysis.
Quantitative Pharmacokinetic Data
| Parameter | Value | Population | Administration | Citation |
| Time to Peak Plasma Concentration (Tmax) of Active Metabolite | 8 - 12 hours | Healthy Volunteers & Patients | Oral & IV | |
| Elimination Half-Life (t½) of Active Metabolite | 32 - 37 hours (range up to 96 hours) | Healthy Volunteers & ESRD Patients | Oral & IV | |
| Oral Bioavailability (relative to IV) | ~42% | Healthy Volunteers | Oral | |
| Time to Reach Steady-State | ~8 days | Healthy Volunteers | Oral (every 48h) |
Pharmacodynamics: Mechanism of Action and Physiological Effects
The pharmacodynamic effects of this compound are mediated by its active metabolite, 1α,25-(OH)2D2, which functions as a vitamin D receptor (VDR) activator.
Mechanism of Action
The active form of this compound, 1α,25-(OH)2D2, binds to VDRs located in target tissues. This binding initiates a cascade of genomic events that modulate the synthesis and secretion of PTH and regulate calcium and phosphorus levels. The primary pharmacodynamic effect is the suppression of PTH gene expression in the parathyroid glands, leading to reduced circulating PTH levels.
Physiological Effects
-
Parathyroid Gland: Directly suppresses the synthesis and secretion of parathyroid hormone (PTH).
-
Intestine: Increases the intestinal absorption of dietary calcium.
-
Kidney: Controls the tubular reabsorption of calcium.
-
Bone: In conjunction with PTH, it helps mobilize calcium from the skeleton and acts on osteoblasts to stimulate skeletal growth.
By reducing PTH levels, this compound helps to manage the progression of metabolic bone disease, a common complication of CKD. Clinical studies have demonstrated that this compound is effective in lowering PTH levels in patients with CKD stages 3, 4, and 5 on dialysis. It has been shown to be as effective as calcitriol in controlling serum PTH levels.
Key Pharmacodynamic Outcomes
| Parameter | Effect | Citation |
| Intact Parathyroid Hormone (iPTH) | Significant reduction | |
| Serum Calcium | May increase; requires monitoring | |
| Serum Phosphorus | May increase; requires monitoring | |
| Bone Formation Rate | Suppression |
Experimental Protocols and Methodologies
The understanding of this compound's pharmacokinetics and pharmacodynamics is derived from various clinical and preclinical studies. The following outlines a typical methodology for a pharmacokinetic study.
Pharmacokinetic Study in Healthy and Renally Impaired Subjects
Objective: To characterize the pharmacokinetic profile of the active this compound metabolite, 1,25(OH)2D2, following administration of the prodrug.
Methodology:
-
Study Design: An open-label study involving single and multiple doses, potentially with a crossover design to compare oral and intravenous administration.
-
Subject Population: The study would include healthy volunteers with normal renal and hepatic function, as well as patient groups with varying degrees of renal impairment (e.g., CKD stages 3-5) and hepatic impairment.
-
Dosing Regimen:
-
Single Dose: A single oral dose (e.g., 5 µg) and/or a single intravenous dose (e.g., 5 µg) to determine bioavailability.
-
Multiple Doses: Repeated oral doses (e.g., 5 to 15 µg) administered at regular intervals (e.g., every 48 hours) to assess steady-state pharmacokinetics.
-
-
Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration. For steady-state studies, sampling continues over a dosing interval.
-
Bioanalytical Method: Plasma or serum concentrations of the active metabolite, 1,25(OH)2D2, are measured using a validated analytical method, such as high-performance liquid chromatography (HPLC) combined with a radioimmunoassay.
-
Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to calculate key pharmacokinetic parameters, including Tmax, Cmax, AUC (area under the curve), elimination half-life (t½), and bioavailability.
Mandatory Visualizations
This compound Metabolic Activation Pathway
Caption: Metabolic activation of this compound in the liver.
This compound Mechanism of Action
Caption: Signaling pathway for this compound's mechanism of action.
Experimental Workflow for a Pharmacokinetic Study
References
Doxercalciferol: A Comprehensive Technical Guide to its Synthesis and Chemical Properties for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and chemical properties of doxercalciferol. This compound, a synthetic analog of vitamin D2, serves as a crucial prohormone in therapeutic applications, particularly in the management of secondary hyperparathyroidism in patients with chronic kidney disease.[1][2] This document details its synthesis from commercially available precursors, outlines its key chemical and physical characteristics, and describes its metabolic activation and subsequent signaling pathway. Furthermore, it provides established experimental protocols for its analysis, making it an essential resource for researchers and professionals in drug development and medicinal chemistry.
Chemical and Physical Properties
This compound is a colorless, crystalline solid.[1][3] It is soluble in organic solvents and oils but is practically insoluble in water.[3] A summary of its key chemical and physical properties is presented in the table below.
| Property | Value |
| Chemical Name | (1α,3β,5Z,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol |
| Common Names | 1α-hydroxyvitamin D2, 1α-OH-D2, 1α-hydroxyergocalciferol |
| Molecular Formula | C₂₈H₄₄O₂ |
| Molecular Weight | 412.66 g/mol |
| CAS Number | 54573-75-0 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO (>10 mg/mL), oils, and organic solvents; relatively insoluble in water. |
| Storage Conditions | Store at -20°C for long-term stability. |
Synthesis of this compound
This compound can be synthesized from ergocalciferol (Vitamin D2) in a multi-step process. An improved and efficient synthesis route involves a continuous photochemical reaction, which avoids chromatographic purification due to the high crystallinity of the intermediates, achieving an overall yield of approximately 10% from ergocalciferol. Another reported method uses ergosterol as the starting material.
A representative synthesis scheme starting from ergocalciferol is outlined below. The process involves protection of the hydroxyl groups, allylic oxidation, another protection step, photochemical isomerization, and final deprotection to yield this compound.
Chemical Properties and Stability
This compound is sensitive to ultraviolet light, which can cause isomerization of the triene system. It is also susceptible to oxidation. Therefore, it should be stored protected from light and air, preferably at low temperatures. One of the known degradation products is 1α-hydroxy previtamin D2, which can exist in equilibrium with this compound in solution.
Metabolic Activation and Signaling Pathway
This compound is a pro-drug that requires metabolic activation to exert its biological effects. This activation occurs in the liver, where the enzyme CYP27 (a vitamin D-25-hydroxylase) hydroxylates this compound at the C-25 position to form the active metabolite, 1α,25-dihydroxyvitamin D2 (also known as ercalcitriol). A minor metabolite, 1α,24-dihydroxyvitamin D2, is also formed. This activation process does not require renal involvement, which is a significant advantage for patients with chronic kidney disease.
The active metabolite, 1α,25-dihydroxyvitamin D2, binds to the vitamin D receptor (VDR) in various target tissues, including the parathyroid glands, intestines, bones, and kidneys. This binding initiates a cascade of molecular events that modulate gene expression, ultimately leading to the regulation of calcium and phosphorus homeostasis. The primary therapeutic effect is the suppression of parathyroid hormone (PTH) synthesis and secretion by the parathyroid glands.
Experimental Protocols
Analysis by High-Performance Liquid Chromatography (HPLC)
The quantification of this compound and its related impurities or degradation products in pharmaceutical formulations is typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Solid-phase extraction (SPE) can be employed for sample pre-concentration to enhance sensitivity, especially for trace-level impurities.
A validated, stability-indicating HPLC method is crucial for accurate analysis. The following table summarizes a typical set of experimental conditions.
| Parameter | Typical Conditions |
| Instrument | HPLC system with a UV detector, autosampler, column oven, and quaternary pump. |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). |
| Mobile Phase | A gradient of acetonitrile and water is commonly used. |
| Flow Rate | Typically around 1.0 - 1.5 mL/min. |
| Detection | UV detection at a specific wavelength (e.g., 265 nm). |
| Column Temp. | Maintained at a constant temperature (e.g., 25°C). |
| Injection Vol. | 10 - 20 µL. |
| Diluent | Methanol or a mixture of methanol and water. |
| Internal Std. | 1-β-hydroxy vitamin D2 can be used as an internal standard for SPE studies. |
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is selective, precise, accurate, and linear over the desired concentration range. The limit of detection (LOD) and limit of quantification (LOQ) should also be determined.
Experimental Workflow for HPLC Analysis
The following diagram illustrates a typical workflow for the analysis of this compound in a pharmaceutical formulation.
References
Doxercalciferol's Role in Vitamin D Receptor Activation Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Doxercalciferol, a synthetic vitamin D2 analog, serves as a prohormone that undergoes hepatic activation to its biologically active form, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2). This active metabolite is a potent agonist of the Vitamin D Receptor (VDR), a nuclear transcription factor pivotal in regulating mineral homeostasis and a variety of other physiological processes. Upon binding to the VDR, 1α,25-(OH)2D2 initiates a cascade of molecular events, leading to the modulation of target gene expression, most notably the suppression of parathyroid hormone (PTH) synthesis and secretion. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound-mediated VDR activation, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Mechanism of Action: From Prohormone to VDR Agonist
This compound itself is biologically inert.[1] Its therapeutic activity is dependent on its metabolic conversion in the liver.
Metabolic Activation:
This compound is hydroxylated by the enzyme CYP27A1 in the liver to form the active metabolite 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), and a minor metabolite, 1α,24-dihydroxyvitamin D2.[2] This activation process does not require renal hydroxylation, making this compound an effective therapy for patients with chronic kidney disease (CKD), where renal 1α-hydroxylase activity is impaired.[2]
Vitamin D Receptor (VDR) Binding:
The active metabolite, 1α,25-(OH)2D2, is the primary ligand for the VDR. Studies have demonstrated that 1α,25-(OH)2D2 exhibits a binding affinity for the VDR that is equal to that of calcitriol (1α,25-dihydroxyvitamin D3), the endogenous active form of vitamin D3.[3] This high-affinity binding induces a conformational change in the VDR, initiating the downstream signaling cascade.
The VDR Activation Signaling Pathway
The activation of the VDR by 1α,25-(OH)2D2 follows a well-established nuclear receptor signaling paradigm.
Pathway Description:
-
Ligand Binding and Heterodimerization: 1α,25-(OH)2D2 binds to the ligand-binding domain (LBD) of the VDR in the cytoplasm. This induces a conformational change in the VDR, promoting its heterodimerization with the Retinoid X Receptor (RXR).[4]
-
Nuclear Translocation and DNA Binding: The VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.
-
Coregulator Recruitment: Upon binding to the VDRE, the ligand-activated VDR-RXR complex undergoes a further conformational change that facilitates the dissociation of corepressor proteins (e.g., NCoR, SMRT) and the recruitment of coactivator proteins (e.g., SRC-1, CBP/p300).
-
Transcriptional Modulation: The recruited coactivator complex possesses histone acetyltransferase (HAT) activity, which leads to chromatin remodeling and creates a more permissive environment for transcription. This complex then interacts with the basal transcription machinery to either activate or repress the transcription of target genes.
Key Target Genes of this compound-VDR Activation
The primary therapeutic effect of this compound is the suppression of secondary hyperparathyroidism in CKD patients. This is achieved through the direct transcriptional regulation of the PTH gene.
Parathyroid Hormone (PTH) Gene: The VDR-RXR complex binds to a negative VDRE in the promoter of the PTH gene, leading to the suppression of its transcription. This results in a decrease in PTH synthesis and secretion by the parathyroid glands.
Other Target Genes:
-
Fibroblast Growth Factor 23 (FGF23): this compound therapy has been shown to increase the expression of FGF23, a bone-derived hormone that regulates phosphate and vitamin D metabolism.
-
24-Hydroxylase (CYP24A1): The VDR-RXR complex strongly induces the expression of CYP24A1, the enzyme responsible for the catabolism of 1,25-(OH)2D2 and calcitriol. This represents a negative feedback loop to control the levels of active vitamin D.
-
Calcium-Sensing Receptor (CaSR): VDR activation can upregulate the expression of the CaSR in the parathyroid gland, increasing its sensitivity to extracellular calcium and further contributing to PTH suppression.
Quantitative Data on this compound's Efficacy
Clinical trials have provided robust quantitative data on the efficacy of this compound in managing secondary hyperparathyroidism in patients with CKD.
Table 1: VDR Binding Affinity of this compound's Active Metabolite
| Ligand | Receptor | Binding Affinity | Reference |
| 1α,25-dihydroxyvitamin D2 | Vitamin D Receptor (VDR) | Equal to 1α,25-dihydroxyvitamin D3 (Calcitriol) |
Table 2: Summary of this compound's Efficacy in Clinical Trials (CKD Stages 3, 4, and 5)
| Study | Patient Population | Treatment Duration | Mean Baseline iPTH (pg/mL) | Mean Reduction in iPTH | Effect on Serum Calcium | Effect on Serum Phosphorus | Reference |
| Coburn et al. (2004) | CKD Stages 3 & 4 | 24 weeks | 219 ± 22 | 46% decrease (p < 0.001) vs. placebo | No significant difference from placebo | No significant difference from placebo | |
| Aggarwal et al. (2011) | CKD Stages 3 & 4 | 12 weeks | 432.8 ± 224.9 | 43.1% decrease | Fewer episodes of hypercalcemia vs. calcitriol | No significant difference | |
| Martin et al. (2001) | Hemodialysis | 12 weeks | 707 (median) | >50% reduction in 78% of patients | Minimal increase | Minimal increase | |
| Moe et al. (2011) | Pediatric Peritoneal Dialysis | 8 months | Not specified | 35% decrease | Increased | No significant change |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the VDR and its downstream effects.
Competitive Radioligand Binding Assay for VDR
This assay determines the binding affinity of the active metabolite of this compound to the VDR.
References
- 1. Efficacy and safety of oral this compound in the management of secondary hyperparathyroidism in chronic kidney disease stage 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transient Transfection in Luciferase Reporter Cell Assays [lubio.ch]
- 3. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Investigating the Metabolic Activation of Doxercalciferol in Hepatic Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxercalciferol (1α-hydroxyvitamin D2), a synthetic vitamin D2 analog, is a crucial prohormone used in the management of secondary hyperparathyroidism in patients with chronic kidney disease. Its therapeutic efficacy is dependent on its metabolic activation within the liver. This technical guide provides an in-depth overview of the hepatic activation of this compound, detailing the enzymatic pathways, key metabolites, and the subsequent cellular signaling cascade. This document includes a summary of available quantitative data, comprehensive experimental protocols for in vitro investigation, and visual diagrams of the metabolic and signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
This compound is a prohormone that requires metabolic conversion to its active form to exert its biological effects. Unlike native vitamin D, which undergoes sequential hydroxylation in the liver and kidneys, this compound is specifically designed to be activated in the liver, bypassing the need for renal 1α-hydroxylation. This characteristic makes it a valuable therapeutic agent for patients with impaired kidney function. The primary site of this activation is the hepatocyte, where cytochrome P450 enzymes catalyze the crucial hydroxylation step.
Hepatic Metabolic Activation Pathway
The metabolic activation of this compound in hepatic cells is a single, critical enzymatic step: 25-hydroxylation.
-
Enzyme: The key enzyme responsible for this conversion is Cytochrome P450 27A1 (CYP27A1) , a mitochondrial enzyme also known as sterol 27-hydroxylase. While other cytochrome P450 enzymes, such as CYP2R1, are involved in the 25-hydroxylation of native vitamin D, CYP27A1 is the primary catalyst for this compound activation.[1]
-
Reaction: CYP27A1 introduces a hydroxyl group at the 25th carbon position of the this compound molecule.
-
Products: This hydroxylation results in the formation of the major, biologically active metabolite, 1α,25-dihydroxyvitamin D2 (Calcitriol) . A minor metabolite, 1α,24-dihydroxyvitamin D2, is also formed.[1]
The hepatic activation of this compound is essential for its therapeutic action, as 1α,25-dihydroxyvitamin D2 is the ligand that binds to the Vitamin D Receptor (VDR) to modulate gene expression.
Metabolic activation of this compound in hepatocytes.
Quantitative Data
While extensive quantitative data on the enzyme kinetics of this compound with human CYP27A1 is limited in publicly available literature, data for the closely related substrate, vitamin D3, provides valuable insight.
| Parameter | Substrate | Enzyme | Value | Reference |
| Michaelis-Menten Constant (Km) | Vitamin D3 | Human CYP27A1 | 3.2 µM | [2][3] |
| Maximum Velocity (Vmax) | Vitamin D3 | Human CYP27A1 | 0.27 mol/min/mol P450 | [2] |
| Elimination Half-Life of 1α,25-(OH)2D2 | - | - | 32 to 37 hours (up to 96 hours) | |
| Peak Blood Levels of 1α,25-(OH)2D2 | - | - | 8 ± 5.9 hours (intravenous) |
Experimental Protocols
Investigating the metabolic activation of this compound in hepatic cells typically involves in vitro cell culture systems and subsequent analytical techniques to identify and quantify the metabolites.
In Vitro Model: Human Hepatocellular Carcinoma (HepG2) Cells
HepG2 cells are a widely used and reliable model for studying hepatic drug metabolism.
4.1.1. Cell Culture and Maintenance
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with phosphate-buffered saline (PBS) and detach using a 0.25% trypsin-EDTA solution. Neutralize trypsin with complete culture medium and re-seed at a ratio of 1:3 to 1:6.
4.1.2. This compound Treatment
-
Plating: Seed HepG2 cells in 6-well or 12-well plates at a density of 1 x 106 cells/well and allow them to adhere and grow for 24-48 hours.
-
Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and dilute to the desired final concentrations in serum-free culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).
-
Incubation: Remove the culture medium from the cells and replace it with the this compound-containing medium. Incubate for various time points (e.g., 0, 6, 12, 24, 48 hours) to assess the time-dependent metabolism.
In Vitro Model: Human Liver Microsomes (HLM)
HLMs are subcellular fractions containing a high concentration of cytochrome P450 enzymes and are a standard tool for in vitro metabolism studies.
4.2.1. Incubation Conditions
-
Reaction Mixture: In a microcentrifuge tube, combine the following on ice:
-
Human liver microsomes (final concentration 0.2-1.0 mg/mL)
-
Phosphate buffer (100 mM, pH 7.4)
-
This compound (at various concentrations to determine kinetics)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the metabolic reaction.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 0-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the proteins.
Analytical Methods for Metabolite Quantification
4.3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for separating and quantifying this compound and its metabolites.
-
Sample Preparation: After incubation, centrifuge the terminated reaction mixture to pellet the precipitated proteins. Collect the supernatant for analysis.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 265 nm.
-
-
Quantification: Compare the peak areas of the metabolites in the samples to a standard curve of known concentrations of 1α,25-dihydroxyvitamin D2.
4.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity for the quantification of metabolites, especially at low concentrations.
-
Sample Preparation: Similar to HPLC, with potential for solid-phase extraction (SPE) for sample cleanup and concentration.
-
LC Conditions: Similar to HPLC, but often with smaller column dimensions and lower flow rates for better compatibility with the mass spectrometer.
-
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. Specific precursor-to-product ion transitions for 1α,25-dihydroxyvitamin D2 are monitored.
-
MRM Transitions for 1α,25-dihydroxyvitamin D2:
-
Precursor ion (m/z): [M+H]+
-
Product ions (m/z): Specific fragment ions resulting from collision-induced dissociation.
-
-
Workflow for investigating this compound metabolism.
Downstream Signaling Pathway: Vitamin D Receptor (VDR) Activation
The biologically active metabolite, 1α,25-dihydroxyvitamin D2, exerts its effects by binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.
-
Ligand Binding: 1α,25-dihydroxyvitamin D2 enters the target cell and binds to the VDR in the cytoplasm or nucleus.
-
Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).
-
Nuclear Translocation: The VDR-RXR heterodimer translocates to the nucleus if it is not already there.
-
DNA Binding: The complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.
-
Transcriptional Regulation: The binding of the VDR-RXR complex to VDREs recruits co-activator or co-repressor proteins, leading to the modulation (activation or repression) of gene transcription. This results in the synthesis of proteins that mediate the physiological effects of this compound, such as the regulation of parathyroid hormone (PTH) synthesis and secretion.
Vitamin D Receptor (VDR) signaling pathway.
Conclusion
The hepatic metabolic activation of this compound by CYP27A1 is a fundamental process for its therapeutic efficacy. Understanding the intricacies of this pathway, including the enzyme kinetics and the subsequent VDR-mediated signaling, is crucial for optimizing drug development and clinical application. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to further investigate the metabolism and mechanism of action of this compound and other vitamin D analogs in hepatic cells. Further research is warranted to determine the specific enzyme kinetic parameters of this compound with human CYP27A1 to refine pharmacokinetic and pharmacodynamic models.
References
Preliminary Insights into the Anti-Proliferative Potential of Doxercalciferol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxercalciferol, a synthetic vitamin D2 analog, is an established therapeutic for secondary hyperparathyroidism. Emerging preclinical evidence, however, suggests a potential role for this compound in oncology, specifically concerning its anti-proliferative effects. This technical guide synthesizes the current preliminary findings on the anti-cancer properties of this compound and related vitamin D analogs. While comprehensive quantitative data and detailed experimental protocols for this compound remain limited in publicly accessible literature, this document consolidates available information on its mechanisms of action, including cell cycle arrest and induction of apoptosis, and delineates the key signaling pathways implicated in the anti-proliferative effects of vitamin D compounds. This guide aims to provide a foundational resource for researchers and professionals in drug development interested in exploring the therapeutic potential of this compound in oncology.
Introduction
This compound (1α-hydroxyvitamin D2) is a prohormone that is converted in the liver to its active form, 1α,25-dihydroxyvitamin D2 (calcitriol), a potent regulator of calcium and phosphate homeostasis. Beyond its classical endocrine functions, the active metabolites of vitamin D have demonstrated significant anti-proliferative, pro-differentiative, and pro-apoptotic activities in a variety of cancer cell types[1][2]. These effects are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor that modulates the expression of a wide array of genes involved in cell growth, differentiation, and death[3][4]. This guide focuses on the preliminary evidence supporting the anti-proliferative effects of this compound and provides an overview of the experimental approaches and signaling pathways relevant to its potential application in cancer therapy.
Quantitative Data on Anti-Proliferative Effects
While specific IC50 values and in vivo tumor growth inhibition data for this compound are not extensively reported in the available scientific literature, studies on the active form of vitamin D (calcitriol) and other analogs provide a strong rationale for its investigation. The following table summarizes the types of quantitative data that are crucial for evaluating the anti-proliferative efficacy of compounds like this compound.
Table 1: Illustrative Quantitative Data for Vitamin D Analogs in Preclinical Cancer Models
| Compound | Cancer Cell Line/Model | Assay Type | Endpoint | Result | Reference |
| Calcitriol | Murine Squamous Cell Carcinoma | In vitro Proliferation | G0/G1 Arrest | Time-dependent increase | [5] |
| Calcitriol | Human Prostate Cancer (LNCaP) | In vitro Apoptosis | Apoptosis Induction | Time- and dose-dependent | |
| Dietary Vitamin D3 | Human Breast Cancer (MCF-7) Xenograft | In vivo Tumor Growth | Tumor Volume Reduction | ~65% decrease after 4 weeks | |
| Dietary Vitamin D3 | Human Prostate Cancer (PC-3) Xenograft | In vivo Tumor Growth | Tumor Volume Reduction | ~67% decrease after 4 weeks |
Experimental Protocols
Detailed and replicable experimental protocols are fundamental for the validation and extension of preliminary findings. The following sections outline the general methodologies employed in the study of the anti-proliferative effects of vitamin D analogs, which can be adapted for investigations involving this compound.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines, such as acute lymphoblastic leukemia (CCRF-CEM, Molt-4), prostate cancer (LNCaP, PC-3, DU-145), and retinoblastoma (Y-79), are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is typically dissolved in a suitable solvent (e.g., DMSO, ethanol) to prepare a stock solution, which is then diluted in culture medium to the desired final concentrations for treating the cells. Control cells are treated with the vehicle alone.
Cell Cycle Analysis
Cell cycle distribution is a key indicator of proliferative status and can be assessed using flow cytometry.
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol Outline:
-
Harvest cells after this compound treatment.
-
Fix cells in cold 70% ethanol to permeabilize the membranes.
-
Treat cells with RNase A to prevent staining of RNA.
-
Stain cells with a PI solution.
-
Analyze the stained cells using a flow cytometer to generate a DNA content histogram.
-
Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
-
A study on acute lymphoblastic leukemia cells demonstrated that this compound treatment leads to a decrease in the expression of Cdk1 and cyclin B, suggesting an arrest in the G2/M phase of the cell cycle.
Apoptosis Assays
The induction of programmed cell death, or apoptosis, is a critical mechanism of anti-cancer agents.
-
Annexin V/PI Staining:
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic cells with compromised membrane integrity.
-
Protocol Outline:
-
Harvest cells after this compound treatment.
-
Wash cells with a binding buffer.
-
Resuspend cells in the binding buffer containing FITC-conjugated Annexin V and PI.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
-
Western Blot for Apoptosis-Related Proteins:
-
Principle: The expression levels of key proteins involved in the apoptotic cascade, such as the Bcl-2 family of proteins (e.g., Bcl-2, Bax) and caspases (e.g., cleaved caspase-3), can be quantified by Western blotting.
-
Protocol Outline:
-
Lyse this compound-treated cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target apoptotic proteins.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Studies on other vitamin D compounds have shown that they can induce apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins and caspases.
In Vivo Xenograft Studies
Animal models are essential for evaluating the anti-tumor efficacy of a compound in a physiological setting.
-
Principle: Human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice) to form tumors. The effect of this compound on tumor growth can then be monitored over time.
-
Protocol Outline:
-
Inject a suspension of human cancer cells subcutaneously into the flank of immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) to the treatment group and the vehicle to the control group according to a predetermined schedule and dose.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).
-
Studies on dietary vitamin D3 have demonstrated significant inhibition of tumor growth in breast and prostate cancer xenograft models, providing a strong rationale for similar investigations with this compound.
Signaling Pathways and Visualizations
The anti-proliferative effects of this compound are mediated by a complex network of signaling pathways, primarily initiated by the binding of its active metabolite to the VDR. The following diagrams, generated using the DOT language, illustrate the key pathways implicated in the anti-cancer effects of vitamin D compounds.
Caption: Metabolic activation of this compound and subsequent VDR signaling initiation.
Caption: this compound-mediated cell cycle arrest at G1/S and G2/M checkpoints.
Caption: Intrinsic apoptosis pathway activated by this compound signaling.
Conclusion and Future Directions
The preliminary evidence for the anti-proliferative effects of this compound, supported by extensive research on other vitamin D analogs, suggests its potential as a novel therapeutic agent in oncology. The mechanisms of action appear to involve the induction of cell cycle arrest and apoptosis through the modulation of key regulatory proteins and signaling pathways. However, to fully realize this potential, further rigorous investigation is required.
Future research should focus on:
-
Quantitative Efficacy Studies: Determining the IC50 values of this compound across a broad panel of cancer cell lines and conducting comprehensive in vivo studies to quantify its tumor growth inhibition effects.
-
Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways directly modulated by this compound in different cancer contexts.
-
Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents and targeted therapies.
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to this compound treatment.
This technical guide serves as a starting point for researchers and drug development professionals to explore the promising anti-cancer properties of this compound. Continued research in this area is warranted to translate these preliminary findings into effective clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of signal transduction pathways by natural compounds in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
The Genesis and Scientific Journey of Doxercalciferol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxercalciferol, a synthetic vitamin D2 analog, has emerged as a cornerstone in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). Its development represents a significant advancement in the therapeutic landscape for a condition that profoundly impacts mineral and bone metabolism. This technical guide provides an in-depth exploration of the history, discovery, and core scientific principles underlying this compound, from its chemical synthesis to its molecular mechanism of action and clinical validation. Quantitative data from pivotal studies are summarized, and key experimental methodologies are detailed to provide a comprehensive resource for the scientific community.
A Legacy of Vitamin D Research: The History and Discovery of this compound
The story of this compound is rooted in the rich history of vitamin D research at the University of Wisconsin-Madison, a hub of pioneering discoveries in the field. Building on the foundational work of figures like Harry Steenbock, who discovered the role of ultraviolet radiation in vitamin D synthesis, and his student Hector DeLuca, who elucidated the metabolic activation of vitamin D, the groundwork was laid for the development of novel vitamin D analogs.[1][2]
This compound, chemically known as 1α-hydroxyvitamin D2, was developed by Bone Care International, Inc. , a company spun out of the University of Wisconsin-Madison's research.[2][3] The rationale behind its development was to create a prohormone that could be activated in the liver, bypassing the need for renal 1α-hydroxylation, a step that is impaired in patients with CKD.[4] This strategic design aimed to provide an effective therapy for SHPT with a potentially favorable safety profile concerning hypercalcemia and hyperphosphatemia. After rigorous clinical evaluation, this compound, under the trade name Hectorol® , received its first FDA approval in the United States in June 1999 for the treatment of SHPT in patients with CKD on dialysis.
The Chemical Blueprint: Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the naturally occurring plant-derived steroid, ergocalciferol (Vitamin D2). While various synthetic routes have been reported, a common pathway involves the following key transformations:
-
Protection of the Triene System: The conjugated triene system in ergocalciferol is first protected to prevent unwanted side reactions in subsequent steps. This is often achieved through a Diels-Alder reaction with an appropriate dienophile, such as sulfur dioxide, to form a reversible adduct.
-
Hydroxylation at the 1α Position: The crucial step is the introduction of a hydroxyl group at the 1α position of the A-ring. This is typically accomplished through a series of reactions involving allylic oxidation, for instance, using selenium dioxide, to introduce a hydroxyl group at the C-1 position.
-
Deprotection and Isomerization: The protecting group is then removed to regenerate the triene system. This is often followed by a photoisomerization step using ultraviolet light to achieve the correct stereochemistry of the triene system characteristic of the active vitamin D structure.
-
Purification: The final product, this compound, is then purified using techniques such as chromatography and crystallization to yield a highly pure active pharmaceutical ingredient.
Molecular Mechanism of Action: From Pro-drug to Gene Regulation
This compound functions as a pro-drug, requiring metabolic activation to exert its therapeutic effect. The following workflow outlines its mechanism of action:
Caption: this compound's mechanism of action from hepatic activation to PTH gene suppression.
The active metabolite, 1α,25-dihydroxyvitamin D2, binds to the Vitamin D Receptor (VDR), a nuclear receptor present in various tissues, including the parathyroid gland. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.
The primary therapeutic effect of this compound in SHPT is the suppression of parathyroid hormone (PTH) gene transcription. The binding of the VDR-RXR complex to the VDRE in the PTH gene promoter recruits a complex of co-repressor proteins that inhibit the transcription of the PTH gene, leading to reduced PTH mRNA and, consequently, decreased synthesis and secretion of PTH.
Beyond PTH, the this compound-activated VDR complex regulates a suite of other genes involved in calcium and phosphorus homeostasis, including those encoding for the transient receptor potential cation channel subfamily V member 6 (TRPV6) and calbindin-D28k in the intestine, which are involved in calcium absorption.
Quantitative Evidence: Summary of Key Clinical Trial Data
The efficacy and safety of this compound have been established in numerous clinical trials. The following tables summarize key quantitative data from pivotal studies in patients with CKD Stages 3, 4, and 5 on dialysis.
Table 1: Efficacy of this compound in CKD Stages 3 and 4
| Study | Patient Population | Treatment Group | N | Baseline iPTH (pg/mL) | End of Study iPTH (pg/mL) | Percent Reduction in iPTH |
| Coburn et al. (2004) | CKD Stages 3 & 4 | This compound | 27 | 219 ± 22 | 118 ± 17 | 46.3% |
| Placebo | 28 | 171 ± 14 | 167 ± 15 | No significant change | ||
| Aggarwal et al. (2011) | CKD Stages 3 & 4 | This compound | 25 | 432.80 ± 224.86 | 246.20 ± 220.0 | 43.1% |
| Calcitriol | 25 | 455.40 ± 226.51 | 394.24 ± 262.11 | 13.44% | ||
| Moe et al. (NCT00285467) | CKD Stages 3 & 4 | This compound | 25 | 106.5 ± 44.3 | 80.4 ± 48.6 | 27% |
| Cholecalciferol | 22 | 108.7 ± 42.7 | 96.5 ± 48.7 | 10% |
Table 2: Safety Profile of this compound in CKD Stages 3 and 4 (Incidence of Hypercalcemia)
| Study | Patient Population | Treatment Group | Incidence of Hypercalcemia (>10.5 mg/dL) |
| Coburn et al. (2004) | CKD Stages 3 & 4 | This compound | Not significantly different from placebo |
| Aggarwal et al. (2011) | CKD Stages 3 & 4 | This compound | 3 patients (12%) |
| Calcitriol | 8 patients (32%) | ||
| Moe et al. (NCT00285467) | CKD Stages 3 & 4 | This compound | 2 patients (8%) |
| Cholecalciferol | 1 patient (4.5%) |
Table 3: Efficacy of this compound in CKD Stage 5 on Hemodialysis
| Study | Patient Population | Treatment Group | N | Baseline iPTH (pg/mL) | End of Study iPTH (pg/mL) | Percent Reduction in iPTH |
| Tan et al. (1997) | Hemodialysis | This compound (Oral) | 24 | 672 ± 70 | 289 ± 36 | 57% |
| Phase II Multicenter Study (Chinese population) | Hemodialysis | This compound (IV) | 44 | 655.05 | 269.90 | 55.45% |
Methodological Cornerstones: Key Experimental Protocols
The robust clinical data supporting this compound are underpinned by meticulously designed experimental protocols. Below are summaries of the methodologies from key clinical trials.
Coburn et al. (2004): A Randomized, Double-Blinded, Placebo-Controlled Trial
-
Objective: To evaluate the efficacy and safety of oral this compound in patients with CKD stages 3 and 4 and secondary hyperparathyroidism.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial with an 8-week baseline period followed by 24 weeks of treatment.
-
Inclusion Criteria: Adults with CKD stage 3 or 4, and an intact PTH (iPTH) level greater than 85 pg/mL.
-
Intervention: Patients were randomized to receive either oral this compound or a matching placebo. The initial dose of this compound was 1.0 µ g/day . Dosages were increased gradually if the iPTH level was not decreased by 30% or more and serum calcium and phosphorus levels were stable.
-
Primary Endpoint: The percentage change in mean plasma iPTH from baseline to the end of treatment.
-
Key Assessments: Plasma iPTH, serum calcium, phosphorus, urinary calcium, and bone-specific markers were monitored regularly. Glomerular filtration rate (GFR) was measured at the beginning and end of the treatment period.
Aggarwal et al. (2011): An Open, Prospective, Case-Controlled Study
-
Objective: To compare the efficacy and safety of this compound with calcitriol in patients with CKD stage III or IV.
-
Study Design: An open-label, prospective, case-controlled study with a duration of 3 months.
-
Inclusion Criteria: Adult patients with CKD stage III or IV, not on dialysis, with an iPTH level >70 pg/mL.
-
Intervention: Patients were divided into two groups. Group I received calcitriol at a dosage of 0.5 µ g/day , and Group II received this compound at a dosage of 1 µ g/day .
-
Primary Endpoint: The percentage reduction in serum iPTH levels after 12 weeks of treatment.
-
Key Assessments: Serum iPTH was measured at the beginning and end of the study. Serum calcium and phosphorus were monitored monthly.
Experimental Workflow: A Typical this compound Clinical Trial
Caption: Generalized workflow of a randomized controlled trial for this compound.
Conclusion
This compound represents a triumph of targeted drug design, born from a deep understanding of vitamin D metabolism. Its history is a testament to the fruitful collaboration between academic research and pharmaceutical innovation. As a pro-drug that leverages hepatic activation, it offers an effective therapeutic strategy for managing secondary hyperparathyroidism in the challenging context of chronic kidney disease. The wealth of quantitative data from rigorous clinical trials underscores its efficacy in reducing PTH levels with a favorable safety profile. This technical guide has provided a comprehensive overview of this compound, from its molecular underpinnings to its clinical application, serving as a valuable resource for the scientific community dedicated to advancing the treatment of mineral and bone disorders.
References
- 1. Continuing a Legacy: Vitamin D Research in the 21st Century – Department of Biochemistry – UW–Madison [biochem.wisc.edu]
- 2. Innovation marks UW-Madison contribution to vitamins, drugs, medical supplies – UW–Madison News – UW–Madison [news.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound treatment of secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Doxercalciferol's Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research concerning doxercalciferol, a synthetic vitamin D2 analog. It details its mechanism of action, pharmacokinetic profile, therapeutic efficacy, and experimental basis, with a focus on its application in managing secondary hyperparathyroidism (SHPT) in patients with Chronic Kidney Disease (CKD).
Core Mechanism of Action
This compound is a pro-drug, meaning it is biologically inert and requires metabolic activation to exert its therapeutic effects.[1] Its primary function is to act as a Vitamin D Receptor (VDR) activator, thereby regulating parathyroid hormone (PTH) levels and mineral homeostasis.[2][3]
Activation Pathway: this compound is administered and absorbed, after which it travels to the liver. There, it is converted by the enzyme CYP27 into its active form, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), which is the major biologically active metabolite.[2][3] A minor metabolite, 1α,24-dihydroxyvitamin D2, is also formed. A critical therapeutic advantage of this compound is that this activation process occurs in the liver and does not require hydroxylation by the kidneys, making it effective in patients with renal impairment.
Molecular Action: The active metabolite, 1α,25-(OH)2D2, binds to the VDR in various target tissues, including the parathyroid glands. This binding initiates the formation of a heterodimer between the VDR and the Retinoid X Receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter region of the PTH gene. This interaction ultimately suppresses the transcription of the PTH gene, leading to a reduction in both the synthesis and secretion of parathyroid hormone.
Beyond PTH regulation, the activation of VDR by this compound's metabolite also plays a crucial role in calcium and phosphorus homeostasis by controlling their intestinal absorption and tubular reabsorption in the kidneys.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound are central to its clinical application, defining its absorption, distribution, metabolism, and excretion.
| Parameter | Description | Value |
| Activation | Hepatic conversion via CYP27 to 1α,25-(OH)2D2 and 1α,24-(OH)2D2. | Kidney involvement is not required for activation. |
| Active Metabolite | 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2). | - |
| Time to Peak (Tmax) | Time to reach maximum blood concentration of the active metabolite. | ~8-12 hours after oral administration. |
| Elimination Half-Life | The time required for the concentration of the active metabolite to reduce by half. | Approximately 32 to 37 hours, with a range up to 96 hours. |
| Dialysis | Removal from blood by dialysis. | Not expected to be removed from the blood by dialysis. |
Therapeutic Efficacy in Secondary Hyperparathyroidism
Clinical trials have consistently demonstrated this compound's efficacy in reducing elevated iPTH levels in patients with CKD, both pre-dialysis and on dialysis.
Efficacy in CKD Stages 3 and 4 (Pre-dialysis)
A key randomized, double-blind, placebo-controlled study evaluated this compound in patients with SHPT associated with moderate renal insufficiency.
| Parameter | This compound Group | Placebo Group | P-value |
| Baseline Mean iPTH (pg/mL) | 219 ± 22 | 171 ± 14 | - |
| Mean iPTH Reduction from Baseline | 46% | Unchanged | <0.001 |
| Patients with ≥30% iPTH Reduction | 74% | 7% | <0.001 |
| Serum Calcium & Phosphorus | No clinically significant difference from placebo. | No clinically significant change. | NS |
Efficacy in CKD Stage 5 (Dialysis Patients)
Studies in hemodialysis patients show significant PTH reduction following treatment with both oral and intravenous this compound.
| Study (Tan Jr et al.) | Baseline | Post-Treatment (12 weeks) | P-value |
| Serum iPTH (pg/mL) | 672 ± 70 | 289 ± 36 | <0.05 |
| Serum Calcium (mg/dL) | 8.8 ± 0.2 | 9.5 ± 0.2 | <0.001 |
Comparative Efficacy: this compound vs. Calcitriol
A prospective study compared the efficacy of this compound against calcitriol in CKD Stage III and IV patients over three months.
| Parameter | This compound Group | Calcitriol Group | P-value |
| Mean iPTH Reduction | 43.1% | 13.44% | <0.05 |
| Patients with >50% iPTH Reduction | 56% | 4% | - |
| Incidence of Hypercalcemia | 3 patients | 8 patients | - |
Experimental Protocols
The foundational evidence for this compound's potential is built on rigorous experimental designs in both clinical and preclinical settings.
Protocol: Placebo-Controlled Trial in Pre-dialysis CKD
This protocol is based on a multicenter, randomized, double-blind, placebo-controlled trial to assess the safety and efficacy of oral this compound.
-
Objective: To evaluate the efficacy of this compound in lowering plasma iPTH levels in patients with CKD stages 3 or 4 and SHPT.
-
Patient Population: 55 adults with CKD stages 3 or 4 and elevated iPTH levels.
-
Study Design:
-
Screening: Assess eligibility based on demographics, biochemical features, and GFR.
-
Randomization: Patients randomly assigned to receive either oral this compound or a matching placebo.
-
Treatment Phase (24 weeks):
-
Initial this compound dose administered.
-
Dosage is gradually increased if iPTH level is not decreased by ≥30% and serum calcium/phosphorus levels are stable.
-
-
Monitoring: Regular monitoring of plasma iPTH, serum calcium, serum phosphorus, urinary calcium, and bone-specific markers. GFR is measured at baseline and post-treatment.
-
-
Primary Endpoint: Percentage change in mean plasma iPTH from baseline to the end of the 24-week treatment period.
-
Secondary Endpoints: Incidence of hypercalcemia, hyperphosphatemia, and changes in bone turnover markers.
Protocol: Preclinical Efficacy in a Uremic Rat Model
This protocol describes a comparative study in a 5/6 nephrectomized (NX) rat model to evaluate the effects of this compound and paricalcitol.
-
Objective: To compare the effects of this compound and paricalcitol on PTH suppression, serum calcium, and the expression of VDR and Calcium-Sensing Receptor (CaSR) mRNA.
-
Animal Model: 5/6 nephrectomized (NX) Sprague-Dawley rats, a model that mimics chronic kidney disease.
-
Study Design:
-
Induction of Uremia: Surgical 5/6 nephrectomy is performed.
-
Treatment Groups: Animals are divided into groups and treated with:
-
Vehicle (control)
-
This compound (at varying doses, e.g., 0.042–0.33 μg/kg)
-
Paricalcitol (at varying doses, e.g., 0.042–0.33 μg/kg)
-
-
Administration: Drugs are administered for a two-week period.
-
Sample Collection & Analysis: At the end of the treatment period, blood and parathyroid tissue are collected.
-
-
Endpoints:
-
Serum PTH, calcium, and phosphate levels.
-
mRNA expression levels of PTH, VDR, and CaSR in parathyroid tissue, measured by quantitative PCR.
-
Protocol: Analytical Method for Quantification
This protocol details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound and its related substances.
-
Objective: To develop and validate a selective method for the analysis of this compound and potential process-related impurities or degradation products.
-
Instrumentation: Shimadzu HPLC system equipped with an autosampler, column oven, quaternary pump, and UV detector.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of water and acetonitrile.
-
Diluent: Methanol.
-
Detection: UV detection at a wavelength of 265 nm.
-
-
Validation: The method is validated according to ICH guidelines for selectivity, precision, accuracy, and linearity.
-
Application: The validated method can be used for quality control testing of this compound active pharmaceutical ingredient (API) for related substances and assay.
Effects on Bone Metabolism and Mineral Density
This compound has demonstrated positive effects on bone health in patients with SHPT, a condition that often leads to metabolic bone disease.
In a case study of a hemodialysis patient with persistent SHPT post-parathyroidectomy, a 16-week treatment with this compound resulted in substantial improvements in bone turnover markers and bone mineral density (BMD).
| Parameter | Baseline | Post-Treatment Change |
| iPTH | Elevated | -92% |
| Bone-Specific Alkaline Phosphatase | Elevated | -63% |
| Serum Type I Collagen C-Telopeptide | Elevated | -53% |
| Total Skeleton BMD | - | +6.5% |
| Lumbar Spine BMD | - | +6.9% |
| Total Femur BMD | - | +4.3% |
| The patient experienced no hypercalcemia during the treatment period. |
Comparative Pharmacology of Vitamin D Receptor Activators (VDRAs)
This compound is one of several VDRAs used to treat SHPT. Preclinical and clinical studies have sought to differentiate its effects from other analogs like paricalcitol and calcitriol.
| Feature | This compound | Paricalcitol | Calcitriol |
| Activation | Pro-drug (activated in liver) | Directly active | Directly active |
| PTH Suppression | Effective | Effective | Effective |
| Effect on Serum Calcium | Moderate increase | Less potent in raising serum Ca than this compound | Higher risk of hypercalcemia |
| Effect on Serum Phosphorus | Can increase levels | Less elevation of serum phosphorus than this compound | Can increase levels |
Animal studies suggest that while both this compound and paricalcitol effectively suppress PTH, paricalcitol may be less potent in raising serum calcium and phosphorus levels. This suggests a potential difference in their effects on intestinal absorption and/or bone resorption.
References
Doxercalciferol: A Technical Guide to its Role as a Prohormone in Vitamin D Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxercalciferol (1α-hydroxyvitamin D2) is a synthetic vitamin D analog that functions as a prohormone, playing a crucial role in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[1][2] Unlike active vitamin D sterols, this compound requires hepatic activation to exert its biological effects. This guide provides a comprehensive technical overview of this compound's metabolism, mechanism of action, pharmacokinetics, and clinical efficacy, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Introduction: The Challenge of Secondary Hyperparathyroidism in CKD
In chronic kidney disease, impaired renal function leads to a cascade of metabolic disturbances, including reduced production of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol). This deficiency, coupled with phosphate retention and hypocalcemia, stimulates the parathyroid glands to excessively secrete parathyroid hormone (PTH), a condition known as secondary hyperparathyroidism. Persistently elevated PTH levels contribute to metabolic bone disease and are associated with increased cardiovascular morbidity and mortality. Vitamin D receptor activators (VDRAs) are a cornerstone of SHPT management, aiming to suppress PTH secretion and improve mineral homeostasis.
This compound: A Prohormone Approach
This compound is a synthetic analog of vitamin D2.[3] As a prohormone, it is biologically inert upon administration and requires metabolic activation to become a potent VDR agonist.
Metabolic Activation Pathway
The activation of this compound occurs primarily in the liver, bypassing the need for renal 1α-hydroxylation, which is compromised in CKD patients.[4] The key metabolic step is the 25-hydroxylation of this compound by the hepatic cytochrome P450 enzyme, CYP27A1. This conversion yields the pharmacologically active metabolite, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), also known as ergocalcitriol. A minor metabolite, 1α,24-dihydroxyvitamin D2, is also formed.[5]
Mechanism of Action: Vitamin D Receptor Signaling
The active metabolite of this compound, 1α,25-(OH)2D2, exerts its effects by binding to the vitamin D receptor (VDR), a member of the nuclear receptor superfamily of transcription factors. The VDR is expressed in various tissues, including the parathyroid glands, intestine, bone, and kidneys.
Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, modulating their transcription. The primary therapeutic effect of this compound in SHPT is the suppression of PTH gene transcription in the parathyroid glands.
Quantitative Data
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound's active metabolite, 1α,25-(OH)2D2, has been characterized in healthy volunteers and patients with end-stage renal disease (ESRD).
| Parameter | Value | Reference |
| Time to Peak Concentration (Tmax) | 8 ± 5.9 hours (IV) | |
| 11-12 hours (Oral) | ||
| Elimination Half-life (t½) | 32 to 37 hours (up to 96 hours) | |
| Bioavailability (Oral vs. IV) | ~42% |
Clinical Efficacy: PTH Reduction
Multiple clinical trials have demonstrated the efficacy of this compound in reducing elevated PTH levels in patients with CKD stages 3, 4, and 5 on dialysis.
| Study | Patient Population | Treatment Duration | Mean Baseline iPTH (pg/mL) | Mean iPTH Reduction | Reference |
| Coburn et al. (2004) | CKD Stages 3 & 4 | 24 weeks | 219 ± 22 | 46% | |
| Frazão et al. (2007) | CKD Stage 4 | 18 weeks | 381.7 ± 31.3 | 35.4% | |
| Maung et al. (2001) | Hemodialysis | 16 weeks | 897 ± 52 | 55% | |
| Aggarwal et al. (2012) | CKD Stages 3 & 4 | 12 weeks | Not specified | 43.1% |
Comparative Efficacy
Studies comparing this compound to other VDRAs have provided insights into its relative potency and side-effect profile.
| Comparison | Key Findings | Reference |
| This compound vs. Calcitriol | This compound demonstrated a greater reduction in iPTH (43.1% vs. 13.44%) with fewer episodes of hypercalcemia. | |
| This compound vs. Paricalcitol | A conversion factor of 0.57 for this compound relative to paricalcitol resulted in equivalent PTH suppression. In an animal model, this compound showed a greater effect on normalizing serum PTH and calcium levels. | |
| This compound vs. Cholecalciferol | This compound led to a significant within-group reduction in PTH (27%), while the reduction with cholecalciferol was not statistically significant. |
Experimental Protocols
Clinical Trial Methodology for SHPT in CKD
A common study design to evaluate the efficacy and safety of this compound in treating SHPT in CKD patients involves a randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: Adults with CKD stage 3, 4, or 5 with baseline intact PTH (iPTH) levels above a specified threshold (e.g., >85 pg/mL).
-
Washout Period: A washout period of several weeks is typically included to eliminate the effects of prior vitamin D therapy.
-
Intervention: Patients are randomized to receive either oral this compound or a placebo. The initial dose is often low (e.g., 1 mcg daily) and is titrated upwards at intervals (e.g., every 2-4 weeks) based on iPTH levels and serum calcium and phosphorus concentrations, to a maximum allowable dose.
-
Monitoring: Regular monitoring includes plasma iPTH, serum calcium, and phosphorus. Bone turnover markers (e.g., bone-specific alkaline phosphatase, N-telopeptide) and glomerular filtration rate (GFR) may also be assessed.
-
Primary Endpoint: The primary efficacy endpoint is typically the percentage change in mean iPTH from baseline to the end of the treatment period.
Quantification of 1α,25-dihydroxyvitamin D2
Accurate measurement of this compound's active metabolite is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.
-
Sample Preparation: Serum or plasma samples are subjected to a protein precipitation step, often using an organic solvent like acetonitrile. This is followed by a liquid-liquid or solid-phase extraction to isolate the vitamin D metabolites.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A mobile phase, typically a mixture of organic solvents and water, is used to separate 1α,25-(OH)2D2 from other compounds.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which allows for highly specific and sensitive quantification based on the mass-to-charge ratio of the parent ion and its specific fragment ions. Deuterated internal standards are used for accurate quantification.
Animal Models of CKD
Animal models are invaluable for preclinical evaluation of VDRAs. The 5/6 nephrectomy (NTX) model in rodents is commonly used to induce CKD and subsequent SHPT.
-
Surgical Procedure: A two-step surgical procedure is performed. First, two-thirds of one kidney is removed. After a recovery period, the contralateral kidney is completely removed. This significant reduction in renal mass leads to progressive kidney disease.
-
Disease Progression: Following surgery, animals develop key features of CKD, including elevated serum creatinine and blood urea nitrogen (BUN), hyperphosphatemia, and secondary hyperparathyroidism.
-
Treatment and Evaluation: this compound or other test compounds can be administered via various routes (e.g., oral gavage, intraperitoneal injection). Efficacy is assessed by measuring changes in serum PTH, calcium, phosphorus, and markers of bone turnover. Histological analysis of bone tissue can also be performed to evaluate changes in bone morphology.
Conclusion
This compound's unique profile as a prohormone that is activated hepatically makes it a valuable therapeutic option for the management of secondary hyperparathyroidism in patients with chronic kidney disease. Its efficacy in suppressing PTH is well-documented, and its distinct metabolic pathway offers a targeted approach to VDR activation in the context of renal impairment. This technical guide provides a foundational understanding of this compound for researchers and clinicians working to advance the treatment of mineral and bone disorders in CKD. Further research into the long-term cardiovascular and bone health outcomes associated with this compound therapy will continue to refine its role in this patient population.
References
Methodological & Application
Application Notes and Protocols for In Vitro Determination of Doxercalciferol Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxercalciferol (1α-hydroxyvitamin D2) is a synthetic vitamin D2 analog that serves as a pro-drug. To exert its biological effects, it requires metabolic activation in the liver by the enzyme CYP27A1 to form its active metabolite, 1α,25-dihydroxyvitamin D2 (ercalcitriol). This active form is the key effector molecule that binds to and activates the Vitamin D Receptor (VDR), a nuclear transcription factor. The activation of the VDR leads to a cascade of genomic events that modulate the expression of various target genes, playing a crucial role in calcium and phosphate homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation.
These application notes provide detailed protocols for a suite of in vitro assays designed to determine the efficacy of this compound by assessing the activity of its active metabolite, 1α,25-dihydroxyvitamin D2. The described assays are fundamental for preclinical drug development and research in areas such as secondary hyperparathyroidism, oncology, and bone biology.
I. VDR Activation: Reporter Gene Assay
This assay quantitatively measures the ability of 1α,25-dihydroxyvitamin D2 to activate the human Vitamin D Receptor (VDR) in a cell-based system. The principle involves a genetically engineered cell line that expresses the VDR and contains a reporter gene (e.g., luciferase) under the control of a VDR-responsive promoter. Activation of the VDR by a ligand leads to the expression of the reporter gene, which can be quantified.
Signaling Pathway: VDR-Mediated Gene Transcription
Caption: VDR signaling pathway initiated by this compound's active metabolite.
Experimental Workflow: VDR Reporter Gene Assay
Caption: Workflow for the VDR Luciferase Reporter Gene Assay.
Protocol: VDR Luciferase Reporter Gene Assay
Materials:
-
VDR-responsive reporter cell line (e.g., commercially available kits from Indigo Biosciences or similar)
-
Cell culture medium (as recommended by the cell line provider)
-
Fetal Bovine Serum (FBS)
-
1α,25-dihydroxyvitamin D2 (active metabolite of this compound)
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating:
-
Culture VDR reporter cells according to the supplier's instructions.
-
On the day of the assay, harvest and resuspend cells in an appropriate medium to a concentration of 2 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 1α,25-dihydroxyvitamin D2 in DMSO.
-
Perform serial dilutions of the stock solution in a cell culture medium to achieve the desired final concentrations (e.g., ranging from 10^-12 M to 10^-6 M). Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
After the initial cell incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove the treatment medium from the wells.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data to the vehicle control.
-
Plot the normalized luminescence values against the logarithm of the 1α,25-dihydroxyvitamin D2 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Quantitative Data: VDR Activation
| Compound | Cell Line | EC50 (nM) | Reference |
| 1α,25-dihydroxyvitamin D2 | Various | 0.1 - 10 | [General literature values for VDR agonists] |
| Calcitriol (1,25(OH)2D3) | Various | 0.1 - 5 | [General literature values for VDR agonists] |
II. Suppression of Parathyroid Hormone (PTH)
A primary therapeutic effect of this compound is the suppression of parathyroid hormone (PTH) synthesis and secretion, which is crucial in the management of secondary hyperparathyroidism. This can be assessed in vitro using primary bovine parathyroid cells or other suitable models.
Experimental Workflow: PTH Suppression Assay
Caption: Workflow for PTH Secretion and mRNA Expression Assays.
Protocol: PTH Secretion Assay (ELISA/RIA)
Materials:
-
Primary bovine parathyroid cells
-
Culture medium (e.g., DMEM/F12) with low calcium
-
1α,25-dihydroxyvitamin D2
-
Bovine PTH ELISA or RIA kit
-
24-well tissue culture plates
Procedure:
-
Cell Culture:
-
Isolate bovine parathyroid cells from fresh parathyroid glands.
-
Culture the cells in a low-calcium medium to stimulate PTH secretion.
-
-
Treatment:
-
Plate the cells in 24-well plates and allow them to adhere.
-
Treat the cells with various concentrations of 1α,25-dihydroxyvitamin D2 (e.g., 10^-11 M to 10^-7 M) or vehicle control for 24-48 hours.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
PTH Measurement:
-
Measure the concentration of PTH in the supernatant using a bovine PTH ELISA or RIA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of PTH suppression relative to the vehicle control.
-
Plot the percentage of suppression against the logarithm of the 1α,25-dihydroxyvitamin D2 concentration to determine the IC50 value.
-
Protocol: PTH mRNA Expression (RT-qPCR)
Materials:
-
Treated bovine parathyroid cells (from the secretion assay)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for bovine PTH and a reference gene (e.g., GAPDH, β-actin)
-
RT-qPCR instrument
Procedure:
-
RNA Extraction:
-
After collecting the supernatant for the secretion assay, lyse the cells remaining in the wells.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a qPCR master mix, the synthesized cDNA, and specific primers for bovine PTH and a reference gene.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of PTH mRNA using the ΔΔCt method, normalizing to the reference gene and relative to the vehicle control.
-
Plot the relative mRNA expression against the logarithm of the 1α,25-dihydroxyvitamin D2 concentration.
-
Quantitative Data: PTH Suppression
| Compound | Assay Type | Cell Type | IC50 (nM) | Reference |
| 1α,25-dihydroxyvitamin D2 | PTH Secretion | Bovine Parathyroid Cells | ~1-10 | [General literature values for Vitamin D analogs] |
| 1α,25-dihydroxyvitamin D2 | PTH mRNA Expression | Bovine Parathyroid Cells | ~1-10 | [General literature values for Vitamin D analogs] |
| Calcitriol (1,25(OH)2D3) | PTH Secretion | Bovine Parathyroid Cells | ~0.1-1 | [1] |
III. Cell Proliferation Assay
The active metabolite of this compound, 1α,25-dihydroxyvitamin D2, has been shown to have antiproliferative effects in various cancer cell lines. The MTT assay is a common colorimetric method to assess cell viability and proliferation.
Protocol: MTT Cell Proliferation Assay
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer, LNCaP prostate cancer)
-
Appropriate cell culture medium and FBS
-
1α,25-dihydroxyvitamin D2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Treat the cells with various concentrations of 1α,25-dihydroxyvitamin D2 (e.g., 10^-10 M to 10^-6 M) or vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the 1α,25-dihydroxyvitamin D2 concentration to determine the IC50 value.
-
Quantitative Data: Antiproliferative Activity
| Compound | Cell Line | IC50 (nM) | Reference |
| 1α,25-dihydroxyvitamin D2 | A375 (Melanoma) | ~0.036 | [2] |
| 1α,25-dihydroxyvitamin D2 | HT-29 (Colon) | ~1.7 | [3] |
| 1α,25-dihydroxyvitamin D2 | HL-60 (Leukemia) | ~2.4-5.8 | [3] |
| Calcitriol (1,25(OH)2D3) | MCF-7 (Breast) | ~40,000 | [4] |
IV. Osteoblast Differentiation Assay
1α,25-dihydroxyvitamin D2 plays a role in bone metabolism by promoting the differentiation of osteoblasts. This can be assessed by measuring the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation.
Protocol: Alkaline Phosphatase (ALP) Activity Assay
Materials:
-
Osteoblast precursor cell line (e.g., MC3T3-E1)
-
Osteogenic differentiation medium (e.g., α-MEM with ascorbic acid and β-glycerophosphate)
-
1α,25-dihydroxyvitamin D2
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Stop solution (e.g., 0.2 N NaOH)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture osteoblast precursor cells in standard medium.
-
To induce differentiation, switch to osteogenic differentiation medium and treat with various concentrations of 1α,25-dihydroxyvitamin D2 (e.g., 10^-12 M to 10^-8 M) or vehicle control.
-
Culture for 7-14 days, changing the medium every 2-3 days.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Add cell lysis buffer to each well and incubate to lyse the cells.
-
-
ALP Assay:
-
Transfer the cell lysate to a new 96-well plate.
-
Add pNPP substrate solution to each well.
-
Incubate at 37°C until a yellow color develops.
-
Stop the reaction by adding the stop solution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Normalize the ALP activity to the total protein content of each sample.
-
Plot the normalized ALP activity against the logarithm of the 1α,25-dihydroxyvitamin D2 concentration to determine the EC50 value.
-
Quantitative Data: Osteoblast Differentiation
| Compound | Cell Line | Effect | Effective Concentration (M) | Reference |
| 1α,25-dihydroxyvitamin D2 | MC3T3-E1 | Increased ALP activity | 10^-12 - 10^-10 | |
| Calcitriol (1,25(OH)2D3) | MC3T3-E1 | Increased ALP activity and collagen synthesis | 10^-10 - 10^-8 |
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always refer to the manufacturer's instructions for commercial kits and reagents.
References
Application Notes and Protocols for Studying Doxercalciferol's Effects on Hyperparathyroidism in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doxercalciferol, a synthetic vitamin D2 analog, is a crucial therapeutic agent for managing secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). It acts as a prohormone that is converted in the liver to its active form, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), which then modulates parathyroid hormone (PTH) levels.[1] Animal models are indispensable for preclinical evaluation of this compound's efficacy and safety. This document provides detailed application notes and protocols for utilizing established animal models to study the effects of this compound on hyperparathyroidism.
Animal Models for Secondary Hyperparathyroidism
The most common and well-characterized animal model for SHPT secondary to CKD is the 5/6 nephrectomized (NX) rat.[2] This model mimics the progressive renal failure and subsequent development of SHPT seen in humans. An alternative model, particularly for studying vitamin D metabolism, is the NTX Cyp27b1-null mouse, which lacks the enzyme to produce endogenous calcitriol.
The 5/6 Nephrectomized (NX) Rat Model
This surgical model induces chronic renal failure, leading to phosphate retention, hypocalcemia, and consequently, secondary hyperparathyroidism.[3]
The NTX Cyp27b1-null Mouse Model
This genetically modified mouse model lacks the 25-hydroxyvitamin D-1-alpha-hydroxylase enzyme, rendering it incapable of producing endogenous active vitamin D3 (calcitriol). When combined with nephrectomy, it provides a robust model of severe SHPT.
Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize the quantitative data from studies evaluating this compound in rodent models of secondary hyperparathyroidism.
Table 1: Effects of this compound on Serum PTH, Calcium, and Phosphorus in 5/6 Nephrectomized (NX) Rats
| Treatment Group | Dose | Route | Duration | Serum PTH (pg/mL) | Serum Calcium (mg/dL) | Serum Phosphorus (mg/dL) | Reference |
| Sham Vehicle | - | i.p. | 2 weeks | ~50 | ~10.0 | ~6.0 | |
| 5/6 NX Vehicle | - | i.p. | 2 weeks | ~250 | ~9.8 | ~7.5 | |
| This compound | 0.042 µg/kg | i.p. | 2 weeks | ~150 | ~10.2 | ~7.8 | |
| This compound | 0.083 µg/kg | i.p. | 2 weeks | ~100 | ~10.5 | ~8.0 | |
| This compound | 0.167 µg/kg | i.p. | 2 weeks | <100 | ~11.0 | ~8.2 | |
| This compound | 0.333 µg/kg | i.p. | 2 weeks | <50 | ~11.5 | ~8.5 | |
| 5/6 NX Vehicle | - | i.p. | 6 weeks | Elevated | - | - | |
| This compound | 0.167 µg/kg | i.p. | 6 weeks | Lowered to SHAM level | Increased | Increased | |
| This compound | 0.333 µg/kg | i.p. | 6 weeks | Lowered to SHAM level | Increased | Increased |
Table 2: Effects of this compound in NTX Cyp27b1-null Mice
| Treatment Group | Dose | Route | Duration | Serum PTH (pg/mL) | Serum Calcium (mg/dL) | Reference |
| NTX Vehicle | - | Gavage | 4 weeks | 4,898 ± 739 | Hypocalcemic | |
| This compound | 30 pg/g b.w. | Gavage | 4 weeks | No significant effect | - | |
| This compound | 100 pg/g b.w. | Gavage | 4 weeks | 400 ± 136 | Normalized | |
| This compound | 300 pg/g b.w. | Gavage | 4 weeks | 89 ± 57 | Normalized |
Experimental Protocols
Protocol 1: Induction of Secondary Hyperparathyroidism in Rats via 5/6 Nephrectomy
This protocol describes a two-step surgical procedure to induce chronic kidney disease and subsequent secondary hyperparathyroidism in rats.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpels, forceps, scissors, sutures)
-
Warming pad
-
Post-operative analgesic (e.g., buprenorphine)
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week prior to surgery.
-
Anesthesia: Anesthetize the rat using a preferred and approved method. Confirm the depth of anesthesia by lack of response to a toe pinch.
-
Surgical Preparation: Shave and disinfect the abdominal area.
-
First Stage Surgery (Left Kidney Partial Nephrectomy):
-
Make a midline abdominal incision to expose the abdominal cavity.
-
Gently retract the intestines to expose the left kidney.
-
Ligate two of the three branches of the left renal artery. This will result in infarction of approximately two-thirds of the left kidney.
-
Alternatively, perform a surgical resection of the upper and lower thirds of the left kidney.
-
Reposition the kidney and suture the muscle and skin layers.
-
-
Post-operative Care: Administer analgesics as prescribed. Monitor the animal for signs of pain or distress.
-
Second Stage Surgery (Right Kidney Nephrectomy): One week after the first surgery, anesthetize the rat again.
-
Make a flank incision on the right side to expose the right kidney.
-
Ligate the right renal artery, vein, and ureter.
-
Remove the entire right kidney.
-
Suture the muscle and skin layers.
-
-
Recovery and SHPT Development: Allow the rats to recover for 4-6 weeks. During this period, chronic renal failure and secondary hyperparathyroidism will develop. This can be accelerated and exacerbated by introducing a high phosphorus diet.
Protocol 2: Induction of Hyperphosphatemia-Induced Secondary Hyperparathyroidism
This protocol is often used in conjunction with the 5/6 nephrectomy model to accelerate and intensify the development of SHPT.
Materials:
-
5/6 nephrectomized rats (4 weeks post-surgery)
-
Standard rat chow
-
High phosphorus diet (e.g., 1.2% phosphorus, 0.6% calcium)
Procedure:
-
Baseline Measurements: Four weeks after the final nephrectomy surgery, collect baseline blood samples to measure serum creatinine, BUN, PTH, calcium, and phosphorus.
-
Dietary Intervention: Switch the diet of the experimental group from standard chow to a high phosphorus diet. The control group continues on the standard diet.
-
Duration: Maintain the rats on their respective diets for a period of 6-10 weeks.
-
Monitoring: Collect blood samples periodically (e.g., every 2-4 weeks) to monitor the progression of hyperphosphatemia and secondary hyperparathyroidism.
Protocol 3: Administration of this compound
This protocol outlines the preparation and administration of this compound to rodent models.
Materials:
-
This compound
-
Vehicle (e.g., 5% ethanol + 95% propylene glycol, sterile water for injection)
-
Administration supplies (gavage needles for oral administration, syringes and needles for intraperitoneal or intravenous injection)
Procedure:
-
Drug Preparation: Prepare the this compound solution in the chosen vehicle at the desired concentration. Ensure the solution is homogenous.
-
Route of Administration:
-
Oral (gavage): Administer the solution directly into the stomach using a gavage needle.
-
Intraperitoneal (i.p.): Inject the solution into the peritoneal cavity.
-
Intravenous (i.v.): Inject the solution into a suitable vein (e.g., tail vein).
-
-
Dosing and Frequency: The dosage and frequency will depend on the specific study design. Common frequencies are three times per week.
-
Treatment Duration: The duration of treatment can range from a few weeks to several months, depending on the study's objectives.
-
Blood Sampling: Collect blood samples at baseline and at various time points during and after the treatment period to assess the effects on serum PTH, calcium, and phosphorus.
Visualizations
Signaling Pathway of this compound in the Parathyroid Gland
Caption: this compound is converted to its active form in the liver, which then acts on the parathyroid gland.
Experimental Workflow for Evaluating this compound
Caption: Workflow for inducing SHPT in rats and evaluating the efficacy of this compound.
References
- 1. Hyperphosphatemia-induced hyperparathyroidism in 5/6 nephrectomized rats: development of a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Parathyroid cell proliferation in normal and chronic renal failure rats. The effects of calcium, phosphate, and vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Doxercalciferol in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxercalciferol, a synthetic vitamin D2 analog, is a prohormone that is metabolically activated in the liver to 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2). This active metabolite is a ligand for the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of a multitude of genes. The binding of the active form of this compound to the VDR initiates a signaling cascade that influences a variety of cellular processes, including calcium and phosphate homeostasis, cell proliferation, differentiation, and apoptosis.[1][2] While clinically used for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease, this compound is also a compound of interest for its potential anti-cancer properties.[3]
These application notes provide detailed protocols for the in vitro administration of this compound in cell culture experiments, focusing on its effects on cell viability, apoptosis, and cell cycle progression.
Data Presentation
The following tables summarize quantitative data on the effects of this compound and its active form, as well as the closely related vitamin D analog calcitriol, on various cancer cell lines.
Table 1: IC50 Values of Vitamin D Analogs in Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 Value | Exposure Time | Reference |
| PC3 | Prostate Cancer | Docetaxel | 7.21 nM | 72h | [4] |
| 22rv1 | Prostate Cancer | Docetaxel | 1.26 nM | 72h | [4] |
| DU145 | Prostate Cancer | Docetaxel | 15.17 nM | 72h | |
| B16-F10 | Melanoma | Calcitriol | 0.24 µM | 24h | |
| MSTO-211H | Malignant Pleural Mesothelioma | Calcitriol | ~100 nM | Not Specified | |
| REN | Malignant Pleural Mesothelioma | Calcitriol | ~100 nM | Not Specified |
Table 2: Effect of this compound on Cell Cycle Distribution in Acute Lymphoid Leukemia (ALL) Cell Lines
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| CCRF-CEM | Control (24h) | 52.3 ± 2.1 | 35.1 ± 1.5 | 12.6 ± 0.8 |
| This compound (24h) | 48.7 ± 1.9 | 28.4 ± 1.2 | 22.9 ± 1.3 | |
| Control (48h) | 54.1 ± 2.3 | 33.8 ± 1.7 | 12.1 ± 0.9 | |
| This compound (48h) | 45.2 ± 2.0 | 25.1 ± 1.1 | 29.7 ± 1.5 | |
| Molt-4 | Control (24h) | 55.7 ± 2.5 | 32.9 ± 1.6 | 11.4 ± 0.7 |
| This compound (24h) | 51.3 ± 2.2 | 26.8 ± 1.3 | 21.9 ± 1.1 | |
| Control (48h) | 56.8 ± 2.6 | 31.5 ± 1.5 | 11.7 ± 0.8 | |
| This compound (48h) | 48.1 ± 2.1 | 23.7 ± 1.0 | 28.2 ± 1.4 |
Data adapted from a study on the synergistic effect of KML001 and this compound. The specific concentration of this compound used to generate this data was not provided in the source material.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound and DMSO to prepare a stock solution of desired concentration (e.g., 10 mM). This compound has a molecular weight of 412.66 g/mol .
-
In a sterile environment (e.g., a biological safety cabinet), weigh the this compound powder and transfer it to a sterile, light-protected microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the this compound-treated samples.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and should be optimized for the specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is based on standard procedures for detecting apoptosis by flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or controls for the chosen duration.
-
Harvest the cells, including both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes a standard method for analyzing cell cycle distribution using propidium iodide staining and flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or controls for the desired time points (e.g., 24 and 48 hours).
-
Harvest the cells and wash them once with cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of cold 70% ethanol while gently vortexing.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Wash the cells once with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Randomized, Double-Blinded Phase II Evaluation of Docetaxel with or without this compound in Patients with Metastatic, Androgen-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological treatment with inhibitors of nuclear export enhances the antitumor activity of docetaxel in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Doxercalciferol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doxercalciferol, a synthetic vitamin D2 analog, is a prohormone that is metabolically activated in the liver to form 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), the biologically active form of vitamin D2.[1][2][3] It is primarily used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease.[1] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations and for its quantification in biological matrices during pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound and its related substances due to its high resolution, sensitivity, and specificity. This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method.
Quantitative Data Summary
The following table summarizes the quantitative data from various validated HPLC methods for this compound analysis.
| Parameter | Value | Reference |
| Linearity (Correlation Coefficient, r²) | ||
| This compound | 0.995 | |
| Ergocalciferol (Impurity) | 0.997 | |
| Impurity-A | 0.990 | |
| Impurity-B | 0.993 | |
| Impurity B (alternative method) | 0.99 | |
| Limit of Detection (LOD) | 0.01% | |
| Limit of Quantification (LOQ) | 0.03% | |
| Precision (%RSD) | ||
| This compound | 0.25% | |
| Ergocalciferol | 0.31% | |
| Accuracy (Recovery) | Within acceptance criteria |
Experimental Protocol: Reversed-Phase HPLC Analysis of this compound
This protocol describes a stability-indicating RP-HPLC method for the quantification of this compound and its related substances.
1. Instrumentation and Chromatographic Conditions
-
HPLC System: An Agilent 1100 or 1200 series HPLC system or equivalent, equipped with a quaternary pump, vacuum degasser, column oven, thermostated autosampler, and a UV detector.
-
Chromatographic Column: A C18 column (e.g., Gemini C18, 100 x 3.0 mm) is suitable for the separation.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is commonly employed. For a simple isocratic method, a mixture of acetonitrile and water (e.g., 99:1, v/v) can be used.
-
Flow Rate: A typical flow rate is 1.5 mL/min.
-
Injection Volume: 20.0 µL.
-
Detection Wavelength: 265 nm.
-
Column Temperature: 25°C (ambient).
-
Run Time: Approximately 50 minutes, depending on the specific method and separation requirements.
2. Reagents and Materials
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Methanol (HPLC grade) as a diluent.
-
Butylated hydroxytoluene (BHT) may be present in formulations.
3. Standard Solution Preparation
-
Stock Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the diluent (methanol) to cover the desired concentration range for linearity studies.
4. Sample Preparation
-
For Pharmaceutical Formulations (e.g., Injections):
-
If the formulation contains excipients, a solid-phase extraction (SPE) step may be necessary for sample clean-up and pre-concentration, especially for the analysis of trace impurities.
-
A common diluent for this compound and its impurities is methanol.
-
For injectable formulations, a direct dilution with the mobile phase or a suitable solvent may be possible after appropriate filtration.
-
-
Solid-Phase Extraction (SPE) Protocol for Injectable Formulations:
-
Cartridge Preconditioning: Precondition an Oasis HLB Plus SPE cartridge with 6 mL of methanol followed by 6 mL of water at a flow rate of approximately 1 mL/min.
-
Sample Loading: Mix 25.0 mL of the this compound formulation with an internal standard solution and load it onto the preconditioned SPE cartridge at a flow rate not exceeding 1 mL/min.
-
Washing: Rinse the cartridge with 6 mL of water to remove hydrophilic excipients.
-
Elution: Elute the retained this compound and related substances with an appropriate volume of a suitable organic solvent (e.g., methanol or a mixture of hexane and isopropanol).
-
Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the mobile phase or diluent for HPLC analysis.
-
5. Data Analysis
-
Identify the this compound peak in the chromatogram based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the working standard solutions.
-
For the analysis of related substances, calculate their concentration relative to the this compound peak.
Visualizations
This compound Signaling Pathway
Caption: Metabolic activation and signaling pathway of this compound.
HPLC Experimental Workflow for this compound Analysis
References
Application Notes and Protocols for Gene Expression Analysis in Response to Doxercalciferol Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxercalciferol, a synthetic vitamin D2 analog, is a crucial therapeutic agent for managing secondary hyperparathyroidism in patients with chronic kidney disease. Its mechanism of action involves the regulation of gene expression, primarily through the vitamin D receptor (VDR). Understanding the specific changes in gene expression induced by this compound is paramount for elucidating its therapeutic effects and potential off-target impacts. These application notes provide detailed protocols for in vitro analysis of gene expression in response to this compound treatment, along with a representative summary of expected quantitative changes in key target genes.
Signaling Pathway of this compound
This compound is a pro-hormone that is metabolically activated in the liver to its active form, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2). This active metabolite binds to the Vitamin D Receptor (VDR), a nuclear transcription factor. The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor proteins, leading to the modulation of gene transcription. A primary target of this pathway is the parathyroid hormone (PTH) gene, whose transcription is suppressed by this compound, leading to reduced PTH synthesis and secretion.[1][2]
Data Presentation: Quantitative Gene Expression Analysis
The following table summarizes hypothetical quantitative data representing the expected changes in mRNA expression of key genes in human parathyroid cells following treatment with this compound. This data is for illustrative purposes and the actual fold changes may vary depending on the experimental conditions, cell type, and treatment duration.
| Gene | Function | Fold Change (this compound vs. Vehicle) | Regulation |
| PTH | Parathyroid Hormone | -5.0 | Down |
| VDR | Vitamin D Receptor | 2.5 | Up |
| CYP24A1 | Vitamin D 24-hydroxylase | 15.0 | Up |
| CaSR | Calcium-Sensing Receptor | 1.8 | Up |
| FGF23 | Fibroblast Growth Factor 23 | 3.0 | Up |
| DMP1 | Dentin Matrix Protein 1 | 2.2 | Up |
| KLOTHO | Klotho | 1.5 | Up |
Experimental Protocols
Protocol 1: In Vitro this compound Treatment of Human Parathyroid Cells
This protocol details the steps for treating cultured human parathyroid cells with this compound to analyze subsequent changes in gene expression.
Materials:
-
Human parathyroid cells (e.g., primary cultures or a suitable cell line)
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, Penicillin-Streptomycin)
-
This compound (in a suitable solvent like ethanol)
-
Vehicle control (e.g., ethanol)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
TRIzol reagent or other RNA extraction kit
Procedure:
-
Cell Seeding: Seed human parathyroid cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in the vehicle (e.g., 1 mM in ethanol). From this stock, prepare working solutions in the cell culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). Also, prepare a vehicle control with the same final concentration of the solvent.
-
Treatment: Once the cells reach the desired confluency, replace the old medium with the prepared this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Lysis: After the incubation period, wash the cells once with ice-cold PBS. Then, add 1 ml of TRIzol reagent to each well and lyse the cells by pipetting up and down several times.
-
RNA Isolation: Proceed with RNA isolation according to the manufacturer's protocol for the chosen RNA extraction kit.
Protocol 2: RNA Isolation, cDNA Synthesis, and Quantitative PCR (qPCR)
This protocol outlines the steps for quantifying the expression of target genes from the RNA isolated from this compound-treated cells.
Materials:
-
Isolated total RNA
-
DNase I
-
Reverse Transcriptase and associated buffers/reagents
-
qPCR Master Mix (e.g., SYBR Green or TaqMan)
-
Gene-specific primers for target and reference genes (e.g., PTH, VDR, GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the DNase-treated RNA using a reverse transcriptase kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. For each sample, a typical reaction includes qPCR Master Mix, forward and reverse primers for the gene of interest, cDNA template, and nuclease-free water to the final volume. Include no-template controls (NTC) for each primer set.
-
qPCR Program: Run the qPCR plate on a real-time PCR instrument using a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method. Normalize the Ct values of the target genes to a stable reference gene (e.g., GAPDH or ACTB). Calculate the fold change in gene expression in this compound-treated samples relative to the vehicle-treated controls.
Protocol 3: RNA-Seq and Data Analysis Workflow
For a global, unbiased analysis of gene expression, RNA sequencing (RNA-seq) is the recommended method.
Experimental Workflow:
-
Sample Preparation: Treat cells and isolate high-quality total RNA as described in Protocols 1 and 2.
-
Library Preparation: Prepare RNA-seq libraries from the isolated RNA. This typically involves mRNA purification (for eukaryotes), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR or HISAT2.
-
Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between this compound-treated and control samples.
-
Functional Annotation and Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using DAVID or GSEA) on the list of differentially expressed genes to identify the biological processes and pathways affected by this compound.
-
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow for analyzing gene expression in response to this compound treatment.
References
Application Notes and Protocols for the Quantification of Doxercalciferol Metabolites in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxercalciferol (1α-hydroxyvitamin D2) is a synthetic vitamin D analog used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease.[1][2] Upon administration, this compound is metabolically activated in the liver by the enzyme CYP27 to its active forms, primarily 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2) and to a lesser extent, 1α,24-dihydroxyvitamin D2.[1][3][4] Accurate measurement of these metabolites in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the drug's efficacy and safety profile.
This document provides detailed application notes and protocols for the quantitative analysis of this compound metabolites, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for vitamin D metabolite measurement.
Metabolic Pathway of this compound
This compound undergoes hepatic metabolism to become biologically active. This process, independent of renal hydroxylation, is a key feature of its pharmacology, particularly in patients with kidney disease.
Analytical Techniques for Metabolite Quantification
While immunoassays exist, they often lack the specificity to distinguish between different vitamin D metabolites and can be subject to matrix interferences. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity for the simultaneous measurement of multiple vitamin D metabolites.
Key Considerations for LC-MS/MS Method Development:
-
Sample Preparation: Efficient extraction of metabolites from the biological matrix and removal of interfering substances like proteins and phospholipids is critical.
-
Derivatization: To enhance ionization efficiency and sensitivity for dihydroxyvitamin D metabolites, which are present in low concentrations (pg/mL range), derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or Amplifex Diene is often employed.
-
Chromatographic Separation: Achieving good separation of isomeric and isobaric compounds is essential for accurate quantification.
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of 1α,25-dihydroxyvitamin D2 in Human Serum
This protocol outlines a method for the sensitive quantification of 1α,25-(OH)2D2 using LC-MS/MS with a derivatization step.
1. Materials and Reagents:
-
Human serum samples
-
1α,25-dihydroxyvitamin D2 certified reference standard
-
Isotopically labeled internal standard (e.g., d6-1α,25-dihydroxyvitamin D3)
-
Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Formic acid
-
4-(4'-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione (DMEQ-TAD) or other suitable derivatization reagent
-
Solid Phase Extraction (SPE) cartridges (e.g., HybridSPE®-PLus) or Supported Liquid Extraction (SLE) plates (e.g., ISOLUTE SLE+)
2. Sample Preparation Workflow:
3. Detailed Procedure:
-
Protein Precipitation: To 100 µL of serum, add 300 µL of acetonitrile containing 1% formic acid and the internal standard. Vortex and centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned SPE plate (e.g., HybridSPE®-PLus). Apply vacuum to pass the sample through the sorbent. Wash the sorbent to remove interferences and then elute the analytes with an appropriate solvent.
-
Supported Liquid Extraction (SLE): Dilute the serum sample with a water/isopropanol mixture and load onto the SLE plate. After absorption, elute the analytes with a non-polar solvent like heptane.
-
Derivatization: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a solution containing the derivatization reagent (e.g., DMEQ-TAD) and incubate to allow the reaction to complete. This step is crucial for enhancing the ionization of the dihydroxy metabolites.
-
LC-MS/MS Analysis: Inject the derivatized sample into the LC-MS/MS system.
4. LC-MS/MS Parameters (Example):
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18) |
| Mobile Phase | Gradient elution with water and methanol, both containing ammonium formate and formic acid. |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 10 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode. APCI may be preferred for reduced matrix effects and improved sensitivity for 1,25(OH)2D. |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the derivatized analyte and internal standard. |
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of this compound metabolites.
Table 1: Pharmacokinetic Parameters of this compound's Major Metabolite
| Parameter | Value | Reference |
| Time to Peak Concentration (Tmax) | 11-12 hours (oral) | |
| Elimination Half-life (t1/2) | 32-37 hours | |
| Bioavailability (oral vs. IV) | ~42% | |
| Steady-state Concentrations | Attainable within 8 days |
Table 2: Performance of LC-MS/MS Methods for Vitamin D Metabolites
| Parameter | 1α,25-dihydroxyvitamin D2/D3 | 25-hydroxyvitamin D2/D3 | Reference |
| Lower Limit of Quantification (LLOQ) | 1 - 20 pg/mL | 1 - 2 ng/mL | |
| Linear Range | 20 - 1200 pg/mL | 1 - 60 ng/mL | |
| Intra-assay Precision (%CV) | < 15% | 3.5 - 8.0% | |
| Inter-assay Precision (%CV) | < 15% | 4.0 - 12.9% | |
| Sample Volume | 100 - 250 µL | 100 - 250 µL |
Conclusion
The accurate and precise measurement of this compound metabolites is essential for understanding its clinical pharmacology. LC-MS/MS methods, coupled with robust sample preparation techniques and often a derivatization step, provide the necessary sensitivity and specificity for reliable quantification of these compounds in biological matrices. The protocols and data presented here serve as a comprehensive guide for researchers and professionals in the field of drug development and clinical analysis.
References
Application Notes and Protocols: Doxercalciferol in Bone Metabolism and Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxercalciferol, a synthetic vitamin D2 analog (1α-hydroxyvitamin D2), is a crucial tool in the study and treatment of bone metabolism disorders, particularly secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[1][2] Unlike native vitamin D, this compound does not require renal activation to its active form, 1α,25-dihydroxyvitamin D2, making it an effective therapy in individuals with impaired kidney function.[1] These application notes provide a comprehensive overview of the use of this compound in bone metabolism research, including its mechanism of action, experimental protocols, and key quantitative data from preclinical and clinical studies.
Mechanism of Action
This compound is a prodrug that is metabolically activated in the liver to 1α,25-dihydroxyvitamin D2, the active form of vitamin D2. This active metabolite binds to the vitamin D receptor (VDR) in various target tissues, including the parathyroid glands, intestine, and bone.
In the context of bone metabolism, this compound exerts its effects through several mechanisms:
-
Suppression of Parathyroid Hormone (PTH): By activating the VDR in the parathyroid glands, this compound directly suppresses the synthesis and secretion of PTH. Elevated PTH is a key driver of high-turnover bone disease in CKD.
-
Regulation of Mineral Homeostasis: It increases intestinal calcium and phosphorus absorption and enhances renal calcium reabsorption, helping to normalize serum calcium levels and indirectly suppressing PTH secretion.
-
Direct Effects on Bone Cells: this compound and its active metabolite directly influence bone cell activity. They stimulate osteoblast differentiation and function, promoting bone formation. Concurrently, they modulate osteoclast activity, the cells responsible for bone resorption.
Signaling Pathways
The biological effects of this compound on bone are mediated through the intricate Vitamin D signaling pathway. The following diagram illustrates the key molecular interactions.
Caption: this compound Signaling in Bone Cells.
Experimental Protocols
In Vitro Assays
1. Osteoblast Differentiation Assay
This protocol assesses the effect of this compound on the differentiation of pre-osteoblastic cells (e.g., MC3T3-E1) or primary osteoblasts.
-
Cell Culture: Culture pre-osteoblastic cells in a growth medium (e.g., α-MEM with 10% FBS and 1% penicillin-streptomycin).
-
Treatment: Once cells reach 70-80% confluency, switch to a differentiation medium containing ascorbic acid (50 µg/mL) and β-glycerophosphate (10 mM). Add this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁷ M).
-
Alkaline Phosphatase (ALP) Activity: After 7-14 days of treatment, lyse the cells and measure ALP activity using a colorimetric assay (e.g., p-nitrophenyl phosphate substrate). Normalize ALP activity to total protein content.
-
Mineralization Assay (Alizarin Red S Staining): After 21-28 days, fix the cells and stain with Alizarin Red S to visualize calcium deposits. Quantify mineralization by extracting the stain and measuring its absorbance.
-
Gene Expression Analysis (RT-qPCR): At various time points, extract total RNA and perform reverse transcription followed by quantitative PCR to measure the expression of osteogenic marker genes such as Runx2, Sp7 (Osterix), Alpl (ALP), and Bglap (Osteocalcin).
2. Osteoclastogenesis Assay
This protocol evaluates the influence of this compound on the formation of osteoclasts from bone marrow-derived macrophages (BMMs) or RAW 264.7 cells.
-
Cell Isolation and Culture: Isolate BMMs from the long bones of mice and culture them in the presence of M-CSF (e.g., 30 ng/mL) for 2-3 days to generate osteoclast precursors.
-
Differentiation and Treatment: Plate the osteoclast precursors and stimulate differentiation with RANKL (e.g., 50-100 ng/mL) and M-CSF. Treat cells with varying concentrations of this compound.
-
TRAP Staining: After 5-7 days, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker of osteoclasts. Count TRAP-positive multinucleated cells (≥3 nuclei).
-
Resorption Pit Assay: Culture cells on bone-mimetic substrates (e.g., calcium phosphate-coated plates). After differentiation, remove the cells and visualize the resorption pits. Quantify the resorbed area using image analysis software.
-
Gene Expression Analysis (RT-qPCR): Analyze the expression of osteoclast-specific genes such as Acp5 (TRAP), Ctsk (Cathepsin K), and Nfatc1.
Animal Models
1. 5/6 Nephrectomy (NTX) Model of Secondary Hyperparathyroidism
This is a widely used model to induce chronic kidney disease and subsequent SHPT.
-
Surgical Procedure: Perform a two-step 5/6 nephrectomy on rodents (e.g., rats, mice). This involves the removal of the upper and lower thirds of one kidney, followed by the complete removal of the contralateral kidney one week later.
-
Treatment: After a recovery period (e.g., 4-8 weeks) to allow for the development of SHPT, administer this compound via oral gavage or subcutaneous injection at desired dosages (e.g., 30-300 pg/g body weight, three times a week).
-
Monitoring: Collect blood samples periodically to measure serum levels of PTH, calcium, phosphorus, and creatinine.
-
Bone Analysis: At the end of the study, collect long bones (e.g., femur, tibia) for bone histomorphometry, micro-computed tomography (µCT) analysis, and measurement of bone turnover markers.
References
Application Notes and Protocols: Investigating Cardiac Hypertrophy in Animal Models Using Doxercalciferol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing doxercalciferol, a vitamin D2 pro-hormone, to investigate cardiac hypertrophy in preclinical animal models. The information presented is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound in preventing and treating cardiac hypertrophy.
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is a common compensatory response to pressure overload and other pathological stimuli. While initially adaptive, sustained hypertrophy can lead to cardiac dysfunction and heart failure. Vitamin D deficiency has been linked to an increased risk of left ventricular hypertrophy and heart failure.[1] this compound, a pro-hormone of vitamin D, has emerged as a potential therapeutic agent to mitigate cardiac hypertrophy.[1][2] Studies in animal models have demonstrated that this compound can attenuate the development of cardiac hypertrophy and improve cardiac function, suggesting a protective role for vitamin D signaling in the heart.[1][2]
This compound is a synthetic vitamin D2 analog that is metabolically activated in the liver to form 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), the biologically active form. This active metabolite binds to the vitamin D receptor (VDR), which is present in cardiomyocytes, and modulates gene expression. The anti-hypertrophic effects of this compound are believed to be mediated through the inhibition of pro-hypertrophic signaling pathways, such as the Protein Kinase C-α (PKCα) pathway.
This document outlines a detailed protocol for inducing cardiac hypertrophy in a Dahl salt-sensitive (DSS) rat model and for administering this compound to assess its effects. It also provides a summary of expected quantitative outcomes and visual representations of the key signaling pathways involved.
Quantitative Data Summary
The following tables summarize the quantitative data from a study investigating the effects of this compound on cardiac hypertrophy in Dahl salt-sensitive (DSS) rats fed a high-salt diet.
Table 1: Effect of this compound on Organ Weight to Body Weight Ratios
| Group | Heart Weight / Body Weight (HW/BW) (mg/g) | Lung Weight / Body Weight (LuW/BW) (mg/g) | Liver Weight / Body Weight (LiW/BW) (mg/g) |
| Normal Diet + Vehicle (ND+V) | 3.1 ± 0.1 | 4.5 ± 0.2 | 31.2 ± 1.5 |
| Normal Diet + this compound (ND+D) | 3.0 ± 0.1 | 4.6 ± 0.3 | 30.5 ± 1.2 |
| High Salt + Vehicle (HS+V) | 4.2 ± 0.2 | 6.5 ± 0.4 | 32.5 ± 1.8 |
| High Salt + this compound (HS+D) | 3.5 ± 0.1# | 5.2 ± 0.3# | 31.8 ± 1.6 |
*p<0.05 vs ND+V; #p<0.05 vs HS+V. Data adapted from a study on DSS rats.
Table 2: Echocardiographic Assessment of Cardiac Function
| Group | Posterior Wall Thickness (mm) | Fractional Shortening (%) | Left Ventricular Mass (g) |
| Normal Diet + Vehicle (ND+V) | 1.8 ± 0.1 | 48 ± 2 | 0.8 ± 0.05 |
| High Salt + Vehicle (HS+V) | 2.4 ± 0.1 | 35 ± 3 | 1.2 ± 0.1 |
| High Salt + this compound (HS+D) | 2.1 ± 0.1# | 41 ± 2# | 1.0 ± 0.08*# |
*p<0.05 vs ND+V; #p<0.05 vs HS+V. Data adapted from a study on DSS rats.
Table 3: Biochemical Markers of Cardiac Hypertrophy
| Group | Plasma BNP (pg/mL) | LV ANF mRNA (relative expression) |
| Normal Diet Groups | ~150 | ~1.0 |
| High Salt + Vehicle (HS+V) | ~450 | ~3.5 |
| High Salt + this compound (HS+D) | ~250# | ~2.0# |
*p<0.05 vs Normal Diet; #p<0.05 vs HS+V. Data are approximate values based on graphical representation in the source study.
Experimental Protocols
Animal Model and Induction of Cardiac Hypertrophy
A well-established model for inducing cardiac hypertrophy is the Dahl salt-sensitive (DSS) rat fed a high-salt diet.
Materials:
-
Male Dahl salt-sensitive (DSS) rats (6 weeks old)
-
Normal diet (0.3% NaCl)
-
High-salt diet (6% NaCl)
-
Animal caging and husbandry supplies
Protocol:
-
Acclimate male DSS rats to the animal facility for one week on a normal diet.
-
At 6 weeks of age, divide the rats into experimental groups.
-
To induce cardiac hypertrophy, switch the diet of the designated groups to a high-salt (HS) diet (6% NaCl).
-
Maintain a control group on a normal diet (ND).
-
Provide food and water ad libitum for the duration of the study (typically 6 weeks).
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or propylene glycol)
-
Syringes and needles for intraperitoneal injection
Protocol:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 150 ng, three times a week (e.g., Monday, Wednesday, Friday).
-
Administer an equivalent volume of the vehicle to the control groups.
-
Continue the treatment for the entire duration of the high-salt diet feeding (6 weeks).
Assessment of Cardiac Hypertrophy and Function
1. Echocardiography:
-
Perform M-mode echocardiography at the end of the study to assess cardiac dimensions and function.
-
Anesthetize the rats (e.g., with isoflurane) and perform echocardiography to measure parameters such as left ventricular posterior wall thickness, fractional shortening, and left ventricular mass.
2. Pathological Analysis:
-
At the end of the study, euthanize the animals.
-
Excise the heart, lungs, and liver, and weigh them.
-
Calculate the ratios of heart weight to body weight (HW/BW), lung weight to body weight (LuW/BW), and liver weight to body weight (LiW/BW) as indices of hypertrophy and congestion.
3. Histological Analysis:
-
Fix a portion of the left ventricle in 10% buffered formalin and embed in paraffin.
-
Section the tissue and stain with hematoxylin and eosin (H&E) to assess cardiomyocyte size.
-
Stain with Masson's trichrome or Picrosirius red to evaluate cardiac fibrosis.
4. Biochemical Markers:
-
Collect blood samples for the measurement of plasma Brain Natriuretic Peptide (BNP) levels using an appropriate ELISA kit.
-
Isolate RNA from the left ventricular tissue to quantify the mRNA expression of Atrial Natriuretic Factor (ANF) by real-time quantitative PCR (RT-qPCR).
5. Western Blot Analysis:
-
Isolate protein from the left ventricular tissue.
-
Perform Western blot analysis to determine the protein levels of key signaling molecules, such as total and phosphorylated PKCα.
Signaling Pathways and Visualizations
This compound is thought to exert its anti-hypertrophic effects by modulating specific signaling pathways within cardiomyocytes. The following diagrams illustrate these pathways.
Caption: this compound inhibits PKCα-mediated cardiac hypertrophy.
Caption: Experimental workflow for this compound in a cardiac hypertrophy model.
Caption: VDR signaling negatively regulates the renin-angiotensin system.
Conclusion
The protocols and data presented here provide a framework for investigating the therapeutic effects of this compound in a preclinical model of cardiac hypertrophy. The evidence suggests that this compound can attenuate cardiac hypertrophy and improve cardiac function, at least in part, by inhibiting the PKCα signaling pathway. Further research into the role of vitamin D signaling in cardiovascular disease is warranted and may lead to the development of novel therapeutic strategies for heart failure.
References
Application Notes and Protocols: Methodologies for Assessing Doxercalciferol's Impact on Renal Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methodologies employed to assess the impact of Doxercalciferol on renal function, particularly in the context of Chronic Kidney Disease (CKD). The following sections offer structured protocols for key experimental assays, a summary of quantitative data from clinical studies, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound, a synthetic vitamin D2 analog, is a prodrug that is converted in the liver to its active form, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2)[1][2]. This active metabolite plays a crucial role in regulating mineral metabolism and parathyroid hormone (PTH) levels[1][3][4]. In patients with chronic kidney disease (CKD), impaired kidney function leads to dysregulated vitamin D metabolism and secondary hyperparathyroidism, contributing to bone disease and cardiovascular complications. This compound is utilized to manage secondary hyperparathyroidism in adult patients with CKD, including those in stages 3 and 4 and those on dialysis. Its mechanism of action involves binding to vitamin D receptors (VDRs) in various tissues, including the parathyroid gland, to suppress PTH synthesis and secretion. Assessing the efficacy and safety of this compound requires precise and standardized methodologies to measure its impact on key biomarkers of renal function and mineral metabolism.
Quantitative Data Summary
The following tables summarize the quantitative data from clinical trials investigating the effects of this compound on key renal and mineral metabolism biomarkers in patients with CKD Stages 3 and 4.
Table 1: Effect of this compound on Intact Parathyroid Hormone (iPTH) Levels
| Study | Duration | Baseline iPTH (pg/mL) | End-of-Study iPTH (pg/mL) | Percent Reduction | p-value |
| Coburn et al. (2004) | 24 weeks | 219 ± 22 | 118 ± 17 | 46% | <0.001 |
| Moe et al. (2010) | 3 months | 106.5 ± 44.3 | 80.4 ± 48.6 | 27% | 0.002 |
| Aggarwal et al. (2011) | 12 weeks | Not specified | Not specified | 43.1% | <0.05 |
| Unnamed Study (CKD-4) | 18 weeks | 381.7 ± 31.3 | 237.9 ± 25.7 | 35.4% | <0.001 |
Table 2: Effect of this compound on Serum Calcium and Phosphorus Levels
| Study | Duration | Baseline Calcium (mg/dL) | End-of-Study Calcium (mg/dL) | Baseline Phosphorus (mg/dL) | End-of-Study Phosphorus (mg/dL) |
| Moe et al. (2010) | 3 months | 9.1 ± 0.5 | 9.5 ± 0.9 | Not specified | Not specified |
| Coburn et al. (2004) | 24 weeks | Not specified | Not specified | 3.92 ± 0.12 | 4.27 ± 0.13 |
Note: In the study by Moe et al. (2010), the rise in calcium was within the normal range and the difference between the this compound and control groups was not statistically significant (p=0.15). In the study by Coburn et al. (2004), the mean serum phosphorus levels did not change significantly from baseline with this compound treatment.
Signaling Pathway
This compound, after conversion to its active form 1α,25-dihydroxyvitamin D2, primarily exerts its effects through the Vitamin D Receptor (VDR), a nuclear receptor.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Measurement of Serum Intact Parathyroid Hormone (iPTH)
This protocol outlines the procedure for quantifying iPTH levels in serum using an immunoassay.
Workflow Diagram:
Protocol:
-
Patient Preparation: The patient should be fasting overnight, with only water permitted. The blood sample should ideally be collected in the morning (around 8 AM) to account for diurnal variations in PTH levels.
-
Blood Collection:
-
Collect a venous blood sample into a serum separator tube or a tube containing EDTA.
-
Record the time of collection.
-
-
Sample Processing:
-
Allow the blood to clot at room temperature if a serum separator tube is used.
-
Centrifuge the sample within 2 hours of collection to separate the serum or plasma.
-
Transfer the cell-free serum or plasma into a clean, labeled plastic vial.
-
-
Sample Storage:
-
If the assay is not performed within 4 hours, the sample should be refrigerated at 2-8°C for up to 8 hours.
-
For longer-term storage, freeze the sample at -20°C or lower.
-
-
Immunoassay Procedure (General Steps):
-
Follow the specific instructions provided with the commercial immunoassay kit (e.g., ELISA, radioimmunoassay, or chemiluminescent immunoassay).
-
Bring all reagents and samples to room temperature before use.
-
Prepare standard dilutions to generate a standard curve.
-
Add standards, controls, and patient samples to the appropriate wells of the microplate.
-
Incubate the plate as per the kit instructions to allow for antibody-antigen binding.
-
Wash the plate to remove unbound substances.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
Add the substrate and incubate to allow for color or light development.
-
Stop the reaction if necessary.
-
-
Data Analysis:
-
Measure the signal (e.g., absorbance or light emission) using a microplate reader.
-
Generate a standard curve by plotting the signal of the standards against their known concentrations.
-
Determine the iPTH concentration of the patient samples by interpolating their signal on the standard curve. Results are typically reported in pg/mL.
-
Measurement of Serum Calcium and Phosphorus
This protocol describes the colorimetric determination of total calcium and inorganic phosphorus in serum.
Protocol:
-
Patient Preparation: An overnight fast is recommended as recent meals can affect phosphorus levels.
-
Blood Collection:
-
Collect a venous blood sample into a serum separator tube. Avoid using anticoagulants like EDTA, citrate, or oxalate as they bind calcium.
-
Minimize venous occlusion during venipuncture to prevent falsely elevated calcium levels.
-
-
Sample Processing:
-
Separate the serum from the cells as soon as possible after collection by centrifugation.
-
-
Sample Storage: If not analyzed immediately, store the serum refrigerated or frozen.
-
Assay Procedure (Automated Colorimetric Method):
-
Calcium:
-
The o-cresolphthalein complexone (OCPC) method is commonly used.
-
In an alkaline medium, calcium binds to OCPC to form a colored complex.
-
The absorbance of the complex is measured spectrophotometrically and is proportional to the calcium concentration.
-
-
Phosphorus:
-
The molybdate method is frequently employed.
-
Inorganic phosphate reacts with ammonium molybdate in an acidic solution to form a phosphomolybdate complex.
-
This complex can be measured directly by UV spectrophotometry or reduced to form a colored molybdenum blue complex, which is then measured colorimetrically.
-
-
-
Data Analysis:
-
The concentration of calcium and phosphorus in the patient samples is determined by comparing their absorbance to that of a known standard.
-
Results are typically reported in mg/dL.
-
Measurement of Glomerular Filtration Rate (GFR) using Iothalamate Clearance
This protocol details the measurement of GFR by assessing the renal clearance of iothalamate.
Protocol:
-
Patient Preparation:
-
The patient should be well-hydrated. It is often recommended to drink a specific volume of water before and during the procedure.
-
A period of fasting (e.g., 4 hours) is generally required.
-
-
Iothalamate Administration:
-
A precise dose of 125I-iothalamate is administered, typically as a subcutaneous or bolus intravenous injection.
-
-
Sample Collection:
-
Urine: Timed urine collections are performed. The bladder must be completely emptied at the beginning and end of each collection period. A bladder ultrasound may be used to ensure complete emptying.
-
Blood: Blood samples are drawn at specific time points during the urine collection periods.
-
-
Sample Processing:
-
Measure and record the exact volume of each urine collection.
-
Centrifuge the blood samples to obtain plasma.
-
-
Analysis:
-
The concentration of 125I-iothalamate is measured in both the plasma and urine samples using a gamma counter.
-
-
Calculation:
-
The renal clearance of iothalamate is calculated using the following formula:
-
GFR (mL/min) = (Urine Iothalamate Concentration × Urine Flow Rate) / Plasma Iothalamate Concentration
-
-
The result is often normalized to a standard body surface area of 1.73 m².
-
Measurement of Urinary Albumin-to-Creatinine Ratio (UACR)
This protocol outlines the procedure for determining the UACR from a spot urine sample.
Protocol:
-
Patient Preparation:
-
Intense exercise should be avoided for 24 hours prior to the test.
-
A first-morning void is the preferred sample, though a random spot urine sample is often acceptable.
-
-
Urine Collection:
-
Collect a mid-stream "clean catch" urine sample in a sterile container.
-
-
Sample Storage:
-
The sample can be refrigerated for up to 24 hours if it cannot be analyzed immediately.
-
-
Analysis:
-
Urinary Albumin: Measured using a sensitive immunoassay (e.g., immunoturbidimetry or immunonephelometry).
-
Urinary Creatinine: Measured using a chemical method (e.g., Jaffe reaction or an enzymatic method).
-
-
Calculation:
-
The UACR is calculated by dividing the urine albumin concentration (in mg) by the urine creatinine concentration (in g).
-
UACR (mg/g) = Urine Albumin (mg/dL) / Urine Creatinine (g/dL)
-
-
An abnormal result is generally considered to be a UACR >30 mg/g. If the initial result is abnormal, a repeat test is recommended.
-
Concluding Remarks
The methodologies detailed in these application notes provide a robust framework for assessing the impact of this compound on renal function. Consistent application of these protocols is essential for generating reliable and comparable data in both research and clinical settings. The quantitative data presented underscore the efficacy of this compound in managing secondary hyperparathyroidism in CKD patients. The visualization of the signaling pathway and experimental workflows aims to provide a clear conceptual understanding for professionals in the field.
References
- 1. Efficacy and safety of oral this compound in the management of secondary hyperparathyroidism in chronic kidney disease stage 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound safely suppresses PTH levels in patients with secondary hyperparathyroidism associated with chronic kidney disease stages 3 and 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
Doxercalciferol: Application Notes and Protocols for Psoriasis Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of doxercalciferol, a vitamin D2 analog, in preclinical psoriasis research. The information compiled herein is intended to guide the design and execution of experiments aimed at evaluating the therapeutic potential of this compound for psoriasis.
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation and aberrant differentiation of keratinocytes, as well as infiltration of immune cells. Vitamin D analogs are a cornerstone of topical psoriasis treatment. This compound, a synthetic vitamin D2 analog, is a pro-drug that is converted in the liver to its active metabolites, 1α,25-dihydroxyvitamin D2 (major) and 1α,24-dihydroxyvitamin D2 (minor).[1] These active metabolites bind to the vitamin D receptor (VDR), a nuclear transcription factor, modulating gene expression to influence keratinocyte growth and differentiation, and to exert immunomodulatory effects.[2][3][4][5] This document outlines the molecular mechanisms, experimental protocols, and relevant data for utilizing this compound in established psoriasis research models.
Mechanism of Action in Psoriasis
This compound, through its active metabolite 1α,25-dihydroxyvitamin D2, exerts its anti-psoriatic effects via multiple mechanisms:
-
Inhibition of Keratinocyte Proliferation: Active vitamin D analogs are known to inhibit the proliferation of keratinocytes, a key feature of psoriatic lesions. This effect is mediated by the VDR and involves the regulation of genes controlling the cell cycle.
-
Promotion of Keratinocyte Differentiation: Psoriasis is marked by incomplete keratinocyte differentiation. Vitamin D compounds promote the expression of differentiation markers such as involucrin, transglutaminase K, and filaggrin, helping to normalize the epidermal structure.
-
Immunomodulation: The inflammatory component of psoriasis is a critical therapeutic target. Active vitamin D analogs modulate the immune system by:
-
Inhibiting the production of pro-inflammatory cytokines such as IL-2, IL-6, and IFN-γ.
-
Suppressing the expression of IL-17 and IL-23, key cytokines in the pathogenesis of psoriasis.
-
Regulating the function of dendritic cells and T lymphocytes.
-
Signaling Pathway
The therapeutic effects of this compound in psoriasis are primarily mediated through the Vitamin D Receptor (VDR) signaling pathway.
Experimental Protocols
In Vitro Keratinocyte-Based Assays
1. Keratinocyte Proliferation Assay
This assay assesses the anti-proliferative effects of this compound on human keratinocytes.
-
Cell Line: Human immortalized keratinocytes (HaCaT) or primary human epidermal keratinocytes (NHEK).
-
Seeding Density: 2 x 10³ to 5 x 10³ cells per well in a 96-well plate.
-
Culture Medium: Keratinocyte serum-free medium (KSFM) supplemented with bovine pituitary extract and epidermal growth factor.
-
Treatment: After 24 hours of incubation to allow for cell attachment, the medium is replaced with fresh medium containing various concentrations of this compound's active metabolite (1α,25-dihydroxyvitamin D2) or vehicle control (e.g., ethanol or DMSO, final concentration <0.1%). A suggested concentration range, extrapolated from studies on other vitamin D analogs, is 10⁻¹⁰ M to 10⁻⁶ M.
-
Incubation Period: 48 to 72 hours.
-
Assessment of Proliferation:
-
MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
BrdU Incorporation Assay: Add BrdU labeling solution and incubate for 2-4 hours. Fix the cells and detect incorporated BrdU using an anti-BrdU antibody conjugated to a peroxidase substrate. Measure the absorbance.
-
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control. Determine the IC₅₀ value.
2. Keratinocyte Differentiation Assay
This protocol evaluates the ability of this compound to induce keratinocyte differentiation.
-
Cell Culture: Culture primary human epidermal keratinocytes in low calcium (0.03-0.09 mM) KSFM to maintain an undifferentiated state.
-
Induction of Differentiation: Switch to a high calcium (1.2-1.8 mM) KSFM to induce differentiation. Treat cells with various concentrations of this compound's active metabolite (1α,25-dihydroxyvitamin D2) or vehicle control.
-
Incubation Period: 3 to 5 days.
-
Assessment of Differentiation Markers:
-
Quantitative Real-Time PCR (qRT-PCR): Extract total RNA and perform reverse transcription. Quantify the mRNA expression levels of differentiation markers such as Keratin 10 (KRT10), Involucrin (IVL), and Filaggrin (FLG). Normalize to a housekeeping gene (e.g., GAPDH).
-
Western Blot: Lyse the cells and separate proteins by SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against KRT10, IVL, and FLG.
-
Immunofluorescence: Fix cells and stain with fluorescently labeled antibodies against differentiation markers. Visualize using a fluorescence microscope.
-
In Vivo Psoriasis Model
Imiquimod (IMQ)-Induced Psoriasis-like Dermatitis in Mice
This is a widely used and robust model that recapitulates many features of human psoriasis.
-
Animal Strain: BALB/c or C57BL/6 mice (8-12 weeks old).
-
Induction of Psoriasis:
-
Shave the dorsal skin of the mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara™) to a defined area of the shaved back for 5-7 consecutive days. This delivers 3.125 mg of the active compound.
-
-
This compound Treatment:
-
Formulation: Prepare a topical formulation of this compound in a suitable vehicle (e.g., petrolatum, ethanol/propylene glycol). The concentration will need to be optimized, but a starting point could be based on clinically used concentrations of other vitamin D analogs (e.g., 3 µg/g for calcitriol).
-
Application: Apply the this compound formulation or vehicle control to the same area of the back skin daily, typically 1-2 hours before the imiquimod application.
-
-
Assessment of Psoriasis Severity:
-
Psoriasis Area and Severity Index (PASI): Score the severity of erythema (redness), scaling, and induration (thickness) on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The total PASI score is the sum of these individual scores.
-
Ear Thickness: If the ear is used as an application site, measure the ear thickness daily using a digital caliper.
-
Histological Analysis: At the end of the experiment, euthanize the mice and collect skin samples. Perform H&E staining to assess epidermal thickness (acanthosis), parakeratosis, and inflammatory cell infiltration.
-
Immunohistochemistry: Stain skin sections for markers of proliferation (e.g., Ki67), differentiation (e.g., KRT10, Loricrin), and immune cell infiltration (e.g., CD3 for T cells, Ly6G for neutrophils).
-
Cytokine Analysis: Homogenize skin samples to measure the levels of key pro-inflammatory cytokines such as IL-17A, IL-23, and TNF-α using ELISA or qRT-PCR.
-
Experimental Workflow and Logical Relationships
References
- 1. researchgate.net [researchgate.net]
- 2. Vitamin D regulated keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological basis of the putative therapeutic effect of Topical Vitamin D3 on the experimental model of atopic dermatitis in mice [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of oral this compound (Hectorol) or paricalcitol (Zemplar) in the Cyp27b1-null mouse model of uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Vitamin D2 and Ergosterol in Yeast-Based Supplements Using High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Doxercalciferol Solubility Challenges in Experimental Buffers
For researchers, scientists, and drug development professionals utilizing doxercalciferol in experimental settings, ensuring its complete dissolution in aqueous buffers is paramount for accurate and reproducible results. This compound, a synthetic vitamin D2 analog, is inherently lipophilic and exhibits poor water solubility, presenting a significant challenge in experimental setups.[1][2][3] This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address these solubility issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
A1: this compound is a colorless crystalline compound that is soluble in oils and organic solvents but relatively insoluble in water.[1][2] Its lipophilic nature is a primary contributor to its limited aqueous solubility.
Q2: In which organic solvents can I dissolve this compound to prepare a stock solution?
A2: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. Concentrated stock solutions can be prepared in these solvents and then further diluted into your experimental aqueous buffers.
Q3: What is the recommended method for preparing a this compound stock solution?
A3: To prepare a stock solution, dissolve this compound powder in 100% ethanol or DMSO. It is advisable to gently warm the solution and vortex it to ensure complete dissolution. Store the stock solution in amber vials at -20°C to protect it from light and degradation.
Q4: Why does my this compound precipitate when I add it to my cell culture medium or buffer?
A4: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. This "crashing out" occurs because the aqueous environment of the buffer or medium cannot maintain the drug in solution once the concentration of the organic solvent from the stock solution is significantly diluted.
Q5: Can the pH of my buffer affect this compound's solubility?
A5: Yes, the pH of the aqueous medium can influence the stability and solubility of many pharmaceutical compounds. For weakly acidic or basic compounds, pH changes can alter their ionization state, which in turn affects their solubility. While this compound does not have strongly ionizable groups, extreme pH values can still impact its stability.
Q6: Does the presence of serum in my cell culture medium help with solubility?
A6: The proteins present in fetal bovine serum (FBS) and other sera can sometimes help stabilize hydrophobic compounds and prevent precipitation by binding to them. However, this effect can vary, and relying solely on serum may not be sufficient to prevent precipitation, especially at higher this compound concentrations.
Troubleshooting Guides
This section provides structured guidance to address specific issues you may encounter with this compound solubility.
Issue 1: this compound precipitates immediately upon dilution into an aqueous buffer (e.g., PBS).
-
Root Cause: The final concentration of the organic solvent (e.g., ethanol, DMSO) is too low to keep the hydrophobic this compound in solution in the aqueous buffer.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your experiment.
-
Optimize Dilution Method: Instead of adding the concentrated stock solution directly into the full volume of the buffer, perform a stepwise dilution. First, dilute the stock into a smaller volume of the buffer while vortexing, and then add this intermediate dilution to the final volume.
-
Use a Co-solvent: Maintain a low percentage of the organic solvent in your final solution. For many cell culture experiments, a final DMSO or ethanol concentration of less than 0.1% is well-tolerated and can help maintain solubility.
-
Incorporate a Surfactant: Non-ionic surfactants like Polysorbate 20 (Tween® 20) or Polysorbate 80 (Tween® 80) can be used at low concentrations (e.g., 0.01-0.1%) in the final buffer to help form micelles that encapsulate this compound and keep it in solution. The injectable formulation of this compound (Hectorol®) contains Polysorbate 20, indicating its utility as a solubilizing agent.
-
Issue 2: The cell culture medium becomes cloudy or shows a precipitate after adding this compound.
-
Root Cause: Similar to precipitation in simple buffers, this is due to the low solubility of this compound in the aqueous medium. Components in the media, such as salts, can also contribute to precipitation.
-
Troubleshooting Steps:
-
Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.
-
Slow, Drop-wise Addition with Swirling: Add the stock solution very slowly, drop-by-drop, to the center of the vortex of the swirling medium. This promotes rapid dispersion and minimizes localized high concentrations that lead to precipitation.
-
Serum-Containing vs. Serum-Free Media: Precipitation can be more pronounced in serum-free media due to the lack of stabilizing proteins. If your experiment allows, consider using a low percentage of serum.
-
Consider Solubilizing Agents: If precipitation persists, the use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), can be explored. These molecules have a hydrophobic core that can encapsulate this compound, while their hydrophilic exterior enhances aqueous solubility.
-
Quantitative Data Presentation
The following tables summarize the known solubility of this compound in various solvents.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ~83 mg/mL (201.13 mM) | |
| Ethanol | ~70 mg/mL | |
| Oils and other organic solvents | Soluble |
Table 2: Solubility of this compound in Aqueous Solutions
| Solvent | Solubility | Reference(s) |
| Water | Relatively Insoluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO) or 100% Ethanol
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube or vial.
-
Add the calculated volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium (with or without serum)
-
Sterile conical tubes
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the stock solution needed. Aim to keep the final organic solvent concentration below 0.1%.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently swirling the medium, add the calculated volume of the this compound stock solution drop-wise into the vortex.
-
Continue to gently swirl the medium for a few seconds to ensure thorough mixing.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
Mandatory Visualizations
References
Troubleshooting variability in Doxercalciferol immunoassay results
Welcome to the technical support center for Doxercalciferol immunoassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve variability in your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is a this compound immunoassay and what is it used for?
A this compound immunoassay is a laboratory test used to measure the concentration of this compound, a synthetic vitamin D2 analog, in biological samples such as serum or plasma.[1][2] this compound is a pro-drug that is metabolically activated in the liver to form 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), which is the biologically active form.[2] This active metabolite helps to regulate levels of parathyroid hormone (PTH) in the body.[1] Therefore, this assay is crucial for pharmacokinetic (PK) studies in drug development and for monitoring therapeutic drug levels in patients being treated for conditions like secondary hyperparathyroidism in chronic kidney disease (CKD).[3]
Q2: What are the common causes of variability in this compound immunoassay results?
Variability in this compound immunoassay results can stem from several factors, which can be broadly categorized as:
-
Method-dependent issues: Immunoassays are inherently more variable than mass spectrometry-based methods. Key sources of variability include the specificity of the antibody used, the assay format (e.g., ELISA, RIA, CLIA), and the overall quality of the assay kit.
-
Cross-reactivity: The antibodies used in the immunoassay may cross-react with other vitamin D metabolites present in the sample, leading to inaccurate quantification of this compound or its active form.
-
Lot-to-lot variability: There can be significant differences in the performance of an immunoassay kit from one manufacturing batch to another. This can be due to variations in raw materials or the manufacturing process.
-
Pre-analytical factors: Issues related to the collection, handling, and storage of the biological samples can introduce variability.
-
Matrix effects: The biological matrix of the sample (e.g., serum, plasma) can contain substances that interfere with the antibody-antigen binding, affecting the accuracy of the results.
Q3: How does cross-reactivity with other vitamin D metabolites affect the assay?
Antibodies used in immunoassays are designed to bind to a specific molecule, but they can sometimes bind to other structurally similar molecules. This is known as cross-reactivity. In the context of a this compound immunoassay, the antibody may also recognize and bind to other vitamin D metabolites, such as 25-hydroxyvitamin D (25(OH)D) or 24,25-dihydroxyvitamin D (24,25(OH)2D), which are naturally present in the body at much higher concentrations. This can lead to an overestimation of the this compound concentration. The degree of cross-reactivity varies between different immunoassay kits.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during this compound immunoassays.
Issue 1: High Variability Between Replicate Samples
High variability between replicate samples (poor precision) can invalidate your results. Follow these steps to troubleshoot this issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high replicate variability.
Detailed Steps:
-
Pipetting Technique: Inconsistent pipetting is a common source of error. Ensure that you are using calibrated pipettes and that your technique is consistent for all samples and standards.
-
Reagent Preparation: Ensure all reagents are prepared according to the manufacturer's protocol and are completely dissolved and well-mixed before use.
-
Automated Equipment: If using an automated system, check the liquid handling components for any clogs or air bubbles. Ensure that the washer is dispensing and aspirating correctly to avoid residual liquid in the wells.
-
Microplate Reader: Perform a quality control check on the microplate reader to ensure it is functioning correctly.
Issue 2: Inconsistent Results Between Different Assay Lots
Significant shifts in assay results when switching to a new kit lot can compromise longitudinal studies.
Troubleshooting Workflow:
References
Technical Support Center: Doxercalciferol Stability in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the stability of Doxercalciferol in long-term cell culture experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in cell culture?
A1: this compound is a synthetic analog of vitamin D2.[1] It is a pro-drug, meaning it is inactive until it is metabolized by cells. In a cellular context, particularly with liver-competent cells, this compound is converted into its active form, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2).[2][3] This active metabolite then binds to the Vitamin D Receptor (VDR), a nuclear receptor that regulates the transcription of numerous target genes involved in processes such as cell proliferation, differentiation, and calcium homeostasis.[1][3]
Q2: I'm observing inconsistent results in my long-term experiments with this compound. Could this be a stability issue?
A2: Yes, inconsistent results are a common indicator of compound instability. This compound, like other vitamin D analogs, is susceptible to degradation in aqueous solutions, including cell culture media. Factors such as temperature, light exposure, pH of the medium, and oxidative stress can all contribute to its degradation over time, leading to a decrease in the effective concentration and variable experimental outcomes.
Q3: How should I prepare and store my this compound stock solution?
A3: this compound is soluble in organic solvents like DMSO and ethanol but is relatively insoluble in water. For cell culture applications, it is recommended to prepare a concentrated stock solution in sterile, anhydrous DMSO. This stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. Under these conditions, the stock solution can be stable for several months.
Q4: What are the main factors that can cause this compound to degrade in my cell culture medium?
A4: The primary factors contributing to the degradation of this compound in cell culture media are:
-
Temperature: Standard cell culture incubation at 37°C can accelerate the degradation of this compound.
-
Light: this compound is photosensitive. Exposure to ambient light, especially UV light, can lead to rapid degradation.
-
Oxidation: this compound is prone to oxidative degradation. The presence of dissolved oxygen and reactive oxygen species (ROS) in the culture medium can contribute to its breakdown.
-
pH: While most cell culture media are buffered around pH 7.4, deviations from this can affect the stability of this compound. Generally, vitamin D analogs are more stable in neutral to slightly alkaline conditions.
-
Media Components: Certain components in cell culture media, such as metal ions (e.g., iron, copper) and some vitamins, can potentially interact with and promote the degradation of this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Decreased or no biological effect of this compound over time. | Degradation of this compound in the culture medium. | 1. Replenish the medium: For long-term cultures, change the medium containing fresh this compound every 48-72 hours. 2. Protect from light: Conduct all manipulations involving this compound under subdued light and use amber-colored or foil-wrapped culture vessels. 3. Use antioxidants: Consider adding antioxidants like N-acetylcysteine (NAC) or ascorbic acid to the culture medium to mitigate oxidative degradation. However, test for any effects of the antioxidant on your specific cell line first. |
| High variability between replicate experiments. | Inconsistent this compound concentration due to degradation or improper handling. | 1. Prepare fresh dilutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment. Do not store diluted solutions. 2. Ensure proper mixing: When adding this compound to the medium, ensure thorough but gentle mixing to achieve a homogenous concentration. 3. Standardize incubation times: Adhere to a strict schedule for media changes and experimental endpoints. |
| Unexpected cytotoxicity at higher concentrations. | Solvent toxicity or formation of toxic degradation products. | 1. Check solvent concentration: Ensure the final concentration of DMSO in the culture medium is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle control with the same DMSO concentration. 2. Assess stability: If degradation is suspected, perform a stability study (see protocol below) to identify potential toxic byproducts. |
| Precipitation of this compound in the culture medium. | Poor solubility of this compound at the working concentration. | 1. Check stock solution: Ensure your stock solution is fully dissolved before diluting it into the medium. Gentle warming to 37°C and vortexing can help. 2. Use a carrier protein: In serum-free media, consider adding a carrier protein like bovine serum albumin (BSA) to improve the solubility of lipophilic compounds like this compound. |
Data on Vitamin D Analog Stability
While specific quantitative data for this compound stability in cell culture media is limited, studies on the closely related Vitamin D3 provide valuable insights into its degradation kinetics. The following table summarizes the key factors influencing the stability of Vitamin D analogs in aqueous solutions.
| Factor | Effect on Stability | Recommendations for Cell Culture |
| Temperature | Higher temperatures accelerate degradation. | Minimize the time media containing this compound is outside the incubator. For very long-term experiments, consider if a lower incubation temperature is feasible for your cell line. |
| Light | Exposure to light, particularly UV, causes rapid degradation. | Protect all solutions and cultures from light by using amber vials, foil wrapping, and working in a darkened environment. |
| pH | More stable at neutral to slightly alkaline pH. | Ensure your cell culture medium is properly buffered and the pH is maintained within the optimal range for your cells (typically 7.2-7.4). |
| Oxidation | Susceptible to oxidative degradation. | Consider the use of antioxidants if compatible with your experimental system. Minimize headspace in storage containers to reduce oxygen exposure. |
| Metal Ions | Certain metal ions can catalyze degradation. | Use high-purity water and reagents for media preparation to minimize metal ion contamination. |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile, light-blocking microcentrifuge tubes or a multi-well plate
-
Calibrated pipettes
-
37°C incubator
-
HPLC system with a UV detector or an LC-MS/MS system
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike the Medium: Warm your complete cell culture medium to 37°C. Spike the this compound stock solution into the medium to achieve your desired final working concentration (e.g., 1 µM). Ensure the final DMSO concentration is below 0.5%. Mix gently but thoroughly.
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium. This will serve as your T=0 reference.
-
Incubation: Aliquot the remaining spiked medium into sterile, light-blocking microcentrifuge tubes or a covered multi-well plate. Place them in a 37°C incubator.
-
Time-Course Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one aliquot from the incubator.
-
Sample Processing:
-
If your medium contains serum, precipitate the proteins by adding 3 volumes of ice-cold acetonitrile to your sample.
-
Vortex briefly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
Analysis: Analyze the concentration of this compound in each sample using a validated HPLC-UV or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. Plot the percentage remaining versus time to determine the degradation kinetics.
Visualizations
This compound Activation and Signaling Pathway
Caption: this compound is converted to its active form, which then binds to the VDR/RXR complex to regulate gene expression.
Experimental Workflow for Stability Assessment
Caption: A stepwise workflow for determining the stability of this compound in cell culture media over time.
Troubleshooting Logic Diagram
Caption: A logical decision tree to troubleshoot issues with this compound activity in cell culture experiments.
References
Technical Support Center: Doxercalciferol Quantification in Plasma
Welcome to the technical support center for the quantification of doxercalciferol and its active metabolite, 1α,25-dihydroxyvitamin D2, in plasma. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods.
Frequently Asked Questions (FAQs)
General
-
Q1: What is the most common analytical method for quantifying this compound in plasma? A1: The most prevalent and sensitive method for the quantification of this compound and its major metabolite, 1α,25-dihydroxyvitamin D2, in plasma is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high selectivity and sensitivity, allowing for quantification at the pg/mL level, which is necessary due to the low circulating concentrations of these analytes.[1]
-
Q2: Why is derivatization often required for the analysis of this compound by LC-MS/MS? A2: this compound and its metabolites have poor ionization efficiency. Derivatization is employed to enhance their ionization and improve the signal-to-noise ratio, thereby increasing the sensitivity of the assay.[1] Common derivatizing agents include 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[1]
Sample Preparation
-
Q3: What are the recommended sample preparation techniques for extracting this compound from plasma? A3: The two most common and effective techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Protein precipitation is often used as an initial clean-up step before LLE or SPE. The choice of method depends on the desired level of sample cleanup and the laboratory's workflow. SPE, particularly with C18 cartridges, is noted for providing better recovery and selectivity while minimizing matrix effects.
-
Q4: I am observing low recovery of this compound during sample preparation. What could be the cause? A4: Low recovery can stem from several factors:
-
Inadequate Extraction: The chosen solvent for LLE may not be optimal for this compound. Ensure the solvent has the appropriate polarity. For SPE, incomplete elution or improper conditioning of the cartridge can lead to loss of the analyte.
-
Analyte Instability: this compound can be sensitive to light and temperature. Ensure samples are processed under appropriate conditions and consider the use of antioxidants like butylated hydroxytoluene (BHT).
-
Improper pH: The pH of the sample can affect the extraction efficiency. Optimize the pH to ensure this compound is in a neutral form for better extraction into an organic solvent.
-
LC-MS/MS Analysis
-
Q5: What are "matrix effects" and how can they affect my results? A5: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix. This can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification. Endogenous components of plasma like phospholipids are common sources of matrix effects.
-
Q6: How can I minimize matrix effects in my this compound assay? A6: Several strategies can be employed to mitigate matrix effects:
-
Thorough Sample Cleanup: Utilize more rigorous sample preparation techniques like SPE to remove interfering matrix components.
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase gradient or using a different column chemistry.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as this compound-d6, is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate normalization of the signal.
-
Matrix-Matched Calibrants: Preparing calibration standards and quality controls in the same biological matrix as the study samples can help to account for consistent matrix effects.
-
-
Q7: I am seeing poor peak shape and inconsistent retention times. What are the potential causes? A7: Poor chromatography can be due to several factors:
-
Column Issues: The analytical column may be degraded or contaminated. Ensure the column is properly conditioned and stored.
-
Mobile Phase Problems: Inconsistent mobile phase composition, incorrect pH, or the presence of contaminants can affect chromatography. Prepare fresh mobile phases daily.
-
Sample Solvent Mismatch: A significant mismatch between the sample solvent and the initial mobile phase composition can lead to peak distortion.
-
Matrix Interference: Co-eluting matrix components can sometimes affect the peak shape and retention time of the analyte.
-
Troubleshooting Guides
Issue 1: Low Signal Intensity/Poor Sensitivity
| Potential Cause | Troubleshooting Step |
| Ion Suppression | Co-eluting matrix components, particularly phospholipids, can suppress the ionization of this compound. Implement more rigorous sample cleanup (e.g., SPE), optimize chromatography to separate the analyte from interferences, or use a stable isotope-labeled internal standard. |
| Suboptimal Ionization | The choice of ionization source (ESI vs. APCI) can impact sensitivity. APCI has been found to be a suitable ionization source for some vitamin D analogues. Experiment with both positive and negative ionization modes and optimize source parameters (e.g., capillary voltage, gas flow, temperature). |
| Inefficient Derivatization | If using derivatization, ensure the reaction conditions (reagent concentration, temperature, time) are optimized for complete reaction. |
| Analyte Degradation | This compound can be unstable. Protect samples from light and heat during processing and storage. |
Issue 2: High Variability/Poor Precision
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of the sample preparation protocol for all samples, including standards, QCs, and unknowns. Automation can help reduce variability. |
| Variable Matrix Effects | Inconsistent ion suppression or enhancement across different plasma lots can lead to high variability. The use of a stable isotope-labeled internal standard is crucial to correct for this. Evaluate matrix effects across multiple sources of plasma during method validation. |
| Instrument Instability | Fluctuations in the LC or MS system can cause variability. Perform regular system suitability tests and maintenance. |
Issue 3: Inaccurate Results
| Potential Cause | Troubleshooting Step |
| Calibration Curve Issues | Ensure the calibration range is appropriate for the expected sample concentrations and that the curve is linear and reproducible. Use a sufficient number of non-zero calibrators. |
| Interference from Metabolites or Endogenous Compounds | The method must be selective for this compound and its active metabolite. Assess for potential interference from other vitamin D analogues or endogenous steroids. The response from interfering components should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ). |
| Incorrect Internal Standard Concentration | Verify the concentration and purity of the internal standard stock solution. |
| Analyte Stability Issues | Investigate the stability of this compound in plasma under various storage and handling conditions (freeze-thaw, bench-top, long-term). |
Quantitative Data Summary
Table 1: Reported LC-MS/MS Method Parameters for this compound Quantification
| Parameter | This compound | 1α,25-Dihydroxyvitamin D2 | Reference |
| Lower Limit of Quantification (LLOQ) | 1 pg/mL | 1.5 - 2.5 pg/mL | |
| Linearity Range | 1 - 75.29 pg/mL | 1.5 - 75.07 pg/mL | |
| Intra-day Precision (%CV) | < 9.6% | < 4.7% | |
| Inter-day Precision (%CV) | Not explicitly stated, but method met FDA guidelines | Not explicitly stated, but method met FDA guidelines | |
| Accuracy (% Bias) | Within 1.1 - 2.5% | Within 0.5 - 4.6% | |
| Recovery | > 85% (using SPE) | > 85% (using SPE) |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a generalized procedure based on commonly used methods.
-
Pre-treatment: To 500 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard (e.g., this compound-d6). Vortex briefly.
-
Protein Precipitation: Add 1 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing:
-
Wash with 3 mL of water.
-
Wash with 3 mL of 30% methanol in water.
-
-
Drying: Dry the cartridge under vacuum for 1-2 minutes.
-
Elution: Elute the analytes with 2 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution & Derivatization: Reconstitute the dried residue in 100 µL of a solution containing the derivatizing agent (e.g., DMEQ-TAD in acetonitrile). Incubate at room temperature for a specified time to allow for complete derivatization.
-
Analysis: Inject an aliquot of the derivatized sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This is a representative set of conditions. Actual parameters will need to be optimized for the specific instrument and application.
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A suitable gradient starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode or Atmospheric Pressure Chemical Ionization (APCI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the derivatized this compound, its metabolite, and the internal standard must be determined and optimized.
Visualizations
Caption: General workflow for this compound quantification in plasma.
Caption: Troubleshooting logic for this compound bioanalysis.
References
Addressing hypercalcemia as a side effect in Doxercalciferol animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing doxercalciferol in animal studies, with a specific focus on addressing the side effect of hypercalcemia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic vitamin D2 analog.[1][2] It is a pro-hormone that is metabolically activated in the liver to 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), which is the biologically active form.[1][2] This active metabolite binds to the vitamin D receptor (VDR), which then acts as a transcription factor to regulate gene expression.[1] This regulation plays a crucial role in calcium and phosphorus homeostasis, primarily by controlling intestinal absorption of dietary calcium, renal reabsorption of calcium, and, in conjunction with parathyroid hormone (PTH), the mobilization of calcium from the skeleton.
Q2: Why is hypercalcemia a common side effect of this compound administration in animal studies?
A2: Hypercalcemia, or elevated serum calcium levels, is a known side effect of this compound and other vitamin D analogs. This occurs because the primary mechanism of action of this compound involves increasing calcium absorption from the gut and promoting its release from bone. At therapeutic doses intended to manage conditions like secondary hyperparathyroidism, the increased calcium influx can sometimes exceed the body's ability to maintain normal calcium balance, leading to hypercalcemia.
Q3: What are the clinical signs of hypercalcemia in research animals?
A3: Clinical signs of hypercalcemia in animals can be subtle and may include polyuria (increased urination), polydipsia (increased thirst), lethargy, anorexia (loss of appetite), vomiting, and constipation. In severe cases, more serious signs such as cardiac arrhythmias and neurological signs can occur. It is crucial to monitor animals closely for these signs, as they may indicate the need for immediate intervention.
Q4: How can I prevent or minimize the risk of hypercalcemia in my animal study?
A4: Proactive management is key to minimizing the risk of hypercalcemia. This includes:
-
Careful Dose Selection: Start with a low dose of this compound and titrate upwards based on the study's objectives and the animals' response.
-
Dietary Control: Use a standard rodent diet with controlled levels of calcium and phosphorus. High dietary calcium can exacerbate this compound-induced hypercalcemia.
-
Regular Monitoring: Implement a frequent blood sampling schedule to monitor serum calcium and phosphorus levels, especially during the initial phase of the study and after any dose adjustments.
-
Hydration: Ensure animals have free access to drinking water, as adequate hydration can help promote urinary calcium excretion.
Q5: What should I do if an animal becomes hypercalcemic?
A5: If an animal develops hypercalcemia, the first step is to temporarily suspend this compound administration. Depending on the severity, additional interventions may be necessary, such as fluid therapy to promote calciuresis. Once serum calcium levels return to the normal range, this compound may be re-initiated at a lower dose. Refer to the detailed experimental protocols below for a step-by-step guide.
Troubleshooting Guides
Troubleshooting Unexpected Hypercalcemia
| Issue | Potential Cause | Troubleshooting Steps |
| Sudden spike in serum calcium in a single animal or small group | - Dosing error (incorrect dose administered).- Individual animal sensitivity.- Dehydration. | - Immediately verify the dosing records for the affected animal(s).- Temporarily suspend this compound treatment for the affected animal(s).- Ensure ad libitum access to water and monitor for signs of dehydration.- Increase the frequency of serum calcium monitoring for the affected animal(s).- If calcium levels do not normalize, consider fluid therapy (consult with a veterinarian). |
| Gradual increase in serum calcium across the treatment group | - this compound dose is too high for the study population.- Diet contains higher than expected levels of calcium. | - Reduce the this compound dose for the entire cohort.- Analyze a sample of the animal diet to confirm calcium and phosphorus content.- Increase the frequency of serum calcium monitoring for the entire group. |
| Hypercalcemia accompanied by elevated phosphorus levels | - this compound effect on both calcium and phosphorus absorption.- High phosphorus content in the diet. | - Consider reducing the this compound dose.- Evaluate the calcium-to-phosphorus ratio in the diet.- In some cases, the use of phosphate binders may be considered, though this adds a variable to the study. |
| Persistent hypercalcemia despite dose reduction | - Long half-life of the active metabolite.- Underlying renal impairment in the animal model. | - Discontinue this compound treatment completely until normocalcemia is achieved.- Re-evaluate the health status of the animals, including renal function if not already part of the study parameters.- Consider a longer washout period before re-initiating treatment at a significantly lower dose. |
Troubleshooting Animal Morbidity or Mortality
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected death in a this compound-treated animal | - Severe, acute hypercalcemia leading to cardiac events.- Soft tissue calcification, particularly in the kidneys and cardiovascular system. | - Perform a thorough necropsy to investigate the cause of death. Pay close attention to evidence of tissue mineralization.- Immediately check the serum calcium levels of the remaining animals in the same treatment group.- Review the study protocol and consider implementing more frequent monitoring or establishing earlier humane endpoints based on serum calcium levels. |
| Animals appear lethargic and unwell | - Moderate to severe hypercalcemia.- General drug toxicity. | - Immediately measure serum calcium levels.- If hypercalcemic, follow the protocol for managing hypercalcemia.- Provide supportive care as needed (e.g., hydration).- Observe animals closely for other signs of toxicity. |
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Serum Calcium in Rodents
| Animal Model | This compound Dose | Route of Administration | Duration of Treatment | Effect on Serum Calcium | Reference |
| Sprague-Dawley Rat | 150 ng/rat (three times a week) | Intraperitoneal | Not specified | No significant change | |
| Sprague-Dawley Rat | 250 ng/rat (three times a week) | Intraperitoneal | Not specified | Modest, non-significant increase | |
| Cyp27b1-null Mouse | 30 pg/g body weight (three times a week) | Gavage | 4 weeks | Increased serum calcium, but did not normalize from hypocalcemic state | |
| Cyp27b1-null Mouse | 100 pg/g body weight (three times a week) | Gavage | 4 weeks | Normalized serum calcium | |
| Cyp27b1-null Mouse | 300 pg/g body weight (three times a week) | Gavage | 4 weeks | Normalized serum calcium |
Note: The Cyp27b1-null mouse is a model of calcitriol deficiency and develops severe secondary hyperparathyroidism and hypocalcemia. Therefore, "normalization" of serum calcium is the therapeutic goal in this model.
Experimental Protocols
Protocol for Monitoring and Managing this compound-Induced Hypercalcemia in Rats
1. Baseline Data Collection:
-
Prior to the first dose of this compound, collect a baseline blood sample from all animals to determine serum calcium, phosphorus, and PTH levels.
-
Acclimate animals to handling and restraint procedures to minimize stress during blood collection.
2. This compound Administration:
-
Administer this compound at the predetermined dose and route.
-
Ensure accurate dosing for each animal.
3. Routine Monitoring:
-
Frequency: Collect blood samples for serum calcium and phosphorus analysis at least once a week for the first four weeks of the study and after any dose adjustment. For long-term studies, the frequency may be reduced to bi-weekly or monthly once a stable dose is established.
-
Blood Collection:
-
Use a consistent and minimally invasive blood collection technique, such as from the saphenous vein or tail vein.
-
The volume of blood collected should not exceed 10% of the animal's total blood volume in a single collection, and no more than 15% over a 28-day period. For a 250g rat, the total blood volume is approximately 16 mL.
-
Use appropriate tubes for serum separation.
-
-
Calcium Measurement:
-
Analyze serum calcium levels using a calibrated biochemical analyzer.
-
It is recommended to measure ionized calcium as it is the biologically active form.
-
4. Intervention Thresholds and Actions:
-
Mild Hypercalcemia (e.g., 10-20% above baseline/control):
-
Increase monitoring frequency to twice weekly.
-
Ensure free access to water.
-
Consider a 25% reduction in the this compound dose.
-
-
Moderate Hypercalcemia (e.g., 20-30% above baseline/control):
-
Immediately suspend this compound administration.
-
Monitor serum calcium daily until it returns to the normal range.
-
Once normocalcemic, re-initiate this compound at a 50% reduced dose.
-
-
Severe Hypercalcemia (e.g., >30% above baseline/control or clinical signs are present):
-
Immediately discontinue this compound treatment.
-
Consult with a veterinarian for potential fluid therapy (e.g., subcutaneous or intravenous saline) to promote calciuresis.
-
Establish humane endpoints in consultation with the Institutional Animal Care and Use Committee (IACUC).
-
5. Data Recording:
-
Maintain detailed records of all this compound doses administered, serum calcium and phosphorus measurements, clinical observations, and any interventions taken.
Visualizations
Signaling Pathway of this compound
Caption: this compound is converted to its active form in the liver, which then binds to the VDR in target cells.
Experimental Workflow for a this compound Animal Study
References
Optimization of Doxercalciferol treatment protocols to minimize off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Doxercalciferol. The aim is to help optimize treatment protocols and minimize off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic vitamin D2 analog. It acts as a prodrug, meaning it is inactive until metabolized in the liver to its active form, 1α,25-dihydroxyvitamin D2 (1,25-(OH)2D2).[1][2][3] This active form then binds to the vitamin D receptor (VDR).[4] The VDR, a nuclear transcription factor, subsequently forms a heterodimer with the retinoid-X receptor (RXR).[5] This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription. A primary therapeutic effect of this signaling pathway is the suppression of parathyroid hormone (PTH) gene expression.
Q2: What are the primary off-target effects of this compound?
The most common off-target effects associated with this compound treatment are hypercalcemia (elevated serum calcium) and hyperphosphatemia (elevated serum phosphorus). These effects arise from the systemic actions of the activated vitamin D analog, which can increase intestinal absorption of calcium and phosphorus and enhance bone resorption. Overdosing with vitamin D analogs may lead to symptoms of hypercalcemia such as digestive distress, fatigue, and frequent urination.
Q3: How can I minimize the risk of hypercalcemia and hyperphosphatemia in my experiments?
To minimize the risk of hypercalcemia and hyperphosphatemia, the following strategies are recommended:
-
Careful Dose Titration: Begin with a low dose of this compound and titrate upwards based on regular monitoring of serum calcium, phosphorus, and PTH levels.
-
Regular Monitoring: Implement a strict monitoring schedule. For instance, measure serum calcium and phosphorus weekly after initiating treatment or adjusting the dose.
-
Dietary Control: In animal studies, use a low calcium and low phosphorus diet to mitigate the risk of elevated serum levels.
-
Phosphate Binders: Concomitant use of phosphate binders like sevelamer can help control serum phosphorus levels.
-
Dose Adjustment/Suspension: If hypercalcemia or hyperphosphatemia occurs, the dose of this compound should be reduced or temporarily discontinued until serum levels return to the normal range.
Q4: How does this compound compare to other vitamin D analogs like Paricalcitol in terms of off-target effects?
Several studies suggest that Paricalcitol may be associated with a lower incidence of hypercalcemia and hyperphosphatemia compared to this compound, while achieving similar PTH suppression. One study in hemodialysis patients showed that serum phosphorus and the calcium-phosphorus product rose more significantly following this compound administration compared to Paricalcitol. Another study in rats indicated that Paricalcitol was less potent in raising serum calcium than this compound.
Troubleshooting Guides
Issue 1: Unexpectedly high serum calcium and/or phosphorus levels.
-
Potential Cause 1: this compound dose is too high.
-
Solution: Reduce the dose of this compound. If serum calcium is significantly elevated, consider temporarily withholding treatment until levels normalize, then restart at a lower dose.
-
-
Potential Cause 2: High dietary intake of calcium and phosphorus.
-
Solution: Ensure experimental animals are on a controlled diet with appropriate levels of calcium and phosphorus.
-
-
Potential Cause 3: Interaction with other compounds.
-
Solution: Avoid co-administration of high doses of calcium-containing preparations or other vitamin D compounds. Thiazide diuretics can also induce hypercalcemia by reducing urinary calcium excretion.
-
Issue 2: Inadequate suppression of PTH levels.
-
Potential Cause 1: this compound dose is too low.
-
Solution: Gradually increase the dose of this compound while closely monitoring serum calcium and phosphorus levels.
-
-
Potential Cause 2: Impaired hepatic activation.
-
Solution: this compound requires activation in the liver by the enzyme CYP27. If there is suspected hepatic impairment in the experimental model, consider using an active vitamin D analog that does not require this activation step.
-
-
Potential Cause 3: Development of adynamic bone disease.
-
Solution: Abnormally low PTH levels can lead to adynamic bone disease. It is crucial to monitor PTH levels to avoid over-suppression.
-
Issue 3: High variability in experimental results.
-
Potential Cause 1: Inconsistent drug administration.
-
Solution: Ensure precise and consistent dosing and administration schedules. For intravenous administration, ensure the full dose is delivered.
-
-
Potential Cause 2: Differences in baseline characteristics of experimental subjects.
-
Solution: Randomize subjects into treatment groups to ensure a balanced distribution of baseline characteristics. Ensure all subjects have similar baseline levels of serum calcium, phosphorus, and PTH.
-
-
Potential Cause 3: Inconsistent sample collection and processing.
-
Solution: Standardize procedures for blood collection, processing, and storage to ensure the integrity of samples for analysis.
-
Data Presentation
Table 1: Comparison of this compound and Paricalcitol on Serum Phosphorus and Calcium x Phosphorus Product in Hemodialysis Patients.
| Parameter | This compound (120 mcg) | Paricalcitol (160 mcg) | p-value |
| Peak Serum Phosphorus (mmol/l) | 2.12 +/- 0.11 | 1.85 +/- 0.07 | 0.025 |
| Peak Ca x P Product (mmol/l) | 5.02 +/- 0.26 | 4.54 +/- 0.21 | 0.061 |
| PTH Suppression at 36h | 65% | 63% | NS |
Table 2: Effects of this compound and Cholecalciferol on Mineral Metabolism in CKD Stage 3 & 4 Patients.
| Parameter | This compound (1 µg/d) | Cholecalciferol (2000-4000 IU/d) |
| Baseline | ||
| Serum Calcium (mg/dl) | 9.1 ± 0.5 | 9.0 ± 0.8 |
| Serum Phosphorus (mg/dl) | 3.6 ± 0.6 | 3.5 ± 0.6 |
| Intact PTH (pg/ml) | 106.5 ± 44.3 | 108.7 ± 42.7 |
| End of Study | ||
| Serum Calcium (mg/dl) | 9.5 ± 0.9 | 9.0 ± 0.6 |
| Serum Phosphorus (mg/dl) | 3.7 ± 0.6 | 3.5 ± 0.5 |
| Intact PTH (pg/ml) | 80.4 ± 48.6 | 96.5 ± 48.7 |
| Change from Baseline | ||
| Serum Calcium (mg/dl) | +0.4 (p=0.04) | 0 (p=NS) |
| Intact PTH (% change) | -27% (p=0.002) | -10% (p=0.16) |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound's Effects on Mineral Homeostasis in a Rodent Model of Chronic Kidney Disease (CKD)
-
Animal Model: Induce CKD in male Sprague-Dawley rats via 5/6 nephrectomy. Allow animals to recover for 2-4 weeks.
-
Acclimation and Diet: Acclimate rats to a controlled diet with normal or high phosphate content for one week prior to treatment.
-
Grouping: Randomly assign animals to the following groups (n=8-10 per group):
-
Vehicle control
-
This compound (low dose, e.g., 0.042 µg/kg)
-
This compound (high dose, e.g., 0.33 µg/kg)
-
-
Drug Administration: Administer this compound or vehicle via oral gavage or intraperitoneal injection three times a week for a duration of 2-4 weeks.
-
Monitoring:
-
Collect blood samples weekly via tail vein or saphenous vein.
-
Measure serum calcium, phosphorus, and intact PTH levels using appropriate assay kits.
-
-
Endpoint Analysis:
-
At the end of the study, collect terminal blood samples for final analysis.
-
Harvest tissues such as the parathyroid glands for gene expression analysis (e.g., PTH, VDR, CaSR mRNA levels via qRT-PCR).
-
Protocol 2: In Vitro Assessment of this compound's Effect on PTH Gene Expression in Parathyroid Cells
-
Cell Culture: Culture primary parathyroid cells (e.g., from porcine parathyroid glands) in appropriate media.
-
Treatment: Treat cells with varying concentrations of the active form of this compound (1,25-(OH)2D2) or vehicle for 24-48 hours.
-
RNA Extraction and qRT-PCR:
-
Lyse cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of PTH, VDR, and a housekeeping gene for normalization.
-
-
Protein Analysis (Optional):
-
Perform Western blotting to assess changes in VDR protein levels.
-
Use an immunoassay to measure PTH secretion into the culture medium.
-
Mandatory Visualizations
References
- 1. Comparison of the Pharmacological Effects of Paricalcitol and this compound on the Factors Involved in Mineral Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Action for Hectorol® (this compound) | HCP Site [hectorol.com]
- 4. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin D receptor - Wikipedia [en.wikipedia.org]
Troubleshooting unexpected outcomes in Doxercalciferol signaling pathway studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Doxercalciferol signaling pathway.
I. This compound Signaling Pathway Overview
This compound, a synthetic vitamin D2 analog, is a prodrug that requires activation in the liver to form its biologically active metabolite, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2).[1][2][3] This active form then binds to the Vitamin D Receptor (VDR), a nuclear transcription factor.[2][4] The activated VDR forms a heterodimer with the retinoid-X receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on the promoter regions of target genes, thereby regulating their transcription.
A primary action of this compound is the suppression of parathyroid hormone (PTH) synthesis and secretion by the parathyroid glands. This is a key therapeutic effect in managing secondary hyperparathyroidism in patients with chronic kidney disease. Additionally, this compound signaling influences calcium and phosphate metabolism, bone remodeling, and has potential effects on cardiovascular health.
II. Troubleshooting Guides
This section addresses common unexpected outcomes encountered during this compound signaling pathway studies.
Issue 1: No or Reduced Suppression of Parathyroid Hormone (PTH) in vitro
Question: I am treating my parathyroid cell culture with this compound, but I am not observing the expected decrease in PTH secretion. What could be the cause?
Answer:
Several factors could contribute to the lack of PTH suppression in your in vitro experiment. Consider the following troubleshooting steps:
-
Cell Line and Culture Conditions:
-
VDR Expression: Confirm that your parathyroid cell line expresses sufficient levels of the Vitamin D Receptor (VDR). Low or absent VDR expression will render the cells unresponsive to this compound. You can verify VDR expression by qPCR or Western blot.
-
Cell Health and Passage Number: Ensure your cells are healthy and within a low passage number. Primary cells, in particular, can become less responsive to stimuli at higher passages.
-
Calcium Concentration in Media: The concentration of calcium in your cell culture medium can influence PTH secretion. Low calcium levels stimulate PTH release and may counteract the suppressive effect of this compound. Ensure your media calcium concentration is within the physiological range and consistent across experiments.
-
-
This compound Treatment:
-
Concentration and Dose-Response: You may need to optimize the concentration of this compound. Perform a dose-response curve to determine the EC50 for your specific cell line. It is often necessary to use higher concentrations in vitro compared to in vivo plasma concentrations to elicit a similar biological effect.
-
Stability in Media: this compound, like other vitamin analogs, can be unstable in cell culture media over time. Prepare fresh solutions for each experiment and consider the duration of your treatment. It is advisable to perform a stability test of this compound in your specific culture media.
-
-
Experimental Readout:
-
Timing of Measurement: The suppression of PTH by vitamin D compounds is a transcriptional process and may take time. Full suppression may require at least 48 hours of treatment.
-
PTH Assay Validity: Ensure your PTH ELISA or other measurement method is validated for use with cell culture supernatants and is sensitive enough to detect changes in PTH levels.
-
Issue 2: Inconsistent or Unexpected Downstream Gene Expression (e.g., CYP24A1)
Question: I am seeing high variability in the expression of the target gene CYP24A1 after this compound treatment in my experiments. What could be the reasons?
Answer:
Variable expression of this compound target genes like CYP24A1 can be frustrating. Here are some potential causes and troubleshooting suggestions:
-
Experimental System:
-
Cell Line Heterogeneity: Even within a single cell line, there can be clonal variations in VDR expression and signaling responsiveness. Consider using a single-cell cloned population for more consistent results.
-
Cell Density: The density of your cell culture can impact the cellular response to this compound. Ensure you are seeding cells at a consistent density for all experiments.
-
Genetic Polymorphisms: Genetic variations in the VDR or other components of the signaling pathway can influence the response to vitamin D analogs.
-
-
Assay Performance:
-
qPCR Primer Efficiency: Ensure your qPCR primers for CYP24A1 and your reference genes are specific and have high amplification efficiency.
-
RNA Quality: The quality of your extracted RNA is critical for reliable qPCR results. Always check RNA integrity before proceeding with reverse transcription.
-
Normalization: Use multiple, stably expressed reference genes for normalization of your qPCR data to minimize variability.
-
-
Other Factors:
-
Other Signaling Pathways: The expression of CYP24A1 is also regulated by other factors, such as Fibroblast Growth Factor 23 (FGF23) and PTH itself. Changes in these pathways in your experimental system could lead to variable CYP24A1 expression.
-
Endogenous Ligands: The presence of other VDR ligands in your cell culture serum or media could interfere with the effects of this compound.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the typical EC50 of this compound for VDR activation?
A1: The EC50 of this compound can vary depending on the cell line and the specific assay used. It is always recommended to perform a dose-response curve to determine the EC50 in your experimental system.
Q2: How stable is this compound in cell culture media?
A2: The stability of this compound in cell culture media can be influenced by factors such as temperature, light exposure, and the composition of the media itself. It is best practice to prepare fresh solutions of this compound for each experiment and to minimize exposure to light. For long-term experiments, the stability of the compound in the specific media should be empirically determined.
Q3: Can I use any cell line to study this compound signaling?
A3: The choice of cell line is critical. The cell line must express the Vitamin D Receptor (VDR) to be responsive to this compound. Furthermore, the cellular context is important; for example, to study PTH suppression, a parathyroid cell line would be the most relevant model.
Q4: What are the key differences between this compound and Paricalcitol in experimental settings?
A4: Both are vitamin D analogs used to suppress PTH. However, they may exhibit different potencies and effects on calcium and phosphorus levels. Some studies suggest that Paricalcitol may be less hypercalcemic than this compound at doses that achieve similar PTH suppression. These differences should be considered when designing and interpreting experiments.
IV. Data Presentation
Table 1: Comparative Efficacy of this compound and Cholecalciferol on PTH Levels
| Parameter | This compound Group | Cholecalciferol Group | p-value |
| Baseline PTH (pg/mL) | 106.5 ± 44.3 | 108.7 ± 42.7 | NS |
| End of Study PTH (pg/mL) | 80.4 ± 48.6 | 96.5 ± 48.7 | 0.19 |
| Percent Change in PTH | -27% ± 34% | -10% ± 31% | 0.11 |
| Within-Group Change | p = 0.002 | p = 0.16 | - |
Data from a 3-month randomized trial in vitamin D-deficient chronic kidney disease patients. NS = Not Significant.
Table 2: Dose-Dependent Effects of this compound in an Animal Model of Uremia
| Treatment Group (pg/g body weight) | Serum PTH (pg/mL) | Serum Calcium (mg/dL) |
| Vehicle | 4898 ± 739 | Low |
| This compound (30) | No significant change | No significant change |
| This compound (100) | 400 ± 136 | Normalized |
| This compound (300) | 89 ± 57 | Normalized |
Data from a study using a Cyp27b1-null mouse model of uremia.
V. Experimental Protocols
Protocol 1: VDR Activation Reporter Assay
This protocol describes a general procedure for a luciferase-based reporter assay to measure VDR activation.
Methodology:
-
Cell Seeding: Seed VDR reporter cells (cells stably expressing VDR and a luciferase reporter gene under the control of VDREs) into a 96-well plate.
-
Pre-incubation: Allow cells to attach and recover by incubating for 4-6 hours at 37°C and 5% CO2.
-
Treatment Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Cell Treatment: Carefully remove the pre-incubation medium and add the this compound dilutions to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for 22-24 hours at 37°C and 5% CO2.
-
Assay Readout:
-
Remove the treatment medium.
-
Add a luciferase detection reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the fold activation of the reporter gene by normalizing the luminescence values of the treated wells to the vehicle control.
Protocol 2: Measurement of PTH in Cell Culture Supernatant by ELISA
This protocol provides a general outline for measuring PTH levels in cell culture supernatants.
Methodology:
-
Sample Collection: Collect cell culture supernatants from your experimental wells.
-
Sample Preparation: Centrifuge the supernatants at 1,000-2,000 x g for 10-20 minutes to remove any cells and debris.
-
ELISA Procedure:
-
Use a commercial PTH ELISA kit and follow the manufacturer's instructions.
-
Typically, this involves adding standards and samples to a pre-coated plate, followed by incubation with detection antibodies and a substrate.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of PTH in your samples based on the standard curve generated from the known concentrations of the PTH standards.
Protocol 3: qPCR for VDR Target Gene Expression (e.g., CYP24A1)
This protocol outlines the steps for quantifying the expression of VDR target genes using quantitative real-time PCR (qPCR).
Methodology:
-
RNA Extraction: Extract total RNA from your cell lysates using a suitable RNA isolation kit.
-
RNA Quality Control: Assess the purity and integrity of your RNA using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from your RNA using a reverse transcription kit.
-
qPCR:
-
Prepare your qPCR reaction mix containing cDNA, forward and reverse primers for your target gene (e.g., CYP24A1) and reference gene(s), and a suitable qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument. A typical three-step cycling protocol includes an initial denaturation, followed by cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for your target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of your target gene to one or more reference genes.
-
This technical support center is for informational purposes only and should not be considered a substitute for professional scientific advice.
References
- 1. content.abcam.com [content.abcam.com]
- 2. Comparison of the Pharmacological Effects of Paricalcitol and this compound on the Factors Involved in Mineral Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcitriol and this compound are equivalent in controlling bone turnover, suppressing parathyroid hormone, and increasing fibroblast growth factor-23 in secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Strategies to mitigate Doxercalciferol-induced changes in serum phosphorus
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the management of serum phosphorus levels during experiments involving Doxercalciferol.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound influences serum phosphorus levels?
A1: this compound is a synthetic vitamin D analog.[1] It is a pro-drug that is converted in the liver to its active form, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2).[2][3] This active metabolite binds to the vitamin D receptor (VDR) in various tissues, including the parathyroid gland, intestine, and bone.[2][4] The activation of the VDR in the parathyroid gland suppresses the synthesis and secretion of parathyroid hormone (PTH). While this is the desired therapeutic effect for secondary hyperparathyroidism, the activation of VDR in the intestine increases the absorption of dietary phosphorus, which can lead to an elevation in serum phosphorus levels.
Q2: What are the primary strategies to mitigate this compound-induced hyperphosphatemia in a research setting?
A2: The primary strategies include:
-
Dose Titration of this compound: Carefully adjusting the dose of this compound is the first line of defense. If hyperphosphatemia occurs, the dose can be reduced or temporarily withheld.
-
Use of Phosphate Binders: Concomitant administration of phosphate binders can reduce the intestinal absorption of dietary phosphorus.
-
Dietary Phosphorus Restriction: Implementing a diet with restricted phosphorus content for experimental subjects can help manage serum phosphorus levels.
-
Combination with Calcimimetics: In some instances, a calcimimetic agent like Cinacalcet may be used. Cinacalcet increases the sensitivity of the calcium-sensing receptor on the parathyroid gland to extracellular calcium, leading to a reduction in PTH without increasing intestinal calcium and phosphorus absorption.
Q3: Are there differences in the efficacy of various phosphate binders when used with this compound?
A3: Yes, different classes of phosphate binders have varying characteristics.
-
Calcium-based binders (e.g., calcium acetate, calcium carbonate): These are effective but can increase the risk of hypercalcemia, especially in combination with a vitamin D analog like this compound.
-
Non-calcium-based binders (e.g., sevelamer hydrochloride, lanthanum carbonate): These are also effective at lowering phosphorus and may be preferred to avoid hypercalcemia. Sevelamer has been shown to be superior to calcium-based binders in some studies with regard to a lower incidence of hypercalcemia.
-
Iron-based binders: These have been shown to be effective and may be a preferable option when considering both efficacy and safety.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Action(s) |
| Unexpectedly high serum phosphorus levels in the this compound-treated group. | - this compound dose is too high.- Inadequate phosphate binder dosage or efficacy.- High phosphorus content in the experimental diet.- Individual subject variability in response. | - Reduce the dose of this compound or temporarily suspend treatment.- Increase the dose of the phosphate binder or switch to a more potent one.- Ensure the experimental diet has a controlled and restricted phosphorus content.- Monitor individual subjects closely and adjust treatment as needed. |
| Concomitant hypercalcemia and hyperphosphatemia. | - Additive effects of this compound and calcium-based phosphate binders.- this compound dose is too high, leading to excessive calcium and phosphorus absorption. | - Switch from a calcium-based to a non-calcium-based phosphate binder like sevelamer.- Reduce the this compound dose.- Temporarily withhold calcium supplements if any are being administered. |
| Serum phosphorus remains elevated despite dose reduction and phosphate binders. | - Severe secondary hyperparathyroidism driving phosphorus release from bone.- Poor compliance with dietary restrictions in conscious animal models.- Insufficient potency of the current phosphate binder. | - Consider the addition of a calcimimetic like Cinacalcet to the treatment regimen to further suppress PTH.- Re-evaluate and reinforce dietary phosphorus restriction protocols.- Consider a different class of phosphate binder. |
| Low intact PTH (iPTH) levels are observed alongside hyperphosphatemia. | - Oversuppression of PTH by this compound. Adynamic bone disease may develop if iPTH levels are suppressed to abnormally low levels. | - Withhold this compound for a week and reinitiate at a lower dose. |
Data Presentation
Table 1: Comparative Efficacy of Different Phosphate Binders
| Phosphate Binder Class | Example Agents | Efficacy in Lowering Serum Phosphorus | Key Considerations |
| Calcium-Based | Calcium Acetate, Calcium Carbonate | Effective | Risk of hypercalcemia, particularly with vitamin D analogs. |
| Non-Calcium-Based (Resin) | Sevelamer Hydrochloride, Sevelamer Carbonate | Effective, comparable to calcium-based binders | Lower risk of hypercalcemia. May have gastrointestinal side effects. |
| Non-Calcium-Based (Metal) | Lanthanum Carbonate | Potent and effective | Concerns about long-term tissue deposition exist, though not substantiated by adverse effects in studies. |
| Iron-Based | Ferric Citrate, Sucroferric Oxyhydroxide | Potentially the most effective and safest option | May offer additional benefits of iron supplementation. |
Table 2: this compound Dose Adjustment Guidelines Based on iPTH and Serum Mineral Levels
| Condition | Recommendation for Dialysis Patients | Recommendation for Pre-dialysis Patients (Stage 3 or 4 CKD) |
| Hypercalcemia, hyperphosphatemia, or Ca x P product > 55 mg²/dL² | Decrease dosage or withhold therapy. Adjust dosage of concomitant phosphate binders. | Decrease dosage or withhold therapy. Adjust dosage of concomitant phosphate binders. |
| iPTH below 100 pg/mL | Suspend dosing for 1 week, then resume at a dose at least 1 mcg lower. | N/A |
| iPTH below 35 pg/mL (Stage 3) or 70 pg/mL (Stage 4) | N/A | Suspend dosing for 1 week, then resume at a dose at least 0.5 mcg lower. |
Experimental Protocols
1. Protocol for this compound Administration and Serum Phosphorus Monitoring in a Rodent Model
-
Animal Model: Male Sprague-Dawley rats with induced chronic kidney disease (e.g., 5/6 nephrectomy).
-
Acclimatization: House animals in individual metabolic cages for at least one week prior to the experiment to adapt to the environment and diet.
-
Diet: Provide a diet with a controlled phosphorus content (e.g., 0.6% phosphorus). For dietary restriction studies, specialized diets with lower phosphorus content (e.g., 0.1% or 0.2%) can be used.
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., propylene glycol or a commercially available vehicle).
-
Administer this compound via oral gavage. The volume should not exceed 10 mL/kg body weight.
-
The gavage needle size should be appropriate for the animal's size (e.g., 18-20 gauge for rats).
-
Measure the length of the gavage tube from the tip of the animal's nose to the bottom of the sternum to avoid stomach perforation.
-
-
Phosphate Binder Administration: If used, phosphate binders should be mixed with the food or administered via gavage shortly before or with meals.
-
Blood Collection:
-
Collect blood samples at baseline and at specified time points throughout the study.
-
Blood can be collected via the saphenous vein for repeated sampling or via cardiac puncture for terminal collection.
-
Use appropriate tubes for serum or plasma separation (e.g., serum separator tubes or EDTA tubes).
-
-
Serum Phosphorus Measurement:
-
Centrifuge blood samples to separate serum or plasma.
-
Analyze serum/plasma phosphorus levels using a colorimetric assay on an automated chemistry analyzer.
-
2. In Vitro Vitamin D Receptor (VDR) Activation Assay
-
Cell Line: Use a human cell line that expresses the VDR, such as human kidney or brain cells, or a cell line engineered to express the VDR and a reporter gene (e.g., luciferase).
-
Cell Culture: Culture the cells in a suitable medium and under appropriate conditions (e.g., 37°C, 5% CO2).
-
Transfection (for reporter assays): Transfect the cells with a reporter plasmid containing a Vitamin D Response Element (VDRE) upstream of a luciferase gene, and a VDR expression plasmid if necessary. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization.
-
Treatment:
-
Plate the cells in a 96-well plate.
-
After allowing the cells to adhere, treat them with varying concentrations of this compound's active metabolite (1α,25-dihydroxyvitamin D2) or a vehicle control.
-
-
Luciferase Assay:
-
After an incubation period (e.g., 22-24 hours), lyse the cells and measure luciferase activity using a luminometer and a luciferase assay reagent.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if used).
-
-
Data Analysis: Plot the relative luciferase units (RLU) against the concentration of the test compound to determine the dose-response curve and calculate the EC50 value.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
References
Validation & Comparative
A Preclinical Comparative Analysis of Doxercalciferol and Paricalcitol in Models of Renal Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical performance of two key vitamin D receptor agonists (VDRAs), Doxercalciferol and Paricalcitol. The data presented is collated from various preclinical studies, focusing on their efficacy in managing secondary hyperparathyroidism (SHPT) and their effects on mineral homeostasis and cardiovascular parameters in animal models of chronic kidney disease (CKD).
Executive Summary
This compound and Paricalcitol are both effective in suppressing parathyroid hormone (PTH), a key goal in the management of SHPT secondary to CKD. However, preclinical evidence consistently demonstrates distinct profiles regarding their impact on serum calcium and phosphorus levels. Paricalcitol generally exhibits a wider therapeutic window, suppressing PTH with a lower propensity for inducing hypercalcemia compared to this compound. While both agents act via the vitamin D receptor (VDR), subtle differences in their downstream effects, such as on the calcium-sensing receptor (CaSR) and vascular calcification, have been observed.
Mechanism of Action
Both this compound and Paricalcitol exert their primary effects by activating the Vitamin D Receptor. However, their activation pathways differ. Paricalcitol is a direct-acting VDRA. In contrast, this compound is a pro-drug that requires 25-hydroxylation in the liver to become biologically active, forming 1α,25-dihydroxyvitamin D2 (major metabolite) and 1α,24(S)-dihydroxyvitamin D2 (minor metabolite).[1]
Upon activation, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription. A primary therapeutic effect is the direct suppression of PTH gene expression in the parathyroid glands.[1][2]
Comparative Efficacy and Safety Data
Effects on Parathyroid Hormone and Mineral Homeostasis
Preclinical studies consistently show that both drugs effectively suppress PTH. However, a key differentiator is their calcemic effect.
A study in 5/6 nephrectomized (NX) rats demonstrated that while both drugs suppressed serum PTH and PTH mRNA expression, this compound was significantly more potent in raising serum calcium levels than Paricalcitol at doses that achieved similar PTH reduction.[1][3] In this model, this compound was estimated to be 2-3 times more hypercalcemic than Paricalcitol.
In a more severe model of SHPT using 5/6 nephrectomized Cyp27b1-null mice (which completely lack endogenous calcitriol), this compound demonstrated greater potency in normalizing both serum calcium and PTH levels. Paricalcitol, even at higher doses, normalized serum calcium but was less effective at reducing the markedly elevated PTH levels in this specific model.
Table 1: Comparative Effects on Serum PTH, Calcium, and Phosphorus in 5/6 NX Rats
| Parameter | Vehicle (5/6 NX) | Paricalcitol (0.33 µg/kg) | This compound (0.33 µg/kg) |
|---|---|---|---|
| Serum PTH (pg/mL) | ~800 | ~200 | ~250 |
| PTH mRNA (% of Sham) | ~460% | ~150% | ~200% |
| Serum Calcium (mg/dL) | ~10.0 | ~10.5 | ~11.5* |
| Ionized Calcium (mmol/L) | ~1.18 | ~1.25 | ~1.35* |
| Serum Phosphorus (mg/dL) | ~8.0 | No significant change | No significant change |
*Data are approximated from graphical representations in Wu-Wong et al., 2010. *Denotes significant increase compared to Paricalcitol group.
Table 2: Comparative Efficacy in NTX Cyp27b1-null Mice
| Treatment Group | Serum PTH (pg/mL) | Serum Calcium (mg/dL) |
|---|---|---|
| Vehicle (NTX null) | 4898 ± 739 | Hypocalcemic |
| This compound (100 pg/g) | 400 ± 136 | Normalized |
| This compound (300 pg/g) | 89 ± 57 | Normalized |
| Paricalcitol (300 pg/g) | 1576 ± 379 | Normalized |
| Paricalcitol (1000 pg/g) | 1229 ± 664 | Normalized |
*Data sourced from Michaud et al., 2011. Doses administered by gavage 3 times per week for 4 weeks.
Effects on Cardiovascular System and Bone
VDRAs have effects beyond mineral metabolism, with preclinical data suggesting implications for cardiovascular health. In uremic rat models, this compound has been shown to produce marked increases in aortic calcification and the expression of osteogenic markers like Runx2. In contrast, Paricalcitol had no significant effect on these endpoints, suggesting a potential cardiovascular advantage by mitigating vascular calcification.
In terms of bone health, both drugs were effective in correcting osteomalacia in the NTX Cyp27b1-null mouse model. However, the highest dose of this compound (300 pg/g) significantly reduced osteitis fibrosa, an effect not observed with Paricalcitol at the doses tested.
Experimental Protocols
5/6 Nephrectomized (NX) Rat Model of SHPT
This model is widely used to simulate CKD and induce SHPT.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Surgical Procedure: A two-step 5/6 nephrectomy is performed. First, two-thirds of the left kidney is removed. One week later, a total right nephrectomy is performed. Sham-operated animals undergo the same surgical procedures but without kidney tissue removal.
-
Diet: Animals are often placed on a normal or a hyperphosphatemia-inducing diet to exacerbate SHPT.
-
Treatment: Following a recovery and disease development period (e.g., two weeks), animals are treated with vehicle, this compound, or Paricalcitol. A common administration route is intraperitoneal (i.p.) injection, three times a week for a duration of two weeks.
-
Endpoint Analysis: 24 hours after the final dose, animals are anesthetized. Blood is collected for measurement of serum total calcium, ionized calcium, phosphorus, creatinine, BUN, and PTH (using a rat-specific ELISA kit). Parathyroid glands are harvested for analysis of PTH, VDR, and CaSR mRNA expression via real-time RT-PCR.
In Vitro Parathyroid Cell Culture
-
Cell Source: Primary parathyroid cells are isolated, for example, from pig parathyroid glands.
-
Cell Culture: Cells are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of Paricalcitol or the active form of this compound for a specified period (e.g., 24 hours).
-
Analysis:
-
mRNA Expression: Real-time RT-PCR is used to quantify the expression levels of PTH, VDR, and CaSR mRNA, normalized to a housekeeping gene like GAPDH.
-
VDR Translocation: Immunofluorescence or cellular fractionation followed by Western blotting can be used to observe the translocation of the VDR from the cytoplasm to the nucleus upon drug treatment.
-
Cell Proliferation: Assays such as BrdU incorporation are used to measure the inhibitory effect of the VDRAs on parathyroid cell proliferation.
-
Conclusion
Preclinical models provide crucial insights into the differential pharmacology of this compound and Paricalcitol.
-
This compound is a potent PTH suppressor which, in some models lacking endogenous calcitriol, appears more effective than Paricalcitol in correcting severe SHPT and osteitis fibrosa. However, its clinical utility may be tempered by a greater propensity to increase serum calcium.
-
Paricalcitol effectively suppresses PTH with a significantly lower risk of inducing hypercalcemia, offering a potentially wider therapeutic index. Furthermore, preclinical data suggest it may confer cardiovascular benefits by not promoting vascular calcification and by more effectively upregulating CaSR expression in parathyroid cells.
These preclinical findings underscore the importance of considering the complete pharmacological profile of a VDRA beyond PTH suppression. The choice between these agents in a clinical development context may depend on the specific therapeutic goal, whether it is potent PTH reduction in severe disease or balanced mineral management with potential cardiovascular benefits.
References
Doxercalciferol vs. Calcitriol: A Comparative Guide to PTH Suppression in Secondary Hyperparathyroidism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Doxercalciferol and Calcitriol in suppressing parathyroid hormone (PTH) in patients with secondary hyperparathyroidism (SHPT), a common complication of chronic kidney disease (CKD). The information presented is supported by experimental data from comparative clinical studies to aid in research and development decisions.
Executive Summary
Both this compound, a prohormone of vitamin D2, and Calcitriol, the active form of vitamin D3, are utilized to manage SHPT by suppressing elevated PTH levels. Clinical evidence suggests that while both are effective, this compound may offer a superior PTH-lowering effect with a potentially better safety profile concerning hypercalcemia. This guide will delve into the quantitative comparisons, the underlying mechanisms of action, and the experimental designs used to validate these findings.
Quantitative Data Comparison
The following tables summarize the key efficacy and safety parameters from a head-to-head comparative study of this compound and Calcitriol in patients with SHPT.
Table 1: Efficacy in PTH Suppression
| Parameter | This compound (n=25) | Calcitriol (n=25) |
| Baseline Intact PTH (pg/mL) | 432.80 ± 224.86 | 490.52 ± 271.76 |
| Post-Treatment Intact PTH (pg/mL) | 246.20 ± 220.0 | 424.56 ± 284.88 |
| Mean % Reduction in PTH | 43.1%[1] | 13.44%[1] |
| Patients with >50% PTH Reduction | 56% (14 out of 25)[1] | 4% (1 out of 25)[1] |
Data from a 12-week, open-label, prospective, randomized clinical trial.[1] Another study found that in pediatric patients on peritoneal dialysis, both oral calcitriol and this compound resulted in a 35% decrease in serum parathyroid hormone levels.
Table 2: Safety Profile - Serum Calcium and Phosphorus
| Parameter | This compound (n=25) | Calcitriol (n=25) |
| Baseline Serum Calcium (mg/dL) | 9.12 ± 1.10 | 9.72 ± 0.85 |
| Post-Treatment Serum Calcium (mg/dL) | Data not available in this format | Data not available in this format |
| Episodes of Hypercalcemia (>10.5 mg/dL) | 3 | 8 |
| Baseline Serum Phosphorus (mg/dL) | 5.76 ± 0.71 | 5.52 ± 0.70 |
| Post-Treatment Serum Phosphorus (mg/dL) | Not significantly changed | Not significantly changed |
Data from the same 12-week prospective trial.
Mechanism of Action and Signaling Pathways
This compound is a prohormone that is metabolically activated in the liver to 1α,25-dihydroxyvitamin D2, a potent vitamin D analog. Calcitriol is the biologically active form of vitamin D3. Both compounds exert their effects by binding to the Vitamin D Receptor (VDR) in various tissues, including the parathyroid glands.
The binding of these vitamin D analogs to the VDR in parathyroid chief cells initiates a cascade of molecular events that ultimately suppresses the transcription of the pre-pro-PTH gene, leading to reduced PTH synthesis and secretion.
Caption: Signaling pathway for PTH suppression by this compound and Calcitriol.
Experimental Protocols
The data presented in this guide is primarily based on a prospective, randomized, open-label clinical trial comparing the efficacy and safety of this compound and Calcitriol over a 12-week period.
1. Study Population:
-
Inclusion Criteria: Adult patients (n=50) with Chronic Kidney Disease (Stage III or IV) and secondary hyperparathyroidism.
-
Exclusion Criteria: Patients with a history of parathyroidectomy, known hypersensitivity to vitamin D compounds, or those receiving medications known to interfere with calcium or PTH metabolism.
2. Treatment Regimen:
-
This compound Group (n=25): Oral this compound administered at a starting dose, which was then titrated based on monthly iPTH, serum calcium, and phosphorus levels.
-
Calcitriol Group (n=25): Oral Calcitriol administered at a starting dose, with subsequent titration based on the same biochemical parameters.
3. Data Collection and Analysis:
-
Primary Endpoint: The primary efficacy endpoint was the percentage reduction in intact parathyroid hormone (iPTH) from baseline to the end of the 12-week treatment period.
-
Secondary Endpoints: Safety and tolerability were assessed by monitoring serum calcium and phosphorus levels, and the incidence of hypercalcemia.
-
Biochemical Measurements: Blood samples were collected at baseline and at regular intervals throughout the study for the measurement of iPTH, serum calcium, and serum phosphorus.
-
Statistical Analysis: A p-value of <0.05 was considered statistically significant for the comparison between the two treatment groups.
Caption: A typical experimental workflow for comparing this compound and Calcitriol.
Conclusion
The available evidence from head-to-head clinical trials indicates that this compound demonstrates a more pronounced effect in reducing PTH levels compared to Calcitriol in patients with secondary hyperparathyroidism. Furthermore, this compound appears to be associated with a lower incidence of hypercalcemia, a significant side effect of vitamin D analog therapy. These findings suggest that this compound may be a more effective and safer treatment option for the management of SHPT in the CKD population. Further long-term studies are warranted to confirm these observations and to assess the impact of these agents on clinical outcomes such as bone disease and cardiovascular events.
References
Doxercalciferol in the Management of Secondary Hyperparathyroidism: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study validation of the therapeutic effects of Doxercalciferol, a synthetic vitamin D2 analog, in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). Its performance is objectively compared with other therapeutic alternatives, including other vitamin D analogs (paricalcitol, calcitriol) and a calcimimetic agent (cinacalcet), supported by experimental data from multiple clinical trials.
Comparative Efficacy and Safety
This compound is a prohormone that is metabolically activated in the liver to 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), a biologically active form of vitamin D2.[1][2][3] This activation does not require renal involvement, making it a suitable option for patients with kidney disease.[1][3] The primary therapeutic goal of this compound in SHPT is to suppress the elevated levels of parathyroid hormone (PTH).
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, comparing the efficacy (in terms of PTH reduction) and safety (in terms of hypercalcemia and hyperphosphatemia) of this compound with its alternatives.
Table 1: this compound vs. Calcitriol for Secondary Hyperparathyroidism in CKD Stage III/IV
| Parameter | This compound (1 μ g/day ) | Calcitriol (0.5 μ g/day ) | p-value | Reference |
| Mean % Reduction in iPTH | 43.1% | 13.44% | <0.05 | |
| Patients with >50% iPTH Reduction | 56% | 4% | - | |
| Episodes of Hypercalcemia | 3 patients | 8 patients | - |
Table 2: this compound vs. Paricalcitol - Dose Equivalency for PTH Suppression
| Parameter | This compound | Paricalcitol | Finding | Reference |
| Dose Conversion Factor for Equivalent PTH Suppression | 0.57 | 1 | This compound dose at 55-60% of the paricalcitol dose results in comparable PTH inhibition. | |
| Incidence of Hypercalcemia (Ca >10.2 mg/dl) | 5% | 7% | Not significantly different | |
| Incidence of Hyperphosphatemia (P >5.5 mg/dl) | 37% | 30% | Not significantly different |
Table 3: this compound vs. Cholecalciferol for Secondary Hyperparathyroidism in Vitamin D-deficient CKD Stage 3/4
| Parameter | This compound (1 μg/d) | Cholecalciferol (2000-4000 IU/d) | p-value (between treatments) | Reference |
| Mean % Reduction in PTH | 27% (p=0.002 from baseline) | 10% (p=0.16 from baseline) | 0.11 |
Table 4: Cinacalcet vs. Vitamin D Analogs (including this compound) as Monotherapy in Hemodialysis Patients
| Parameter | Cinacalcet | Vitamin D Analogs (Paricalcitol, this compound, Alfacalcidol, Calcitriol) | p-value | Reference |
| Mean % Change in PTH from Baseline | -12.1% | -7.0% | 0.35 | |
| Hypocalcemia | More common | Less common | - | |
| Hypercalcemia and Hyperphosphatemia | Less common | More common | - |
Experimental Protocols
Detailed methodologies for key comparative studies are outlined below. These protocols provide insights into the patient populations, drug administration, and endpoint measurements used to evaluate the therapeutic effects of this compound and its alternatives.
This compound vs. Calcitriol in CKD Stage III/IV (Aggarwal et al.)
-
Study Design: An open, prospective, randomized controlled study of three months duration.
-
Patient Population: Fifty adult patients with chronic kidney disease stage III or IV.
-
Intervention:
-
Group I (n=25): Received oral calcitriol at a dosage of 0.5 μ g/day .
-
Group II (n=25): Received oral this compound at a dosage of 1 μ g/day .
-
-
Follow-up: Patients were followed on a monthly basis for renal investigations.
-
Primary Endpoint: Measurement of intact parathyroid hormone (iPTH) levels at the beginning and end of the study.
-
Safety Endpoint: Incidence of hypercalcemia.
This compound vs. Paricalcitol Dose Equivalency Study (Joist et al.)
-
Study Design: A randomized, phase IV clinical trial.
-
Patient Population: 27 chronic hemodialysis patients treated with a stable dose of paricalcitol for at least 3 months.
-
Intervention: Patients were randomized to receive this compound at 35%, 50%, or 65% of their stable paricalcitol dose for 6 weeks.
-
Measurements: Serum iPTH, calcium, phosphorus, and albumin were determined at baseline and monitored every 2 weeks.
-
Analysis: A linear regression analysis of the percent change in iPTH values by dose group was performed to determine the conversion factor for equivalent PTH suppression.
This compound vs. Cholecalciferol in Vitamin D-deficient CKD Stage 3/4 (Kube et al.)
-
Study Design: A randomized, blinded, 3-month trial.
-
Patient Population: Vitamin D-deficient CKD stage 3 and 4 patients with PTH values above the Kidney Disease Outcomes Quality Initiative (KDOQI) target.
-
Intervention:
-
Cholecalciferol group (n=22): 4000 IU/day for 1 month, then 2000 IU/day.
-
This compound group (n=25): 1 μ g/day .
-
-
Primary Endpoint: Difference in the reduction of PTH between the two treatment groups.
Cinacalcet vs. Vitamin D Analogs as Monotherapy (Wetmore et al.)
-
Study Design: A prospective, multicenter, phase 4, randomized, open-label study.
-
Patient Population: 312 adult participants on hemodialysis with PTH >450 pg/ml.
-
Intervention: Patients were randomized 1:1 to 12 months of treatment with either cinacalcet or a vitamin D analog (38.1% received this compound).
-
Primary Endpoint: Mean percentage change in plasma PTH level.
-
Secondary Endpoints: Proportion of participants achieving plasma PTH <300 pg/ml or a ≥30% decrease in PTH.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound and other vitamin D analogs are mediated through the activation of the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.
This compound Activation and Mechanism of Action
This compound is a prohormone that requires hepatic activation. The following diagram illustrates its conversion to the active form and its subsequent action on the parathyroid gland.
References
A Comparative Analysis of Vitamin D Analogs in the Management of Secondary Hyperparathyroidism
For Immediate Release
This guide offers a comprehensive comparison of vitamin D analogs for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). It is intended for researchers, scientists, and professionals in drug development, providing an objective analysis of the performance of key vitamin D analogs—calcitriol, paricalcitol, maxacalcitol, and doxercalciferol—supported by experimental data.
Secondary hyperparathyroidism is a common and serious complication of CKD, characterized by elevated parathyroid hormone (PTH) levels. Vitamin D analogs are a cornerstone of SHPT management, aiming to suppress PTH secretion while minimizing adverse effects such as hypercalcemia and hyperphosphatemia. This guide delves into the comparative efficacy and safety of different vitamin D analogs, presenting data from key clinical trials in a structured format to facilitate informed decision-making in research and clinical settings.
Comparative Efficacy of Vitamin D Analogs
The primary therapeutic goal in SHPT is the reduction of elevated PTH levels. The following table summarizes the efficacy of different vitamin D analogs in achieving this, based on data from various comparative studies.
Table 1: Comparative Efficacy in PTH Reduction
| Vitamin D Analog | Comparator | Baseline Intact PTH (iPTH) (pg/mL) | End-of-Treatment iPTH (pg/mL) or % Reduction | Study Population | Reference |
| Paricalcitol | Calcitriol | >120 | -52% (Paricalcitol) vs. -46% (Calcitriol) | Stages 3-4 CKD | [1] |
| Paricalcitol | Other VDRAs (Calcitriol, Alfacalcidol, Maxacalcitol) | Not Specified | Significantly greater reduction with Paricalcitol (SMD -0.53) | Hemodialysis | [2] |
| Maxacalcitol | Calcitriol | ≥150 | No significant difference | Chronic Hemodialysis | [3] |
| Maxacalcitol | Calcitriol | Not specified | No significant difference (Maxacalcitol 267±169, Calcitriol 343±195) | Chronic Hemodialysis | |
| This compound | Paricalcitol | Not Specified | Comparable PTH suppression | Hemodialysis | [4] |
| This compound | Calcitriol | Not Specified | Equivalent in controlling serum PTH | Pediatric Peritoneal Dialysis | |
| Vitamin D Analogs (pooled) | Cinacalcet | 816 | -7.0% | Hemodialysis | [5] |
Impact on Serum Calcium and Phosphorus
A critical aspect of vitamin D analog therapy is the potential for inducing hypercalcemia and hyperphosphatemia. Newer analogs have been developed to minimize these side effects while effectively suppressing PTH.
Table 2: Effects on Serum Calcium and Phosphorus
| Vitamin D Analog | Comparator | Change in Serum Calcium | Change in Serum Phosphorus | Incidence of Hypercalcemia | Incidence of Hyperphosphatemia | Study Population | Reference |
| Paricalcitol | Calcitriol | Small increases (0.3-0.4 mg/dL) in both groups | Small increases (0.3-0.4 mg/dL) in both groups | 3 with Paricalcitol vs. 1 with Calcitriol (not significant) | Not specified | Stages 3-4 CKD | |
| Paricalcitol | Other VDRAs | Significantly larger increase with Paricalcitol in RCTs (SMD 2.14) | Not specified | No significant difference | No significant difference | Hemodialysis | |
| Maxacalcitol | Calcitriol | Significantly higher in early treatment with Maxacalcitol, no difference at end | No significant difference | Not specified | Not specified | Chronic Hemodialysis | |
| This compound | Paricalcitol | This compound is ~2-3 fold more hypercalcemic | Serum phosphorus rose faster and peaked higher with this compound | Not specified | Not specified | Hemodialysis |
Experimental Protocols
Accurate and consistent measurement of key biochemical markers is fundamental to the evaluation of vitamin D analog efficacy and safety. The following are detailed methodologies for the key experiments cited in the comparative studies.
Measurement of Serum Intact Parathyroid Hormone (iPTH)
Principle: The concentration of intact PTH in serum or plasma is determined using a two-site enzyme-linked immunosorbent assay (ELISA). This method is highly specific for the biologically active 84-amino acid polypeptide.
Methodology:
-
Sample Collection and Handling: Blood samples are collected via venipuncture into either serum separator tubes or tubes containing EDTA. EDTA plasma is often preferred due to improved PTH stability. Samples should be centrifuged to separate serum or plasma and stored at -20°C or lower until analysis. Grossly hemolyzed, icteric, or lipemic specimens should be avoided.
-
Assay Procedure (ELISA):
-
A microtiter plate is coated with a polyclonal antibody specific for the mid-region and C-terminal (amino acids 39-84) of the PTH molecule.
-
Patient serum/plasma and standards are added to the wells.
-
A second, enzyme-conjugated antibody (e.g., horseradish peroxidase-conjugated) that is specific for the N-terminal region of PTH is then added. This creates a "sandwich" with the intact PTH molecule.
-
After an incubation period, the wells are washed to remove unbound antibodies.
-
A substrate solution is added, which reacts with the enzyme to produce a colored product.
-
The intensity of the color, which is proportional to the concentration of intact PTH, is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
A standard curve is generated using calibrators of known PTH concentrations, and the concentrations in the patient samples are determined from this curve.
-
It is important to note that there can be variability between different PTH assays (second vs. third generation), which may recognize different PTH fragments. Therefore, consistency in the assay used is crucial for longitudinal monitoring.
Measurement of Serum Calcium
Principle: Total serum calcium is commonly measured using spectrophotometric methods. The o-cresolphthalein complexone (OCPC) method is a widely used colorimetric technique.
Methodology (OCPC Method):
-
Sample Preparation: Serum is the required specimen.
-
Reaction: In an alkaline medium, calcium ions in the serum react with OCPC to form a purple-colored complex.
-
Measurement: The absorbance of the colored complex is measured spectrophotometrically at a specific wavelength (typically around 570 nm).
-
Calculation: The concentration of calcium in the sample is directly proportional to the absorbance and is calculated by comparing it to the absorbance of a known calcium standard.
Automated analyzers often utilize methods like the NM-BAPTA method, which has been shown to be an excellent test for measuring serum calcium.
Measurement of Serum Phosphorus
Principle: Inorganic phosphorus in serum is typically measured using a colorimetric method based on the reaction of phosphate with molybdate.
Methodology (Phosphomolybdate UV Method):
-
Sample Preparation: Serum is the required specimen.
-
Reaction: Inorganic phosphate in the sample reacts with ammonium molybdate in the presence of a reducing agent (e.g., ferrous sulfate) to form a colored phosphomolybdate complex.
-
Measurement: The absorbance of the blue-colored complex is measured spectrophotometrically in the ultraviolet (UV) range.
-
Calculation: The phosphorus concentration is proportional to the absorbance and is determined by comparison with a known phosphorus standard.
Signaling Pathways and Experimental Workflow
Vitamin D Receptor Signaling in Parathyroid Gland
The biological effects of vitamin D and its analogs are mediated through the vitamin D receptor (VDR), a nuclear transcription factor. In the parathyroid gland, activation of the VDR leads to the suppression of PTH gene transcription.
Caption: Vitamin D Receptor (VDR) signaling pathway in a parathyroid cell.
Experimental Workflow for Comparing Vitamin D Analogs
The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy and safety of different vitamin D analogs.
Caption: A typical experimental workflow for a comparative clinical trial.
Conclusion
The choice of a vitamin D analog for the treatment of secondary hyperparathyroidism requires a careful consideration of its efficacy in lowering PTH levels against its potential to cause hypercalcemia and hyperphosphatemia. While all reviewed analogs demonstrate efficacy in PTH suppression, newer agents like paricalcitol and this compound were developed with the aim of providing a wider therapeutic window. The data presented in this guide, derived from head-to-head clinical trials, provides a basis for comparing these agents. Further research is warranted to elucidate the long-term clinical outcomes associated with the use of different vitamin D analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparative analysis of the efficacy and safety of paricalcitol versus other vitamin D receptor activators in patients undergoing hemodialysis: A systematic review and meta-analysis of 15 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of calcitriol and maxacalcitol on secondary hyperparathyroidism in patients on chronic haemodialysis: a randomized prospective multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the Pharmacological Effects of Paricalcitol and this compound on the Factors Involved in Mineral Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Randomized Trial of Cinacalcet versus Vitamin D Analogs as Monotherapy in Secondary Hyperparathyroidism (PARADIGM) - PMC [pmc.ncbi.nlm.nih.gov]
Validating Doxercalciferol's Molecular Targets: A Comparative Guide Based on Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Doxercalciferol with alternative Vitamin D analogs, focusing on the validation of its molecular targets through knockout studies. The experimental data presented herein is crucial for understanding the mechanism of action and preclinical efficacy of these compounds.
This compound, a synthetic vitamin D2 analog, is a pro-drug that is metabolically activated in the liver to 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), a potent agonist of the Vitamin D Receptor (VDR).[1][2][3][4][5] The VDR is the primary molecular target through which this compound exerts its therapeutic effects, primarily in the management of secondary hyperparathyroidism in patients with chronic kidney disease. Knockout animal models, particularly those with a null mutation for the VDR, are indispensable tools for validating this target and understanding the VDR-dependent and -independent effects of this compound and its alternatives.
Comparative Efficacy in Knockout Models
A key study compared the effects of this compound and another VDR activator, Paricalcitol, in a Cyp27b1-null mouse model of uremia. These mice lack the enzyme responsible for the endogenous production of active vitamin D, thus isolating the effects of the administered drugs.
Table 1: Comparison of this compound and Paricalcitol in Cyp27b1-Null Mice with Uremia
| Parameter | Vehicle-Treated NTX Null Mice | This compound (100 pg/g b.w.) | This compound (300 pg/g b.w.) | Paricalcitol (300 pg/g b.w.) | Paricalcitol (1,000 pg/g b.w.) |
| Serum Calcium | Hypocalcemic | Normalized | Normalized | Normalized | Normalized |
| Serum PTH | Elevated | Normalized | Normalized | Remained Elevated | Remained Elevated |
| Osteomalacia | Present | Corrected | Corrected | Not Corrected | Corrected |
| Osteitis Fibrosa | Present | Not Significantly Reduced | Significantly Reduced | Not Significantly Reduced | Not Significantly Reduced |
NTX: 5/6 nephrectomy; b.w.: body weight; PTH: Parathyroid Hormone.
The results from this study demonstrate that this compound is more potent than Paricalcitol in normalizing serum PTH and reducing osteitis fibrosa in a model of uremia with no endogenous active vitamin D. This highlights a key performance difference between the two VDR activators.
Furthermore, studies on Calcitriol, the active form of vitamin D3, in VDR knockout mice unequivocally demonstrate the necessity of the VDR for its biological functions. In VDR-null mice, the effects of Calcitriol on calcium and phosphate homeostasis are significantly blunted. For instance, Calcitriol-induced increases in ventricular K+ currents in isolated mouse cardiomyocytes were absent in myocytes from VDR-knockout mice. This strongly supports the hypothesis that the therapeutic effects of all vitamin D analogs, including the active metabolite of this compound, are primarily mediated through the VDR.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental designs discussed, the following diagrams are provided.
Caption: this compound Signaling Pathway.
The above diagram illustrates the conversion of this compound to its active metabolite, which then binds to the VDR, forms a heterodimer with RXR, and regulates gene transcription by binding to VDREs in the DNA.
Caption: VDR Knockout Validation Workflow.
This workflow outlines the generation of VDR knockout mice via homologous recombination in embryonic stem cells and the subsequent experimental design to validate the VDR-dependency of this compound's effects.
Experimental Protocols
Generation of Vitamin D Receptor (VDR) Knockout Mice
Method 1: Homologous Recombination in Embryonic Stem Cells
-
Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the VDR gene with a selectable marker, such as a neomycin resistance cassette. The vector includes homology arms that are identical to the DNA sequences flanking the target exon to facilitate homologous recombination.
-
ES Cell Transfection: The targeting vector is introduced into murine embryonic stem (ES) cells, typically via electroporation.
-
Selection of Recombinant ES Cells: ES cells that have successfully integrated the targeting vector through homologous recombination are selected for using the appropriate antibiotic (e.g., neomycin).
-
Blastocyst Injection: The selected ES cells are injected into blastocysts from a donor mouse.
-
Generation of Chimeric Mice: The injected blastocysts are transferred to a pseudopregnant female mouse. The resulting offspring that are composed of cells from both the host blastocyst and the genetically modified ES cells are known as chimeras.
-
Germline Transmission: Chimeric mice are bred with wild-type mice to achieve germline transmission of the knocked-out VDR allele.
-
Generation of Homozygous Knockout Mice: Heterozygous offspring are interbred to produce homozygous VDR knockout mice (-/-).
Method 2: CRISPR/Cas9-mediated Gene Editing
-
Guide RNA (gRNA) Design: Single guide RNAs (sgRNAs) are designed to target a specific exon within the VDR gene.
-
Preparation of Cas9 and gRNA: Cas9 mRNA and the designed sgRNAs are synthesized in vitro.
-
Zygote Microinjection: A mixture of Cas9 mRNA and sgRNAs is microinjected into the cytoplasm of one-cell stage mouse embryos.
-
Embryo Transfer: The microinjected embryos are transferred into pseudopregnant female mice.
-
Screening for Founders: Offspring are screened for the presence of mutations in the VDR gene using techniques such as PCR and DNA sequencing.
-
Breeding: Founder mice with the desired VDR knockout are bred to establish a stable knockout line.
Assessment of this compound Efficacy in Mice
-
Animal Groups: VDR knockout (-/-) and wild-type (+/+) littermates are used. Both genotypes are divided into a vehicle control group and a this compound treatment group.
-
Drug Administration: this compound is administered to the treatment groups, typically via oral gavage or intraperitoneal injection, at a predetermined dose and frequency. The vehicle control groups receive the same volume of the vehicle solution.
-
Induction of Disease Model (if applicable): For studying secondary hyperparathyroidism, a model of chronic kidney disease can be induced, for example, by a 5/6 nephrectomy.
-
Sample Collection and Analysis: Blood and tissue samples are collected at specified time points. Serum levels of key biomarkers such as parathyroid hormone (PTH), calcium, and phosphate are measured.
-
Data Analysis: The effects of this compound in the VDR knockout and wild-type mice are compared to their respective vehicle-treated controls. The absence of a therapeutic effect in the VDR knockout mice following this compound administration would validate the VDR as the primary molecular target.
Conclusion
The validation of this compound's molecular target, the Vitamin D Receptor, is strongly supported by evidence from knockout studies. While direct experimental data of this compound in VDR-null mice is awaited, the collective findings from studies on other VDR agonists in these models and comparative studies of this compound in relevant knockout models provide a robust framework for understanding its mechanism of action. The experimental protocols outlined in this guide offer a basis for conducting further research to solidify these findings and to continue exploring the therapeutic potential of this compound and its alternatives.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Paricalcitol, a Vitamin D Receptor Activator, Inhibits Tumor Formation in a Murine Model of Uterine Fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oss.gempharmatech.com [oss.gempharmatech.com]
- 4. Vitamin D receptor (VDR) knockout mice reveal VDR-independent regulation of intestinal calcium absorption and ECaC2 and calbindin D9k mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The influence of selective vitamin D receptor activator paricalcitol on cardiovascular system and cardiorenal protection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Doxercalciferol and Other Vitamin D Receptor Agonists in the Management of Secondary Hyperparathyroidism
A detailed review of the efficacy, safety, and mechanisms of action of key Vitamin D Receptor Agonists (VDRAs), providing researchers and drug development professionals with comparative data and experimental insights.
Vitamin D Receptor Agonists (VDRAs) are a cornerstone in the management of secondary hyperparathyroidism (SHPT) secondary to chronic kidney disease (CKD).[1][2][3] These agents are critical for controlling elevated parathyroid hormone (PTH) levels, which contribute to mineral and bone disorders in CKD patients. This guide provides a comparative review of doxercalciferol, a prohormone, against other prominent VDRAs like paricalcitol and calcitriol, focusing on their performance, underlying mechanisms, and the experimental protocols used for their evaluation.
Comparative Efficacy and Safety Profiles
The clinical utility of VDRAs is primarily determined by their ability to suppress PTH without inducing significant hypercalcemia or hyperphosphatemia.[4][5] this compound (1α-hydroxyvitamin D2) is a prohormone that requires hepatic 25-hydroxylation for activation, after which it effectively reduces PTH levels. Paricalcitol (19-nor-1,25-dihydroxyvitamin D2) is a selective VDRA designed to have a lower impact on serum calcium and phosphorus compared to the non-selective VDRA calcitriol (1,25-dihydroxyvitamin D3), the active form of vitamin D.
Quantitative Comparison of Clinical Endpoints
The following tables summarize key quantitative data from comparative clinical trials.
Table 1: Efficacy in Parathyroid Hormone (PTH) Suppression
| VDRA Comparison | Study Population | Key Efficacy Endpoint(s) | Results | Citation(s) |
| This compound vs. Paricalcitol | Hemodialysis Patients | Equivalent PTH Suppression | A dose of this compound that is 55-60% of the paricalcitol dose results in comparable PTH inhibition. | |
| CKD Stage 4 Patients | % Reduction in PTH from Baseline | This compound (1 µg/d) led to a 27% reduction in PTH over 3 months. | ||
| Paricalcitol vs. Calcitriol | CKD Stages 3-4 Patients | % PTH Suppression at 24 Weeks | Paricalcitol: -52%; Calcitriol: -46% (p=0.17). Paricalcitol achieved >40% suppression faster (median 8 vs 12 weeks). | |
| Dialysis Patients | % of Patients with >30% PTH Reduction | Paricalcitol: 61.1%; Calcitriol: 73.3% (p=0.29). | ||
| Dialysis Patients | ≥50% Reduction in PTH | No significant difference found in a meta-analysis of six RCTs (RR=1.33 for paricalcitol vs calcitriol). |
Table 2: Safety Profile - Incidence of Hypercalcemia and Hyperphosphatemia
| VDRA Comparison | Study Population | Incidence of Hypercalcemia (Ca > 10.2-10.5 mg/dL) | Incidence of Hyperphosphatemia (P > 5.5 mg/dL) | Citation(s) |
| This compound vs. Paricalcitol | Hemodialysis Patients | Paricalcitol: 7%; this compound: 5% (p=NS) | Paricalcitol: 30%; this compound: 37% (p=NS) | |
| Paricalcitol vs. Calcitriol | CKD Stages 3-4 Patients | Paricalcitol: 3 patients; Calcitriol: 1 patient (p=0.36) | No significant difference reported. | |
| Dialysis Patients | 16.7% in both groups. | Not significantly different. |
Mechanism of Action: The VDR Signaling Pathway
VDRAs exert their effects by activating the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors. The binding of a VDRA ligand to the VDR induces a conformational change, leading to a cascade of molecular events that modulate gene expression.
The canonical genomic pathway involves the following key steps:
-
Ligand Binding: The VDRA binds to the Ligand-Binding Domain (LBD) of the VDR.
-
Conformational Change & Coregulator Exchange: This binding causes a conformational shift in the VDR, leading to the dissociation of corepressor proteins (e.g., NCoR, SMRT) and the recruitment of coactivator proteins (e.g., SRC1, MED1).
-
Heterodimerization: The activated VDR forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: The VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.
-
Transcription Modulation: The recruitment of the coactivator complex to the VDRE initiates or enhances the transcription of target genes, such as those involved in suppressing PTH synthesis.
Key Experimental Protocols
Objective comparison of VDRAs relies on standardized and robust experimental protocols. Below are detailed methodologies for essential assays cited in comparative studies.
Protocol 1: Quantification of Intact Parathyroid Hormone (iPTH)
This protocol describes a representative two-site sandwich chemiluminescence immunoassay (CLIA), a common method used in clinical trials for VDRA evaluation.
-
Principle: The assay uses two antibodies that bind to different regions of the intact PTH molecule (84 amino acids). One antibody is typically coated onto microparticles (solid phase), and the other is labeled with a chemiluminescent molecule (e.g., acridinium). The amount of light emitted is directly proportional to the concentration of iPTH in the sample.
-
Specimen Collection and Handling:
-
Collect whole blood in an EDTA plasma or serum separator tube. Preference is often given to EDTA plasma as PTH is more stable.
-
Centrifuge the sample within two hours of collection to separate plasma/serum from blood cells.
-
If the assay is not performed immediately, store the specimen refrigerated (2°C to 8°C) for up to 8 hours or frozen (≤-20°C) for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Assay Procedure (Automated Analyzer, e.g., ARCHITECT, Elecsys):
-
Sample Incubation: The patient's serum/plasma sample is mixed with anti-PTH coated microparticles and the acridinium-labeled anti-PTH conjugate. A sandwich complex forms between the solid phase, iPTH, and the labeled antibody.
-
Washing: The microparticles are washed to remove unbound materials.
-
Signal Generation: Pre-trigger and trigger solutions are added to the reaction mixture. This initiates a chemiluminescent reaction.
-
Detection: A photomultiplier tube measures the light signal (Relative Light Units, RLUs). The system's software calculates the iPTH concentration in the sample by comparing its RLU to a stored calibration curve.
-
-
Quality Control: Low, medium, and high concentration controls are run to ensure the accuracy and precision of the assay.
Protocol 2: Measurement of Serum Calcium and Phosphorus
-
Principle: Automated colorimetric or photometric assays are standard. For total calcium, methods often involve the formation of a colored complex with o-cresolphthalein complexone (OCPC). For inorganic phosphorus, the reaction of phosphate with ammonium molybdate to form a colored complex is typically used.
-
Specimen Handling: Serum is the preferred specimen. Standard procedures for venipuncture and centrifugation are followed.
-
Procedure (Automated Chemistry Analyzer):
-
The analyzer automatically pipettes the patient serum and required reagents into a reaction cuvette.
-
The mixture is incubated for a specified time at a controlled temperature (e.g., 37°C).
-
The analyzer measures the change in absorbance at a specific wavelength.
-
The concentration is calculated based on a calibration curve.
-
-
Data Correction: Serum calcium is often corrected for the patient's albumin level, as a significant portion of calcium is protein-bound. A common formula is: Corrected Calcium (mg/dL) = Measured Total Ca (mg/dL) + 0.8 * (4.0 - Serum Albumin [g/dL]).
Representative Experimental Workflow
The development and comparison of VDRAs follow a structured clinical trial workflow designed to assess efficacy and safety rigorously.
References
- 1. The interaction of the vitamin D receptor with nuclear receptor corepressors and coactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Randomized Multicenter Trial of Paricalcitol versus Calcitriol for Secondary Hyperparathyroidism in Stages 3–4 CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Safety and Efficacy Study of Paricalcitol Versus Calcitriol in the Treatment of Secondary Hyperparathyroidism [ctv.veeva.com]
Replicating key findings on Doxercalciferol's mechanism of action
A Comparative Guide to Doxercalciferol's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of this compound's mechanism of action with other Vitamin D Receptor Agonists (VDRAs), supported by experimental data. It is designed to assist in replicating key findings by detailing molecular pathways and experimental protocols.
Core Mechanism of Action
This compound is a synthetic vitamin D2 analog, or "prohormone," used to manage secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[1][2] Unlike active VDRAs, this compound is inert upon administration and requires metabolic activation.[2] This activation occurs in the liver via the enzyme CYP27, where it is converted to its biologically active form, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2).[1][3] This process notably bypasses the need for renal activation, a key advantage in CKD patients whose kidney function is compromised.
The active metabolite, 1α,25-(OH)2D2, binds to the vitamin D receptor (VDR) in various target tissues, including the parathyroid glands, intestines, and bones. This binding initiates a conformational change in the VDR, leading to its heterodimerization with the retinoid X receptor (RXR). The resulting VDR/RXR complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in calcium and phosphorus homeostasis. The primary therapeutic effect is the direct suppression of parathyroid hormone (PTH) gene expression, which inhibits PTH synthesis and secretion, thereby lowering circulating PTH levels.
Comparative Performance Data
This compound's efficacy is often compared to other VDRAs like Paricalcitol (a vitamin D2 analog) and Calcitriol (the active form of vitamin D3). Key comparison points include the potency of PTH suppression and the incidence of side effects like hypercalcemia and hyperphosphatemia.
| Parameter | This compound | Paricalcitol | Calcitriol | Source |
| Primary Action | Prohormone, requires liver activation. | Directly active VDR agonist. | Directly active VDR agonist. | |
| PTH Suppression | Effective in suppressing PTH. | Effective in suppressing PTH. | Effective, but with a higher risk of hypercalcemia. | |
| Relative PTH Dose Equivalency | ~0.57-0.60 of Paricalcitol dose for equivalent PTH suppression. | Baseline for comparison. | N/A | |
| Effect on Serum Calcium | Can significantly increase serum calcium. | Less potent in raising serum calcium than this compound. | Higher tendency to increase serum calcium. | |
| Effect on Serum Phosphorus | Serum phosphorus rose significantly higher compared to paricalcitol in one head-to-head study. | Less elevation of serum phosphorus compared to this compound. | Can increase serum phosphorus. | |
| Ca x P Product | Rose more and peaked higher than with paricalcitol. | Less elevation of Ca x P product compared to this compound. | N/A |
Key Experimental Protocols
Replicating the findings on VDRA mechanisms requires specific in vitro and in vivo models. Below are detailed methodologies for key experiments.
In Vitro Parathyroid Cell Culture for mRNA Expression
This protocol is used to determine the direct effect of VDRAs on PTH gene expression, independent of serum calcium levels.
-
Objective: To compare the potency of this compound's active metabolite and Paricalcitol in suppressing PTH mRNA.
-
Cell Model: Primary porcine or bovine parathyroid cells are used as they closely model human parathyroid physiology.
-
Methodology:
-
Cell Isolation: Parathyroid glands are minced and digested with collagenase to isolate cells.
-
Culture: Cells are cultured in a low-calcium medium to stimulate PTH expression.
-
Treatment: Cells are treated with vehicle control, the active form of this compound (1α,25-(OH)2D2), or Paricalcitol at various concentrations for 24-48 hours.
-
RNA Extraction: Total RNA is extracted from the cells using a standard Trizol-based method.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Reverse transcription of RNA to cDNA is performed.
-
qRT-PCR is run using primers specific for PTH and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Analysis: The relative expression of PTH mRNA is calculated using the ΔΔCt method to determine the fold-change in expression compared to the vehicle control. Studies show both drugs effectively suppress PTH mRNA in this manner.
-
In Vivo Nephrectomized (NX) Rat Model
This animal model simulates the conditions of secondary hyperparathyroidism in chronic kidney disease.
-
Objective: To evaluate the systemic effects of this compound and Paricalcitol on serum PTH, calcium, and phosphorus.
-
Animal Model: 5/6 nephrectomized (NX) Sprague-Dawley rats are commonly used. This surgical procedure reduces renal mass, leading to impaired kidney function and the development of SHPT.
-
Methodology:
-
Induction of SHPT: A two-step 5/6 nephrectomy is performed.
-
Treatment: After SHPT is established (confirmed by elevated serum PTH), rats are divided into groups and treated with vehicle, this compound, or Paricalcitol via intraperitoneal injection for a period of several weeks.
-
Sample Collection: Blood samples are collected periodically (e.g., weekly) for analysis.
-
Biochemical Analysis:
-
Serum intact PTH (iPTH) is measured using an ELISA kit.
-
Serum calcium and phosphorus levels are measured using colorimetric assays.
-
-
Analysis: Data are analyzed to compare the percentage reduction in PTH from baseline and the corresponding changes in serum calcium and phosphorus between treatment groups. This model has demonstrated that while both drugs suppress PTH, this compound tends to have a more profound effect on increasing serum calcium.
-
References
Doxercalciferol in Chronic Kidney Disease: A Comparative Effectiveness Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the comparative effectiveness of Doxercalciferol for the management of secondary hyperparathyroidism (SHPT) in patients across different stages of Chronic Kidney Disease (CKD). This compound, a prohormone of vitamin D₂, is a key therapeutic agent in the CKD-Mineral and Bone Disorder (CKD-MBD) treatment landscape. Its efficacy and safety are critically evaluated against other vitamin D analogs and treatment modalities, supported by experimental data and detailed methodologies.
Executive Summary
This compound has demonstrated significant efficacy in lowering elevated parathyroid hormone (PTH) levels in patients with CKD stages 3, 4, and 5.[1][2][3] Clinical studies indicate that its effectiveness in PTH suppression is comparable to other active vitamin D analogs like paricalcitol, and superior to placebo and nutritional vitamin D (cholecalciferol).[4][5] A noteworthy characteristic of this compound is its potentially lower risk of inducing hypercalcemia and hyperphosphatemia compared to calcitriol, a critical consideration in the management of CKD-MBD. However, its impact on fibroblast growth factor 23 (FGF23) levels and long-term cardiovascular outcomes requires further elucidation, with current evidence suggesting a possible increase in FGF23, similar to other active vitamin D analogs.
Comparative Data on Key Biochemical Parameters
The following tables summarize the quantitative data from key clinical trials, comparing the effects of this compound with other treatments on essential biochemical markers in CKD.
Table 1: Efficacy of this compound in CKD Stage 3 and 4
| Treatment Comparison | CKD Stage | Duration | N | Baseline iPTH (pg/mL) | % Change in iPTH | Baseline Calcium (mg/dL) | Change in Calcium (mg/dL) | Baseline Phosphorus (mg/dL) | Change in Phosphorus (mg/dL) | Reference |
| This compound vs. Placebo | 3 & 4 | 24 weeks | 55 | ~219 | ↓ 46% (D) vs. No change (P) | ~9.3 | No significant difference | ~3.9 | No significant difference | |
| This compound vs. Calcitriol | 3 & 4 | 12 weeks | 50 | ~165 (D) vs. ~172 (C) | ↓ 43.1% (D) vs. ↓ 13.44% (C) | ~8.9 | Less hypercalcemia with D | ~4.1 | No significant difference | |
| This compound vs. Cholecalciferol | 3 & 4 | 3 months | 47 | ~107 | ↓ 27% (D) vs. ↓ 10% (C) | ~9.1 | ↑ 0.4 (D) vs. No change (C) | ~3.6 | No significant difference |
(D) - this compound, (P) - Placebo, (C) - Calcitriol
Table 2: Efficacy of this compound in CKD Stage 4
| Treatment | Duration | N | Baseline iPTH (pg/mL) | % Change in iPTH | Baseline Calcium (mg/dL) | Change in Calcium (mg/dL) | Baseline Phosphorus (mg/dL) | Change in Phosphorus (mg/dL) | Reference |
| This compound | 18 weeks | 35 | 381.7 | ↓ 35.4% | ~9.2 | Not significant | ~4.5 | Not significant |
Table 3: Comparative Efficacy of Vitamin D Analogs in CKD Stage 5 (Hemodialysis)
| Treatment Comparison | Duration | N | Outcome | Reference |
| This compound vs. Paricalcitol | 6 weeks | 27 | A this compound dose of ~57% of the paricalcitol dose resulted in equivalent PTH suppression. No significant difference in hypercalcemia or hyperphosphatemia incidence. | |
| Calcitriol vs. This compound vs. Paricalcitol | - | - | Animal studies suggest paricalcitol may be more protective against vascular calcification than calcitriol or this compound. |
Impact on Fibroblast Growth Factor 23 (FGF23)
Elevated FGF23 is an early marker of CKD-MBD and is associated with adverse cardiovascular outcomes. Treatment with active vitamin D analogs, including this compound, has been shown to increase FGF23 levels. This is a critical consideration, as persistently high FGF23 may counteract some of the potential benefits of PTH reduction. One study in pediatric peritoneal dialysis patients found that both calcitriol and this compound significantly increased plasma FGF-23 levels. More research is needed to understand the long-term clinical implications of this effect in different CKD populations.
Cardiovascular Outcomes and Mortality
Observational studies have suggested a survival benefit associated with the use of active vitamin D analogs in CKD patients, potentially through mechanisms beyond PTH control. However, robust, long-term clinical trial data specifically for this compound on cardiovascular events and mortality across different CKD stages are limited. Some animal studies have raised concerns about the potential for high doses of certain vitamin D analogs to promote vascular calcification, particularly in the presence of hyperphosphatemia.
Experimental Protocols
Protocol: this compound vs. Placebo in CKD Stages 3 & 4
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.
-
Participants: 55 adults with CKD stage 3 or 4 and an intact PTH (iPTH) level greater than 85 pg/mL.
-
Procedure: Following an 8-week baseline period, patients were randomized to receive either oral this compound or a placebo for 24 weeks. The initial dosage of this compound was 1.0 µ g/day . Dosages were increased at 2-4 week intervals by 0.5 µg if the iPTH level was not decreased by at least 30% and serum calcium and phosphorus levels were stable.
-
Monitoring: Plasma iPTH, serum calcium, phosphorus, urinary calcium, and bone-specific serum markers were monitored regularly. Glomerular filtration rate (GFR) was measured before and after treatment.
-
Primary Outcome: Mean change in plasma iPTH from baseline to the end of treatment.
Protocol: this compound vs. Calcitriol in CKD Stages 3 & 4
-
Study Design: Open, prospective, case-controlled study.
-
Participants: 50 adult patients with CKD stage 3 or 4 and an iPTH level >70 pg/mL.
-
Procedure: Patients were randomly assigned to two groups. Group I (n=25) received calcitriol at a dosage of 0.5 µ g/day , and Group II (n=25) received this compound at a dosage of 1 µ g/day for three months. Non-calcium-based phosphate binders were administered as needed.
-
Monitoring: Renal function and serum mineral parameters were monitored monthly. iPTH levels were measured at the beginning and end of the study.
-
Primary Outcome: Reduction in serum iPTH levels.
Visualizing the Mechanisms and Workflows
Vitamin D Receptor Activation Pathway
Experimental Workflow for a Comparative Clinical Trial
Conclusion and Future Directions
This compound is a valuable therapeutic option for managing secondary hyperparathyroidism in patients with CKD across various stages. Its efficacy in reducing PTH levels is well-established, with a potentially favorable safety profile concerning hypercalcemia compared to older vitamin D analogs like calcitriol. However, the elevation of FGF23 levels following treatment warrants further investigation to understand its long-term impact on cardiovascular health and overall patient outcomes.
Future research should focus on large-scale, long-term randomized controlled trials to definitively assess the effect of this compound on hard clinical endpoints such as cardiovascular events, fractures, and mortality, with specific analyses stratified by CKD stage. Head-to-head comparisons with other active vitamin D analogs, particularly focusing on their differential effects on FGF23 and vascular calcification, are also crucial to guide optimal therapeutic choices in the management of CKD-MBD.
References
- 1. This compound safely suppresses PTH levels in patients with secondary hyperparathyroidism associated with chronic kidney disease stages 3 and 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. Efficacy and safety of oral this compound in the management of secondary hyperparathyroidism in chronic kidney disease stage 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. A Randomized Trial of Cholecalciferol versus this compound for Lowering Parathyroid Hormone in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of oral versus intravenous Doxercalciferol in research settings
In the management of secondary hyperparathyroidism in patients with chronic kidney disease (CKD), doxercalciferol, a prohormone of vitamin D, is a cornerstone of therapy. Administered either orally or intravenously, the choice of route can significantly impact clinical outcomes and patient management. This guide provides a detailed comparison of oral and intravenous this compound for researchers, scientists, and drug development professionals, supported by experimental data and methodological insights.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences between oral and intravenous this compound based on clinical research findings.
Table 1: Efficacy in Suppressing Intact Parathyroid Hormone (iPTH)
| Parameter | Oral this compound | Intravenous this compound | Citation |
| iPTH Suppression | Effective in reducing iPTH levels. | Effective in reducing iPTH levels. | [1][2] |
| Degree of Suppression | Similar to intravenous administration. | Similar to oral administration. | [1][3] |
| Time to Suppression | May be slower than intravenous administration in some cases. | Some studies suggest a more rapid suppression of iPTH. | [4] |
| Patients with >50% iPTH Reduction | 89% | 78% |
Table 2: Key Side Effect Profiles
| Parameter | Oral this compound | Intravenous this compound | Citation |
| Incidence of Hypercalcemia | Higher incidence compared to intravenous administration. | Lower incidence compared to oral administration. | |
| Serum Calcium > 11.2 mg/dL | 3.62% of measurements | 0.86% of measurements (p < 0.001) | |
| Incidence of Hyperphosphatemia | Some studies suggest a greater increase in serum phosphorus. | Generally less impact on serum phosphorus levels. | |
| Average Highest Serum Phosphorus | 5.82 +/- 0.21 mg/dL | 5.60 +/- 0.21 mg/dL (p=NS) |
Table 3: Pharmacokinetic & Dosing Considerations
| Parameter | Oral this compound | Intravenous this compound | Citation |
| Bioavailability | Lower and more variable (estimated 40-70% of IV). | 100% bioavailability. | |
| Dose Conversion Factor (IV to Oral) | A conversion factor of approximately 1.5 is suggested when switching from IV to oral this compound to maintain similar iPTH control. | Not Applicable |
Experimental Protocols
The following outlines a typical experimental design for a comparative study of oral versus intravenous this compound, based on methodologies reported in the literature.
Study Design: A sequential, open-label, or randomized, double-blind, placebo-controlled multicenter trial.
1. Patient Population:
-
Adult patients with Stage 3, 4, or 5 chronic kidney disease undergoing hemodialysis.
-
Diagnosed with secondary hyperparathyroidism (e.g., baseline intact PTH (iPTH) level > 85 pg/mL).
2. Washout Period:
-
A 4 to 8-week washout period where all vitamin D therapies are discontinued.
-
Phosphate binders are typically continued and adjusted to maintain serum phosphorus levels within a target range.
3. Treatment Phase:
-
Duration: 12 to 24 weeks.
-
Intervention:
-
Oral Group: Receives oral this compound, often administered daily or intermittently (e.g., three times a week).
-
Intravenous Group: Receives intravenous this compound, typically administered as a bolus injection at the end of each dialysis session.
-
-
Dosing:
-
Initial doses are weight-based or fixed.
-
Dosages are titrated based on weekly or bi-weekly monitoring of iPTH, serum calcium, and serum phosphorus levels to achieve a target iPTH range (e.g., 150-300 pg/mL) while avoiding hypercalcemia and hyperphosphatemia.
-
4. Monitoring and Data Collection:
-
Primary Efficacy Endpoint: Percentage change in iPTH from baseline to the end of the treatment period.
-
Safety Endpoints: Incidence of hypercalcemia (defined as serum calcium > 10.5 or 11.2 mg/dL), hyperphosphatemia, and adverse events.
-
Biochemical Monitoring: Regular measurement of plasma iPTH, serum calcium, serum phosphorus, and alkaline phosphatase.
-
Pharmacokinetic Analysis (if applicable): Blood samples are collected at specific time points after drug administration to determine parameters like Cmax, Tmax, and AUC.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound is converted in the liver to its active form, which then acts on the parathyroid gland to suppress PTH gene transcription.
Experimental Workflow for Comparative Analysis
Caption: A typical workflow for a clinical trial comparing oral and intravenous this compound, from patient screening to data analysis.
References
- 1. Efficacy and side effects of intermittent intravenous and oral this compound (1alpha-hydroxyvitamin D(2)) in dialysis patients with secondary hyperparathyroidism: a sequential comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound treatment of secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A review of intravenous versus oral vitamin D hormone therapy in hemodialysis patients - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Doxercalciferol Disposal Protocols
For researchers, scientists, and drug development professionals, the proper disposal of doxercalciferol, a synthetic vitamin D2 analog, is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures ensures the mitigation of potential hazards associated with this potent compound. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste, aligning with regulatory standards and promoting a culture of safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel involved in clean-up or disposal should wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection[1][2]. In case of a spill, the area should be ventilated, and sources of ignition eliminated, as this compound may be a combustible liquid[1][2]. Spills should be collected with a suitable absorbent material and disposed of in accordance with local, state, and federal requirements[1]. It is crucial to prevent the entry of this compound into sewers and public waters.
Step-by-Step Disposal Plan
The disposal of this compound must comply with all applicable local, regional, national, and international regulations. The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) have specific regulations regarding pharmaceutical waste.
-
Waste Identification and Segregation:
-
Determine if the this compound waste is classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA). This may depend on the formulation, such as those containing alcohol, which could render it flammable.
-
Segregate this compound waste from other laboratory waste streams.
-
-
Containerization and Labeling:
-
Place the waste in a clearly labeled, sealed container appropriate for chemical waste.
-
The label should clearly identify the contents as "this compound Waste" and include any other information required by your institution's waste management program.
-
-
Disposal Route:
-
Never flush this compound down the drain or toilet . This practice is strongly discouraged by the EPA to prevent water contamination.
-
Engage a licensed hazardous waste disposal company for the final disposal of this compound waste. Most pharmaceutical waste is incinerated at a permitted treatment facility.
-
For unused or expired medicine in a household setting, drug take-back programs are the preferred disposal method. If a take-back program is not available, the FDA recommends mixing the medication (without crushing pills) with an unappealing substance like dirt or cat litter, placing it in a sealed plastic bag, and then into the household trash.
-
-
Documentation:
-
Maintain accurate records of the disposal process, including the date, quantity of waste, and the disposal vendor used. This is crucial for regulatory compliance.
-
Quantitative Data Summary
Currently, publicly available regulatory documents and safety data sheets for this compound do not specify quantitative concentration limits for disposal or detailed experimental protocols for its degradation. The primary directive is to manage it as a chemical waste in accordance with overarching pharmaceutical disposal regulations. For specific institutional limits or procedures, consult your organization's Environmental Health and Safety (EHS) department.
| Parameter | Value | Source |
| Regulatory Framework | Compliance with local, regional, national, and international regulations is mandatory. | |
| Disposal Method | Incineration by a licensed waste management facility is the standard for pharmaceutical waste. | |
| Sewering Prohibition | Disposing of this compound down the drain is prohibited. |
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
Experimental Protocols
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Handling of Doxercalciferol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Doxercalciferol. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By adhering to these procedural, step-by-step instructions, your team can confidently manage this compound, minimizing risk and ensuring compliance.
This compound, a synthetic vitamin D2 analog, is classified as highly toxic if ingested and requires stringent safety protocols.[1] The following information outlines the necessary personal protective equipment (PPE), handling procedures, and emergency plans to mitigate exposure and ensure safe laboratory practices.
Recommended Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of PPE is mandatory to prevent skin, eye, and respiratory contact.
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious disposable gloves (e.g., Nitrile). Double gloving is recommended for bulk processing operations. | To prevent skin contact with the drug product.[2] |
| Eye Protection | Safety glasses with side-shields or goggles. | To protect eyes from potential splashes or aerosols.[1][2] |
| Skin and Body Protection | Impervious disposable protective clothing or a lab coat with long sleeves and a solid front. | To prevent contamination of personal clothing and skin.[1] |
| Respiratory Protection | A NIOSH-approved respirator should be used if workplace exposure limits may be exceeded or if the process generates dust, mist, or fumes. | To prevent inhalation of the compound. |
Occupational Exposure Limits
It is important to note that currently, no specific occupational exposure limit values have been established for this compound. However, given its high potency, exposure should be minimized to the lowest practical level through the use of engineering controls and PPE.
Operational Plan for Safe Handling and Disposal
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated, and locked area.
-
Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.
Handling and Preparation
-
Designated Area: Conduct all handling and preparation activities in a designated area with adequate ventilation, such as a chemical fume hood.
-
Donning PPE: Before handling, put on all required PPE as specified in the table above.
-
Weighing and Transferring: When weighing or transferring the substance, use techniques that minimize the generation of dust or aerosols.
-
Cleaning: After handling, thoroughly clean all surfaces and equipment.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination and dispose of it as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, gowns, and cleaning materials, must be considered hazardous waste.
-
Containerization: Place all contaminated waste in a clearly labeled, sealed, and leak-proof container.
-
Regulatory Compliance: Dispose of the hazardous waste in accordance with all local, regional, national, and international regulations. Consult your institution's environmental health and safety department for specific guidance.
Contingency Plan for Accidental Exposure and Spills
Immediate and appropriate action is crucial in the event of an accidental exposure or spill.
Accidental Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support and seek immediate medical attention.
-
Ingestion: Fatal if swallowed. Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Spill Response
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, using explosion-proof equipment if the substance is in a flammable solvent.
-
Contain: Wearing appropriate PPE, contain the spill using a suitable absorbent material.
-
Clean-up: Carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating solution.
-
Report: Report the incident to your laboratory supervisor and environmental health and safety department.
Procedural Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
